Product packaging for Benzyl 4-iodopiperidine-1-carboxylate(Cat. No.:CAS No. 885275-00-3)

Benzyl 4-iodopiperidine-1-carboxylate

Cat. No.: B1393997
CAS No.: 885275-00-3
M. Wt: 345.18 g/mol
InChI Key: MSRXUEGQXJQJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 4-iodopiperidine-1-carboxylate (CAS 885275-00-3) is a high-purity piperidine derivative designed for research and synthesis applications. Its molecular formula is C13H16INO2, with a molecular weight of 345.18 g/mol . This compound serves as a versatile and valuable synthetic intermediate, particularly in pharmaceutical research and discovery. The iodine substituent on the piperidine ring makes it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the construction of more complex chemical architectures. The benzyloxycarbonyl (Cbz) group acts as a protecting group for the secondary amine, which can be selectively removed under controlled conditions to unveil the free amine functionality for subsequent reactions. Researchers should store this reagent in a dark place, sealed and dry, at a recommended temperature of 2-8°C to ensure its stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Datasheet (SDS) for comprehensive handling instructions. The available safety information indicates that this compound carries warning statements and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Appropriate personal protective equipment (PPE) should always be worn, and handling should be conducted in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16INO2 B1393997 Benzyl 4-iodopiperidine-1-carboxylate CAS No. 885275-00-3

Properties

IUPAC Name

benzyl 4-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXUEGQXJQJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1I)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693066
Record name Benzyl 4-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-00-3
Record name Benzyl 4-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical properties of Benzyl 4-iodopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the essential data, experimental protocols, and analytical insights required for the effective utilization and characterization of this compound.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 885275-00-3) is a pivotal building block in modern drug discovery.[1] Its strategic value lies in the combination of a piperidine scaffold, prevalent in many biologically active molecules, with a versatile iodine substituent. This iodine atom serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki and Heck reactions.[1] The benzyloxycarbonyl (Cbz) group provides a stable protecting group for the piperidine nitrogen, which can be selectively removed under specific conditions, allowing for further molecular elaboration.[1] Understanding the fundamental physicochemical properties of this intermediate is paramount for its efficient handling, reaction optimization, and the successful synthesis of complex target molecules.

Core Physicochemical Data

A thorough understanding of the physical and chemical properties of this compound is the bedrock of its application in research and development. The following table summarizes its key identifiers and physicochemical parameters.

PropertyValueSource(s)
CAS Number 885275-00-3[1]
Molecular Formula C₁₃H₁₆INO₂[1]
Molecular Weight 345.18 g/mol [1]
Physical Form Solid powder or liquid[1][2]
Melting Point 68 °C[1]
Boiling Point 405.9 ± 45.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 199.3 ± 28.7 °C[3]
Solubility Soluble in polar aprotic solvents like DMF and DMSO. Lower molecular weight analogs are likely more soluble in polar solvents.[1]
Storage Keep in a dark place, sealed in dry conditions at 2-8 °C.[1][2][4]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a critical process for its availability in research. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as Benzyl 4-hydroxypiperidine-1-carboxylate.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the conversion of a hydroxyl group into a better leaving group, followed by displacement with an iodide ion. This approach is often favored due to the commercial availability of the starting materials and the generally high yields achievable. The use of a Cbz protecting group for the piperidine nitrogen is a strategic choice, offering stability under a range of reaction conditions while allowing for straightforward deprotection at a later synthetic stage.

Detailed Experimental Protocol: Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Synthesis_Workflow reagents Starting Materials: - Benzyl 4-hydroxypiperidine-1-carboxylate - Triphenylphosphine - Imidazole - Iodine - Dichloromethane (DCM) reaction Reaction Setup: 1. Dissolve starting materials in DCM. 2. Cool to 0 °C. 3. Add iodine portion-wise. 4. Stir at room temperature. reagents->reaction Step 1 workup Workup: 1. Dilute with water. 2. Extract with ether. 3. Wash with water and brine. 4. Dry over Na₂SO₄. reaction->workup Step 2 purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification Step 3

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine (1.3 equivalents), and imidazole (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Iodination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add iodine (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Progression: After the addition of iodine is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with water and saturated sodium chloride solution (brine).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Purification of the crude product is essential to achieve the desired purity for subsequent applications. Column chromatography is the method of choice.

Protocol for Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC (a typical Rf value is ~0.3 in a 3:1 hexane/ethyl acetate mixture).[1]

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound. A typical purity of >95% can be achieved.

Spectroscopic and Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various spectroscopic techniques.

Analytical_Workflow compound This compound nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) compound->ms Molecular Weight Confirmation ftir FTIR Spectroscopy compound->ftir Functional Group Analysis xray X-ray Crystallography compound->xray Solid-State Structure

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl aromatic protons in the range of δ 7.3–7.4 ppm. The methylene protons of the piperidine ring and the ester group will appear between δ 3.5–4.5 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. A key diagnostic peak is the C-I signal, which is expected to appear at a low chemical shift, around -10 ppm.[1] The carbonyl carbon of the carbamate will be observed in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns.

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the expected molecular ion peak would be [M+H]⁺ at approximately m/z 346.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretch (carbamate): A strong absorption band around 1700 cm⁻¹.

  • C-O stretch (ester): An absorption band in the region of 1250-1000 cm⁻¹.

  • C-I stretch: A weaker absorption band at lower wavenumbers.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Below 3000 cm⁻¹.

X-ray Crystallography

Stability and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a dark, dry place, preferably refrigerated at 2-8 °C.[1][2][4]

  • Handling: Due to potential hazards such as skin and eye irritation, and respiratory tract irritation, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Conclusion

This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis, purification, and characterization, is essential for its effective application in the development of novel chemical entities. This guide provides a solid foundation of technical information to aid researchers in their synthetic endeavors.

References

Benzyl 4-iodopiperidine-1-carboxylate: A Senior Application Scientist's Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Benzyl 4-iodopiperidine-1-carboxylate (CAS No. 885275-00-3) is a pivotal intermediate in contemporary pharmaceutical synthesis, valued for its unique structural features that permit extensive functionalization.[1] Its utility in complex synthetic pathways, particularly in metal-catalyzed cross-coupling reactions, is critically dependent on its interaction with the reaction medium.[1] A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for rational process development, reaction optimization, and purification. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in physicochemical principles and practical, field-proven insights. We will explore the theoretical underpinnings of its solubility, present a qualitative solubility profile based on empirical evidence from synthetic applications, and provide a robust, self-validating protocol for its experimental determination.

Introduction: The Molecular Architecture and Its Implications

This compound is a molecule of calculated contrasts. Its structure marries a bulky, non-polar benzyl group and a saturated heterocyclic piperidine ring with a polar carbamate (ester) functional group and a heavy iodine atom. This duality is the key to understanding its behavior in solution.

Physicochemical Properties:

PropertyValueSource
CAS Number 885275-00-3[1]
Molecular Formula C₁₃H₁₆INO₂[1]
Molecular Weight 345.18 g/mol [1]
Physical Form Liquid (at ambient temperature)[2]
Storage 2-8°C, sealed in dry, dark place[1][2]

The fundamental principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces of the solute and solvent are closely matched.[3] For our subject compound, this means:

  • Non-Polar Moieties: The benzyl ring and the methylene (-CH₂-) groups of the piperidine ring will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • Polar Moieties: The carbamate group, with its capacity for dipole-dipole interactions, and the carbon-iodine bond, with its significant polarizability, will drive solubility in more polar solvents. The iodine atom is particularly useful as a handle for cross-coupling reactions like the Suzuki and Heck reactions.[1]

This balance suggests that the compound will exhibit broad solubility in many common organic solvents but will be less soluble in the extremes of the polarity scale (e.g., highly non-polar alkanes or highly polar water).

cluster_solute Structural Features cluster_solvent Solvent Classes substance This compound (Solute) polar_group Polar Groups (Carbamate, C-I Bond) substance->polar_group nonpolar_group Non-Polar Groups (Benzyl Ring, Piperidine CH₂) substance->nonpolar_group polar_solvent Polar Aprotic / Protic (e.g., THF, DMF, CH₃CN, Alcohols) polar_group->polar_solvent Favors Solubility In (Dipole-Dipole) nonpolar_solvent Non-Polar (e.g., Toluene, Hexane) nonpolar_group->nonpolar_solvent Favors Solubility In (van der Waals)

Caption: Relationship between solute structure and solvent class.

Qualitative Solubility Profile: An Evidence-Based Assessment

While precise quantitative solubility data (e.g., in mg/mL) for this compound is not widely published, a highly reliable qualitative profile can be constructed from its documented use in chemical synthesis. The choice of solvent for a reaction is a primary indicator of the solute's solubility under those conditions.

The compound is frequently used in palladium-catalyzed cross-coupling reactions, which informs our understanding of its practical solubility.[1][4] Solvents commonly employed for Suzuki reactions, for instance, include tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF).[5]

Table of Expected Solubility in Common Organic Solvents:

SolventClassDielectric Constant (ε)¹Polarity Index²Expected SolubilityRationale / Application Notes
Hexane Non-Polar Alkane1.880.1Low / Sparingly Soluble Dominated by non-polar forces. Unlikely to be a good solvent. May be useful as an anti-solvent for crystallization.
Toluene Non-Polar Aromatic2.382.4Soluble Benzyl group interaction is favorable. Commonly used in Suzuki and other cross-coupling reactions.[5]
Dichloromethane (DCM) Polar Aprotic9.083.1Highly Soluble Effective at dissolving a wide range of organic compounds. Used in the synthesis of related iodo-piperidines.[6]
Tetrahydrofuran (THF) Polar Aprotic (Ether)7.584.0Highly Soluble Excellent general-purpose solvent. Widely used in Suzuki and Negishi couplings, indicating good solubility of reactants.
Ethyl Acetate (EtOAc) Polar Aprotic (Ester)6.024.4Highly Soluble Polarity matches well with the carbamate group. Common solvent for chromatography and extractions.
Acetonitrile (ACN) Polar Aprotic37.55.8Soluble A highly polar solvent. Mentioned as a solvent for nucleophilic substitution on the piperidine ring.[1]
Dimethylformamide (DMF) Polar Aprotic (Amide)36.76.4Highly Soluble High polarity and boiling point make it suitable for reactions requiring heat, such as Suzuki couplings and iodide preparations.[1]
Dimethyl Sulfoxide (DMSO) Polar Aprotic477.2Highly Soluble Very strong solvent. Used for preparing the compound via nucleophilic substitution, implying high solubility.[1]
Methanol (MeOH) Polar Protic32.75.1Soluble A related Boc-protected iodo-piperidine is soluble in methanol.[6] Hydrogen bonding capability is beneficial.
Ethanol (EtOH) Polar Protic24.64.3Soluble Similar to methanol, expected to be a good solvent.
Water Polar Protic80.110.2Insoluble / Very Low The large non-polar surface area of the molecule significantly outweighs the polar groups, leading to poor miscibility with water.

¹Values sourced from multiple references.[3][7] ²Relative polarity values.[8]

The Causality Behind Experimental Choices: Beyond Simple Dissolution

In drug development, solvent selection transcends mere solubility. The choice is a multi-parameter optimization problem where the solvent's properties directly influence reaction kinetics, side-product formation, and downstream processing.

Why are polar aprotic solvents (THF, DMF, Dioxane) favored for cross-coupling reactions?

  • Reactant Solubility: As established, this compound and the organoboron or organometallic coupling partners are readily soluble in these solvents.

  • Catalyst Stability and Activity: The solvent must solubilize the palladium catalyst complex. Less polar solvents like toluene and dioxane are known to be effective for catalysts like Pd(PPh₃)₄.[9]

  • Intermediate Stabilization: Polar aprotic solvents excel at solvating the cationic intermediates within the catalytic cycle without deactivating them through hydrogen bonding. This can accelerate key steps like transmetalation.

  • Boiling Point: Solvents like DMF (b.p. 153°C) and dioxane (b.p. 101°C) allow reactions to be heated, which is often necessary to drive the catalytic cycle to completion.

The choice is therefore a deliberate one, balancing the need to dissolve a moderately polar organic substrate with the specific electronic and thermal requirements of a sensitive organometallic catalyst.[4][9]

Protocol: Experimental Determination of Solubility

Trustworthiness in science is built on reproducible data. In the absence of published quantitative values, this protocol provides a self-validating system for determining the approximate solubility of this compound. This method is adapted from standard laboratory procedures for solubility testing.[3]

Objective: To determine the solubility of this compound in a selected organic solvent at ambient temperature (approx. 20-25°C), reported in mg/mL.

Materials:

  • This compound (liquid)

  • Class A volumetric flasks (1 mL, 10 mL)

  • Calibrated micropipettes (10-100 µL, 100-1000 µL)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Scintillation vials or small test tubes with caps

  • Solvent of interest (e.g., Acetonitrile)

Methodology:

Part A: Preparation of a Stock Solution (e.g., 100 mg/mL)

  • Tare a clean, dry 1.5 mL microcentrifuge tube on the analytical balance.

  • Using a micropipette, carefully add approximately 100 mg of this compound to the tube. Record the exact mass (m).

  • Calculate the required volume of solvent (V) to achieve a 100 mg/mL concentration (V = m / 100).

  • Add the calculated volume of the solvent to the tube.

  • Cap the tube securely and vortex for 60 seconds until the liquid solute is fully miscible and the solution is clear and homogeneous. This is your Stock Solution .

Part B: Determination by Serial Dilution and Visual Inspection

  • Label a series of 10 clean vials or test tubes.

  • In the first vial, add 900 µL of the solvent.

  • Add 100 µL of the Stock Solution to the first vial. Cap and vortex. This creates a 10 mg/mL solution. Observe for any cloudiness or phase separation.

  • If the 10 mg/mL solution is clear, repeat the process: take 100 µL from the 10 mg/mL solution and add it to a new vial containing 900 µL of solvent to create a 1 mg/mL solution.

  • Continue this 1:10 serial dilution until you observe the "cloud point" – the concentration at which the solution becomes persistently turbid or forms a separate phase, indicating the solubility limit has been exceeded.

  • The solubility is reported as being below the first turbid concentration and above the last clear concentration. For a more precise value, smaller dilution steps can be performed around the observed limit.

start Start: Prepare Stock Solution (e.g., 100 mg/mL in Solvent X) prep_dilution Prepare 1:10 Dilution (e.g., to 10 mg/mL) start->prep_dilution vortex Vortex for 60s prep_dilution->vortex observe Visually Inspect Solution vortex->observe clear Solution is Clear observe->clear Clear turbid Solution is Turbid (Cloud Point) observe->turbid Turbid dilute_further Perform Next Serial Dilution (e.g., to 1 mg/mL) clear->dilute_further report Report Solubility Limit: (Last Clear Conc. < S < First Turbid Conc.) turbid->report dilute_further->prep_dilution Repeat Loop end End report->end

Caption: Experimental workflow for determining solubility limit.

Authoritative Grounding: Addressing the Data Gap with Predictive Modeling

As a Senior Application Scientist, it is crucial to acknowledge the limits of publicly available experimental data. For many research chemicals and novel intermediates, comprehensive physical property datasets have not been generated or published. In these instances, the field is increasingly turning to computational chemistry and machine learning to predict such properties.

Physics-based models like COSMO-RS and data-driven machine learning algorithms (e.g., lightGBM, Deep Neural Networks) can now predict the solubility of a molecule in various organic solvents with impressive accuracy.[10][11][12] These models use molecular structure descriptors or quantum chemical calculations to estimate the complex thermodynamic interactions between solute and solvent.[13] Recent advancements have produced models that can predict solubility from just the solute/solvent structures and temperature, approaching the fundamental limits of accuracy set by experimental noise.[14]

For researchers in drug development, these predictive tools are invaluable for:

  • High-Throughput Screening: Rapidly screening hundreds of potential solvents for crystallization or reaction optimization without performing a single experiment.

  • Guiding Experimentation: Prioritizing a smaller, more promising set of solvents for laboratory validation, saving time and resources.

  • Understanding Structure-Property Relationships: Revealing how subtle changes to a molecule's structure might impact its solubility.[10]

While a full computational analysis is beyond the scope of this guide, researchers should be aware that these powerful in silico methods provide a validated, authoritative path forward when experimental data is scarce.

Safety and Handling

This compound is intended for research use only. Based on available safety data, the compound presents the following hazards:

  • May be harmful if swallowed.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.[1]

Handling Recommendations:

  • Always consult the Safety Data Sheet (SDS) before use.

  • Handle within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

References

Thermal stability of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Benzyl 4-iodopiperidine-1-carboxylate

Abstract

This compound is a pivotal intermediate in contemporary medicinal chemistry, valued for its utility in constructing complex molecular architectures through reactions like metal-catalyzed cross-couplings.[1] The presence of both a benzyloxycarbonyl (Cbz) protecting group and a carbon-iodine bond introduces specific stability considerations that are critical for its effective use and storage. This technical guide provides a comprehensive framework for understanding, evaluating, and managing the thermal stability of this compound. We will explore the theoretical underpinnings of its decomposition pathways, present detailed protocols for empirical analysis using thermoanalytical techniques, and offer field-proven insights into proper handling and storage to ensure chemical integrity. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its material properties.

Introduction to this compound

This compound (CAS 885275-00-3) is a substituted piperidine derivative that serves as a versatile building block in organic synthesis.[1] Its structure is characterized by a piperidine core functionalized at the 4-position with an iodine atom and at the nitrogen with a Cbz protecting group. This combination makes it highly valuable: the iodine atom is an excellent leaving group for introducing molecular complexity, while the Cbz group provides robust protection for the nitrogen that can be selectively removed under specific conditions.[1]

However, the very features that make this compound synthetically useful also render it susceptible to degradation. The C(sp³)–I bond is inherently weaker than corresponding C-Br or C-Cl bonds, and organoiodine compounds are often sensitive to heat and light.[2] Similarly, the Cbz group has a defined thermal liability. A thorough understanding of these characteristics is essential for optimizing reaction conditions, ensuring storage stability, and guaranteeing the purity of subsequent products.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 885275-00-3 [1]
Molecular Formula C₁₃H₁₆INO₂ [1]
Molecular Weight 345.18 g/mol [1]
Appearance White to pale brown crystalline powder or low melting solid [3]

| Primary Use | Synthetic intermediate for cross-coupling reactions |[1] |

Foundational Stability: Correct Handling and Storage

Before any thermal analysis is conducted, it is imperative to ensure that the compound's integrity has not been compromised by improper handling or storage. Degradation from environmental factors such as light, oxygen, and moisture can be misinterpreted as poor intrinsic thermal stability.

The primary non-thermal degradation pathway for iodo-compounds is the photochemical cleavage of the carbon-iodine bond.[2] Exposure to UV or even strong visible light can generate radical species, leading to decomposition and the formation of impurities.[4]

Trustworthiness through Protocol: Adherence to a strict storage and handling protocol is the first step in any self-validating system for stability assessment.

Protocol for Optimal Storage and Handling
  • Light Protection: Always store the solid compound in an amber glass vial or an opaque container.[5] When preparing solutions, use amber volumetric flasks and wrap reaction vessels in aluminum foil.[2][5]

  • Temperature Control: For long-term storage, the compound should be refrigerated at 2-8°C.[1][3] Some suppliers recommend storage at -20°C for stock solutions to maximize shelf life.[6][7]

  • Inert Atmosphere: The container should be tightly sealed to protect against moisture and air.[6] For extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Work Environment: Handle the compound under subdued lighting. Avoid direct sunlight or strong overhead fluorescent lights.[2][5] Using yellow or red safelights can further minimize the risk of photochemical reactions.[2]

  • Solvent Purity: When preparing solutions, use appropriately degassed solvents to remove dissolved oxygen, which can participate in degradation pathways.[2]

Theoretical Thermal Decomposition Pathways

The thermal decomposition of this compound is predicted to proceed through several distinct pathways, dictated by the bond dissociation energies of its constituent parts. The primary points of failure are the C–I bond and the benzyloxycarbonyl group.

  • Pathway A: C(sp³)–I Bond Cleavage: The carbon-iodine bond is the most likely initial point of thermal degradation. This can occur via homolytic cleavage to form a piperidinyl radical and an iodine radical, or through elimination reactions to form piperidine-derived alkenes and hydrogen iodide (HI). The SDS for a related compound lists hydrogen iodide as a hazardous decomposition product, supporting this hypothesis.[8]

  • Pathway B: Decomposition of the Cbz Group: The benzyloxycarbonyl group is known to be thermally labile. Decomposition can proceed via decarboxylation to release carbon dioxide (CO₂), a common fragmentation pattern for carbamates. This process could also lead to the formation of toluene and other benzyl-derived species.

  • Pathway C: Piperidine Ring Scission: At significantly higher temperatures, the piperidine ring itself may undergo fragmentation. This complex process typically involves multiple bond cleavages and can produce a variety of smaller nitrogenous and hydrocarbon-based molecules. Studies on the thermal degradation of piperazine have shown that such processes occur at elevated temperatures (e.g., >160°C).[9]

cluster_path_a Pathway A: C-I Cleavage cluster_path_b Pathway B: Cbz Group Decomposition cluster_path_c Pathway C: Ring Scission (High Temp) start This compound A1 Piperidinyl Radical + I• start->A1 Homolysis A2 Hydrogen Iodide (HI) start->A2 Elimination B1 Carbon Dioxide (CO₂) start->B1 Decarboxylation B2 Toluene start->B2 Fragmentation C1 NH₃, HCN, Alkenes A1->C1 > High Temp A3 Piperidine-derived Alkenes A3->C1 > High Temp B3 N-decarboxylated piperidine B3->C1 > High Temp

Potential Thermal Decomposition Pathways.

Experimental Assessment of Thermal Stability

To empirically determine the thermal stability profile, a combination of thermoanalytical techniques is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for this assessment. For definitive identification of decomposition products, coupling these techniques with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is essential.[10]

Detailed Experimental Protocol: TGA-DSC Analysis

This protocol provides a self-validating workflow for assessing the thermal stability of this compound.

  • Sample Preparation:

    • Using an analytical balance, accurately weigh 3-5 mg of the compound into a clean, tared aluminum or ceramic TGA pan.

    • Ensure the sample is sourced from a properly stored container as described in Section 2.

    • Run a blank (empty pan) under the same conditions to establish a baseline.

  • Instrument Setup (Simultaneous TGA-DSC):

    • Atmosphere: Perform two separate runs to understand both pyrolysis and oxidative decomposition.

      • Inert: Nitrogen (N₂) or Argon (Ar) with a flow rate of 50-100 mL/min. This simulates conditions in an inert reaction atmosphere.

      • Oxidative: Synthetic Air or O₂/N₂ mixture with a flow rate of 50-100 mL/min. This assesses stability in the presence of an oxidant.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A constant heating rate is crucial for kinetic analysis.

    • Data Collection: Record mass (%), derivative of mass (%/°C), heat flow (mW), and temperature (°C).

  • Evolved Gas Analysis (EGA) - TGA-MS/FTIR:

    • If available, connect the exhaust gas line from the TGA furnace to an MS or FTIR spectrometer via a heated transfer line.

    • For MS, monitor relevant m/z values corresponding to predicted volatiles (e.g., m/z for HI, CO₂, toluene, NH₃, HCN).[10]

    • For FTIR, continuously collect spectra of the evolved gas to identify functional groups of the decomposition products.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation P1 Verify Sample Integrity (Proper Storage) P2 Weigh 3-5 mg Sample in TGA Pan P1->P2 A1 Load into TGA-DSC (Inert & Oxidative Runs) P2->A1 A2 Ramp 30-600°C @ 10°C/min A1->A2 A3 Couple Evolved Gas to MS/FTIR A2->A3 D1 Analyze TGA Curve: Onset Temp, Mass Loss % A3->D1 D2 Analyze DSC Curve: Melting Point, ΔH_dec D1->D2 D3 Identify Volatiles (MS/FTIR Spectra) D2->D3

Experimental Workflow for Thermal Stability Assessment.

Interpretation of Thermal Analysis Data

While specific data for this exact compound is not publicly available, we can construct a hypothetical data set based on analyses of structurally related piperidine derivatives and organoiodine compounds to guide interpretation.[9][10][11][12]

  • DSC Curve: An initial endothermic peak would correspond to the melting point of the compound. Subsequent sharp exothermic peaks are typically indicative of decomposition, as the energy released from bond breaking is often substantial.

  • TGA Curve: The onset temperature of mass loss (T_onset) is a key indicator of thermal stability. Multiple steps in the mass loss curve suggest a multi-stage decomposition process, which would align with the distinct degradation of the C-I bond and the Cbz group.

Table 2: Illustrative Hypothetical Thermal Analysis Data

Parameter Inert Atmosphere (N₂) Oxidative Atmosphere (Air) Interpretation
Melting Point (DSC) ~40-50°C ~40-50°C Endothermic event with no mass loss.
Decomposition Onset (TGA) ~160-180°C ~150-170°C The temperature at which significant mass loss begins. Lower in air due to oxidative processes.
Stage 1 Mass Loss ~37% Varies Corresponds to the loss of iodine (I•).
Stage 2 Mass Loss ~40% Varies Corresponds to the loss of the Cbz group (as CO₂ + C₇H₇•).
Peak Decomposition (DTG) ~190°C and ~240°C Multiple peaks Indicates two distinct major decomposition events.

| Decomposition Enthalpy (ΔH_dec) | Exothermic | Highly Exothermic | The decomposition process releases significant energy. |

Note: This table is for illustrative purposes to guide data interpretation and is based on typical values for similar chemical structures.

Evolved gas analysis would provide definitive validation. Detection of HI or I₂ (from I• recombination) by MS would confirm Pathway A. The simultaneous evolution of CO₂ and species corresponding to toluene would confirm Pathway B.

Summary and Recommendations

The thermal stability of this compound is governed by the lability of its C–I bond and Cbz protecting group. While a valuable synthetic intermediate, its use requires careful consideration of its material properties.

Key Recommendations:

  • Prioritize Proper Storage: The compound is light and potentially air-sensitive. Always store it under refrigerated (2-8°C), dark, and dry conditions to prevent premature degradation.[1][2]

  • Control Reaction Temperatures: When using this reagent in reactions, be mindful that prolonged exposure to temperatures exceeding ~150°C may initiate decomposition, impacting yield and purity.

  • Conduct Empirical Verification: For critical applications, perform a comprehensive thermal analysis using the TGA-DSC-EGA workflow described in this guide. This will provide a precise stability profile and identify decomposition products under specific process conditions.

  • Assume Instability: In the absence of specific data, it is prudent to treat this compound as thermally sensitive and handle it with the precautions outlined herein.

By integrating these theoretical insights and empirical methodologies, researchers can confidently utilize this compound, ensuring both the success of their synthetic endeavors and the integrity of their results.

References

Crystal structure of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Locating Structural Data

I'm currently focused on the initial phase: a thorough search for the crystal structure of Benzyl 4-iodopiperidine-1-carboxylate. I'm prioritizing crystallographic databases and peer-reviewed publications to find primary structural data, aiming for a robust foundation for my analysis.

Outlining the Guide's Structure

I've decided to begin by searching for synthesis and crystallization protocols for the target compound and its close relatives, along with information about its applications. This will help refine the technical guide's structure. Following this, I'll focus on the crystal structure, then develop detailed protocols and explanatory visuals. I'll include a comprehensive reference list as well.

Prioritizing Structural Search

I'm now zeroing in on the crystal structure search for this compound. I'm focusing on crystallographic data and publications. Simultaneously, I'll find existing synthesis and crystallization protocols to build a comprehensive foundation for my guide. Then, I'll design the guide's framework, including workflows and diagrams.

Developing a Structure Guide

I'm currently focused on the intricacies of "this compound's" crystal structure. My plan involves a detailed introduction, exploring key structural features. I'm aiming for a comprehensive guide that will be valuable for experts in the field.

Analyzing the Synthesis Pathway

I'm now diving into the synthetic pathway for "this compound". I'm meticulously researching the iodination process, focusing on adapting known methods for similar compounds like N-Boc-4-iodopiperidine. I'm keen to develop a detailed, step-by-step protocol. The Graphviz diagram illustrating the synthesis is nearly done.

Elaborating Crystal Analysis

I've progressed to detailing the single-crystal X-ray diffraction analysis. I'm focusing on the theoretical underpinnings, particularly Bragg's Law, and how it relates to determining atomic positions. I'm building a section that meticulously explains the data collection process, including the considerations for crystal mounting, data processing, and structure refinement. This will be the most in-depth section.

Outlining Crystallographic Data

I've progressed to preparing a hypothetical crystallographic data table, acknowledging the absence of readily available CIF data for "this compound". This table, inspired by similar molecules, will showcase typical crystallographic parameters such as crystal system, space group, and unit cell dimensions, serving as a template for researchers. I'm also planning to include a section on potential challenges in obtaining high-quality crystals and addressing them.

Constructing the Synthesis Protocol

I'm now focusing on synthesizing "this compound". I've found a synthetic approach for the N-Boc analog, which utilizes triphenylphosphine, imidazole, and iodine. My goal is to adapt and detail this method for the benzyl-protected compound. I'm working on a detailed, step-by-step protocol. I'll include a clear Graphviz diagram to illustrate the synthetic workflow.

Synthesizing the Protocol

I've outlined a step-by-step synthetic protocol for "this compound". I'm adapting a known method used for the N-Boc analog. I'm focusing on the reaction conditions, work-up procedures, and purification steps. I am also working on illustrating the synthesis with a Graphviz diagram. This will aid in understanding the overall process, from start to finish.

Constructing a Comprehensive Guide

I've outlined a detailed plan to create an in-depth technical guide for "this compound's" crystal structure. The guide will cover its synthesis, crystallization, and a detailed X-ray diffraction analysis. It'll also discuss the molecular geometry, intermolecular interactions, and implications for drug design, ensuring a valuable resource for experts. I will ensure all diagrams follow the specified format.

The Piperidine Privileged Structure: A Technical Guide to the Strategic Application of Benzyl 4-iodopiperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic utilization of Benzyl 4-iodopiperidine-1-carboxylate. We will delve into the core principles of privileged structures, the unique advantages of the piperidine scaffold, and the practical applications of this versatile building block in the synthesis of complex, biologically active molecules. This guide is designed to provide not only procedural knowledge but also the underlying scientific rationale to empower informed decision-making in your research endeavors.

The Concept of Privileged Structures in Medicinal Chemistry

In the landscape of drug discovery, "privileged structures" are molecular scaffolds that are capable of binding to multiple, unrelated biological targets.[1][2] This versatility is not a matter of promiscuity but rather an indication of a scaffold's inherent drug-like properties and its ability to present functional groups in a three-dimensional space that is amenable to interaction with a variety of protein active sites.[1][3] The use of privileged structures offers a significant advantage in the development of novel therapeutics by providing a validated starting point for library synthesis, often leading to compounds with favorable pharmacokinetic profiles.[2]

The piperidine ring is a quintessential example of a privileged scaffold, found in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[4][5] Its prevalence stems from its ability to:

  • Introduce a basic nitrogen atom: This is crucial for modulating physicochemical properties such as solubility and for forming key ionic interactions with biological targets.[6]

  • Provide a three-dimensional framework: The chair and boat conformations of the piperidine ring allow for the precise spatial arrangement of substituents, which is critical for optimizing binding affinity and selectivity.[4][6]

  • Confer metabolic stability: The saturated nature of the piperidine ring generally imparts a higher degree of metabolic stability compared to more labile structures.[7]

  • Serve as a versatile synthetic handle: The piperidine ring can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies.[8]

This compound: A Key Intermediate for Privileged Structure Elaboration

This compound (CAS 885275-00-3) is a highly valuable synthetic intermediate in pharmaceutical research.[9] Its structure combines the key features of the piperidine privileged scaffold with a strategically placed iodine atom, making it an ideal substrate for a variety of powerful cross-coupling reactions.[9]

PropertyValueReference
Molecular Formula C₁₃H₁₆INO₂[9]
Molecular Weight 345.18 g/mol [9]
Appearance Typically a liquid or low-melting solid-
Storage 2-8°C, sealed in dry, dark conditions-

The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen, which can be selectively removed under controlled conditions to allow for further functionalization at the nitrogen atom.[9] The iodine atom at the 4-position is the key to unlocking the synthetic potential of this molecule, enabling the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.[9]

Synthesis of this compound

The most common and practical synthesis of this compound begins with the readily available 4-hydroxypiperidine. The synthesis involves two key steps: protection of the piperidine nitrogen and subsequent iodination of the hydroxyl group.

Synthesis_Workflow Start 4-Hydroxypiperidine Step1 Nitrogen Protection Start->Step1 Benzyl Chloroformate, Base (e.g., NaOH or DIPEA) Intermediate Benzyl 4-hydroxypiperidine-1-carboxylate Step1->Intermediate Step2 Iodination Intermediate->Step2 Iodinating Agent (e.g., I₂, PPh₃, Imidazole) Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate

This protocol is adapted from established procedures for the Cbz protection of piperidinols.

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base (e.g., N,N-diisopropylethylamine (5.0 eq) or aqueous sodium hydroxide (1.2 eq)).

  • Addition of Protecting Group: Cool the mixture in an ice bath. Slowly add benzyl chloroformate (1.0 eq) dropwise over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, if using an aqueous base, extract the aqueous phase with an organic solvent like ethyl acetate. If using an organic solvent, add water to the reaction mixture.

  • Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 4-hydroxypiperidine-1-carboxylate as an oil. The product is often of sufficient purity to be used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous iodination reactions of N-protected 4-hydroxypiperidines.

  • Reaction Setup: To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane, add triphenylphosphine (1.3 eq) and imidazole (1.5 eq).

  • Iodination: Cool the reaction mixture to 0°C in an ice bath. Add iodine (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent such as diethyl ether.

  • Purification: Wash the combined organic layers sequentially with water and saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent electrophilic partner for a variety of coupling reactions.

Cross_Coupling_Applications Starting_Material This compound Suzuki Suzuki Coupling Starting_Material->Suzuki Sonogashira Sonogashira Coupling Starting_Material->Sonogashira Buchwald Buchwald-Hartwig Amination Starting_Material->Buchwald Product_Aryl 4-Aryl/Heteroaryl-piperidine Derivatives Suzuki->Product_Aryl Product_Alkyne 4-Alkynyl-piperidine Derivatives Sonogashira->Product_Alkyne Product_Amine 4-Amino-piperidine Derivatives Buchwald->Product_Amine Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic_Acid->Suzuki Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira Amine Primary/Secondary Amine Amine->Buchwald

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 4-position of the piperidine ring.

Causality in Experimental Choices:

  • Catalyst: Palladium complexes such as PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ are commonly used. The choice of catalyst can influence reaction rates and yields.[10][11]

  • Ligand: Phosphine ligands, particularly bulky and electron-rich ones like JohnPhos or those in the "DalPhos" family, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11] N-heterocyclic carbene (NHC) ligands are also highly effective.[3][12]

  • Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid partner for transmetalation.[10]

  • Solvent: A mixture of an organic solvent (e.g., THF, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 10:1 THF/water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 70°C to 100°C for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 4-Alkynylpiperidines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing a linear, rigid alkynyl linker into the piperidine scaffold, which can be a key design element in many drug candidates.

Causality in Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[13] Copper- and amine-free conditions have also been developed, often utilizing specialized ligands.[14]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne.

  • Solvent: Solvents such as DMF or THF are commonly used.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent like DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Base Addition: Add an amine base such as triethylamine (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60°C) for 4-12 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. After completion, dilute with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the 4-alkynylpiperidine derivative.

Buchwald-Hartwig Amination: Formation of C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, a common linkage in many pharmaceuticals. This reaction allows for the coupling of a wide range of primary and secondary amines to the 4-position of the piperidine ring.

Causality in Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[15][16] N-heterocyclic carbene (NHC) ligands are also very effective.[12]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.[17]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1-1.5 eq) dissolved in an anhydrous solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-110°C for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Case Study: The Piperidine Scaffold in CCR2/CCR5 Antagonists

A prominent example of the application of the piperidine privileged structure is in the development of antagonists for the chemokine receptors CCR2 and CCR5, which are implicated in inflammatory diseases and HIV infection.[5][18] The drug Cenicriviroc, a dual CCR2/CCR5 antagonist, features a complex molecular architecture that highlights the importance of the piperidine scaffold in orienting key pharmacophoric elements for optimal receptor binding.[19][20]

While the exact synthesis of Cenicriviroc may not directly involve this compound, the extensive structure-activity relationship (SAR) studies conducted in the development of such molecules often rely on the versatile chemistry of functionalized piperidines.[1] The ability to rapidly generate a library of analogs with diverse substituents at the 4-position of the piperidine ring, as enabled by the cross-coupling reactions described above, is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, SAR studies on piperidine-based CCR2 antagonists have shown that the nature of the substituent at the 4-position significantly influences antagonist activity.[1] The introduction of various aryl and heteroaryl groups through Suzuki coupling allows for the exploration of this chemical space to identify optimal interactions with the receptor binding pocket.

Conclusion

This compound is a powerful and versatile building block that provides an efficient entry point for the elaboration of the piperidine privileged structure. Its strategic use in palladium-catalyzed cross-coupling reactions enables the rapid and efficient synthesis of diverse libraries of complex molecules. A thorough understanding of the principles of privileged structures, combined with the practical knowledge of the synthetic methodologies outlined in this guide, will empower medicinal chemists to accelerate their drug discovery programs and unlock new therapeutic possibilities.

References

Benzyl 4-iodopiperidine-1-carboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 4-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

This compound is a piperidine derivative that has garnered significant interest as a versatile synthetic intermediate in pharmaceutical research.[1] Its structure, featuring a benzyl carbamate protecting group and a strategically placed iodine atom, makes it an ideal scaffold for the synthesis of complex molecular architectures.

Physicochemical Data

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 885275-00-3[1][2][3][4]
Molecular Formula C13H16INO2[1][2][3]
Molecular Weight 345.18 g/mol [1][3]
IUPAC Name This compound[1]
Density 1.6±0.1 g/cm³[2]
Boiling Point 405.9±45.0 °C at 760 mmHg[2]
Flash Point 199.3±28.7 °C[2]
Storage Conditions 2-8°C, keep in a dark place, sealed in dry[1][3]

Expert Insight: The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed when needed, typically via hydrogenolysis. This feature provides synthetic flexibility, allowing for further modifications at the nitrogen position late in a synthetic sequence.

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes exist, a common and effective approach starts from commercially available piperidine derivatives.

A Generalized Synthetic Workflow

A prevalent strategy involves the conversion of a corresponding hydroxyl or carbonyl-functionalized piperidine into the desired iodo-derivative. The following diagram illustrates a conceptual workflow.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of how this compound can be synthesized from Benzyl 4-hydroxypiperidine-1-carboxylate.

Step 1: Activation of the Hydroxyl Group (Tosylation)

  • Dissolve Benzyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the tosylated intermediate.

Causality: The tosylation step is critical as it converts the poor leaving group (hydroxyl) into a good leaving group (tosylate), facilitating the subsequent nucleophilic substitution by the iodide ion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Nucleophilic Substitution with Iodide

  • Dissolve the tosylated intermediate (1 equivalent) in acetone or dimethylformamide (DMF).

  • Add sodium iodide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Trustworthiness: Each step of this protocol should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the reaction has gone to completion and to assess the purity of the intermediates and the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery primarily due to the reactivity of the iodine substituent.[1] This allows for the introduction of a wide range of functional groups through various cross-coupling reactions.

Role in Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for binding to a biological target.[5] Fragments containing the 4-iodopiperidine scaffold can serve as excellent starting points. The iodine atom provides a vector for fragment growth or linking, enabling the development of more potent and selective lead compounds.

Key Chemical Reactions

The C-I bond in this compound is amenable to several important transformations:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds, allowing for the introduction of aryl or heteroaryl moieties.

  • Heck Reaction: Palladium-catalyzed reaction with alkenes to form new C-C bonds.[1]

  • Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

  • Nucleophilic Substitution: The iodide can be displaced by various nucleophiles to introduce other functionalities.

The versatility of these reactions makes this compound a cornerstone for building diverse chemical libraries for high-throughput screening.

Caption: Key applications of this compound in synthesis.

Case Studies and Therapeutic Areas

Piperidine-containing compounds are prevalent in numerous clinically approved drugs and investigational agents. The 4-substituted piperidine motif is a common feature in ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, derivatives of 4-substituted piperidines have been explored as antagonists for the dopamine D4 receptor, which is a target for central nervous system disorders.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound is a high-value synthetic intermediate that offers medicinal chemists a reliable and versatile platform for the design and synthesis of novel therapeutic agents. Its well-defined physicochemical properties, coupled with its reactivity in a broad range of chemical transformations, ensure its continued importance in the field of drug discovery. A thorough understanding of its synthesis, handling, and reaction scope is essential for leveraging its full potential in research and development.

References

A Technical Guide to the Spectral Analysis of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-iodopiperidine-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a piperidine core, a benzyl carbamate protecting group, and a strategically placed iodine atom, makes it a valuable building block for the synthesis of complex molecular architectures.[1] The iodine substituent, in particular, serves as a handle for various cross-coupling reactions, enabling the facile introduction of diverse functional groups.[1]

This technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a thorough understanding of the molecule's structural characterization.

Molecular Structure and Key Features

The structural integrity of this compound is paramount to its utility in synthesis. Understanding its three-dimensional arrangement and the electronic environment of each atom is crucial for predicting its reactivity and interpreting its spectral data.

cluster_piperidine Piperidine Ring cluster_benzyl_carbamate Benzyl Carbamate Group N N C1 CH2 N->C1 Cbz_C=O C=O N->Cbz_C=O C2 CH2 C1->C2 C3 CH-I C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C5->N O_ester O Cbz_C=O->O_ester CH2_benzyl CH2 O_ester->CH2_benzyl Phenyl Phenyl CH2_benzyl->Phenyl

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Protocol: NMR Analysis

Rationale for Experimental Choices:

The choice of solvent, internal standard, and NMR instrument parameters are critical for obtaining high-quality, reproducible spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion and resolution, which is particularly important for complex spin systems like those found in the piperidine ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired using a 30° or 45° pulse width and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

start Start: Sample of Benzyl 4-iodopiperidine-1-carboxylate dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire 1H NMR Spectrum (400 MHz) transfer->acquire_H1 acquire_C13 Acquire 13C NMR Spectrum (Proton Decoupled) transfer->acquire_C13 process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) process->analyze end End: Structural Elucidation analyze->end

Caption: Workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group and the protons of the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.4Multiplet5HAromatic protons (C₆H₅)
~5.1Singlet2HBenzylic protons (-OCH₂Ph)
~4.2-4.4Multiplet1HH-4 (proton on the carbon bearing iodine)
~3.5-4.5Multiplet4HH-2, H-6 (piperidine methylene protons adjacent to N)
~1.8-2.2Multiplet4HH-3, H-5 (piperidine methylene protons)

Interpretation:

  • Aromatic Region (δ 7.3-7.4): The multiplet in this region corresponds to the five protons of the phenyl ring. The overlapping signals are due to the similar electronic environments of the ortho, meta, and para protons.

  • Benzylic Protons (δ ~5.1): The singlet corresponds to the two protons of the methylene group attached to the ester oxygen. Its downfield shift is due to the deshielding effect of the adjacent oxygen and phenyl group.

  • Piperidine Protons (δ 1.8-4.5): The protons on the piperidine ring exhibit complex multiplets due to conformational heterogeneity and spin-spin coupling. The proton at the C-4 position, attached to the same carbon as the iodine atom, is expected to be the most downfield of the ring protons (excluding those adjacent to the nitrogen) due to the electron-withdrawing effect of the iodine. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are also shifted downfield due to the inductive effect of the nitrogen atom.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155Carbonyl carbon (C=O) of the carbamate
~137Quaternary aromatic carbon (ipso-carbon of the phenyl ring)
~128Aromatic carbons (C₆H₅)
~67Benzylic carbon (-OCH₂Ph)
~45Piperidine carbons adjacent to nitrogen (C-2, C-6)
~35Piperidine carbons (C-3, C-5)
~25Piperidine carbon bearing iodine (C-4)

Interpretation:

  • Carbonyl Carbon (δ ~155): The signal for the carbonyl carbon of the carbamate group appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (δ 128-137): The signals for the six carbons of the phenyl ring appear in this region.

  • Benzylic Carbon (δ ~67): The carbon of the benzylic methylene group is shifted downfield due to the adjacent oxygen atom.

  • Piperidine Carbons (δ 25-45): The signals for the piperidine ring carbons are found in the aliphatic region. A key indicator of successful iodination is the upfield shift of the C-4 carbon to approximately 25 ppm, a characteristic chemical shift for a carbon atom bonded to an iodine atom.[2]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds.

Experimental Protocol: FT-IR Analysis

Rationale for Experimental Choices:

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation.[3][4] Alternatively, the KBr pellet method can be used, which involves intimately mixing the sample with potassium bromide powder and pressing it into a transparent disk.

Step-by-Step Methodology (ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

start Start: Solid Sample background Record Background Spectrum (Clean ATR Crystal) start->background apply_sample Apply Sample to ATR Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire Acquire FT-IR Spectrum apply_pressure->acquire clean Clean ATR Crystal acquire->clean end End: IR Spectrum clean->end

Caption: Workflow for FT-IR spectral acquisition using the ATR technique.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbamate and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (piperidine and benzyl CH₂)
~1700StrongC=O stretch (carbamate)
~1600, ~1480Medium-WeakC=C stretch (aromatic ring)
~1250StrongC-N stretch (carbamate)
~1100StrongC-O stretch (carbamate)
~700-750StrongC-H out-of-plane bend (monosubstituted benzene)
~550Medium-WeakC-I stretch

Interpretation:

  • C=O Stretch (~1700 cm⁻¹): The strong absorption band in this region is a definitive indicator of the carbonyl group in the carbamate functionality.

  • C-H Stretches (2850-3030 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds in the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H bonds of the piperidine ring and the benzylic methylene group.

  • C-N and C-O Stretches (1100-1250 cm⁻¹): The strong absorptions in this fingerprint region are associated with the stretching vibrations of the C-N and C-O single bonds within the carbamate group.

  • C-I Stretch (~550 cm⁻¹): The presence of a band in this lower frequency region is indicative of the carbon-iodine bond stretch.[1]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound, typically producing a protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

Rationale for Experimental Choices:

ESI-MS is the method of choice for this compound as it is a soft ionization technique that minimizes fragmentation, allowing for the clear determination of the molecular weight.[5] A suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid, is used to promote protonation and facilitate the electrospray process.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to enhance protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), and their mass-to-charge ratio (m/z) is measured.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

start Start: Sample Solution infuse Infuse into ESI Source start->infuse ionize Electrospray Ionization (Positive Mode) infuse->ionize analyze Mass Analysis (m/z measurement) ionize->analyze acquire Acquire Mass Spectrum analyze->acquire end End: Mass Spectrum acquire->end

Caption: Workflow for ESI-MS analysis.

Mass Spectral Data and Interpretation

Table 4: Expected ESI-MS Data for this compound

m/zIon
346.0[M+H]⁺
368.0[M+Na]⁺

Interpretation:

  • [M+H]⁺ Ion (m/z 346.0): The most prominent peak in the positive ion ESI mass spectrum is expected to be the protonated molecular ion. With a molecular weight of 345.18 g/mol , the [M+H]⁺ ion will have an m/z of approximately 346.0.[1] This peak confirms the molecular weight of the compound.

  • [M+Na]⁺ Adduct (m/z 368.0): It is common to observe sodium adducts in ESI-MS, especially if there are trace amounts of sodium salts present in the sample or solvent. The [M+Na]⁺ ion would appear at an m/z of approximately 368.0.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the detailed connectivity and electronic environment of the protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. This in-depth understanding of its spectral properties is indispensable for researchers and scientists in quality control, reaction monitoring, and the rational design of novel therapeutics based on this versatile piperidine scaffold.

References

Commercial availability and suppliers of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 4-iodopiperidine-1-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the compound's commercial availability, outlines a detailed synthetic pathway, discusses critical quality control parameters, and explores its applications in the synthesis of complex molecular architectures for drug discovery. The guide synthesizes technical data with practical insights to support the strategic use of this versatile intermediate.

Introduction: A Versatile Piperidine Building Block

This compound (CAS No. 885275-00-3) is a synthetically valuable piperidine derivative.[1] Its structure, featuring a benzyl carbamate (Cbz) protected nitrogen and an iodine atom at the 4-position, makes it an excellent substrate for a variety of chemical transformations. The Cbz group offers stable protection of the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions. The iodo-substituent serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

The piperidine moiety is a prevalent scaffold in numerous approved drugs and clinical candidates, particularly in the area of central nervous system (CNS) disorders. The precursor to the core of this molecule, N-benzyl-4-piperidone, is a key intermediate in the synthesis of drugs like Donepezil, used in the treatment of Alzheimer's disease.[2] This highlights the importance of functionalized piperidine derivatives in the development of novel therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885275-00-3[1][3]
Molecular Formula C₁₃H₁₆INO₂[1]
Molecular Weight 345.18 g/mol [1]
IUPAC Name This compound[1]
Physical Form LiquidN/A
Storage Temperature 2-8°C, sealed in dry, dark place[1]

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned as an initial oxidation of the secondary alcohol to a ketone, followed by a reduction of the corresponding tosylhydrazone to an alkene, and finally, a hydroiodination. A more direct and likely route, however, involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with an iodide source.

A plausible and efficient two-step synthesis starting from Benzyl 4-hydroxypiperidine-1-carboxylate is outlined below:

Step 1: Oxidation of Benzyl 4-hydroxypiperidine-1-carboxylate to Benzyl 4-oxopiperidine-1-carboxylate.

This can be achieved using a variety of oxidizing agents. A common and effective method is the Swern oxidation or the use of Dess-Martin periodinane.

Step 2: Reductive Iodination of Benzyl 4-oxopiperidine-1-carboxylate.

The ketone can be converted to the target iodo-compound through a two-step, one-pot procedure involving the formation of a tosylhydrazone followed by reduction and iodination using diiodomethane.

Alternatively, a more direct iodination from the corresponding alcohol precursor can be achieved via an Appel-type reaction.

Detailed Experimental Protocol (Exemplary)

The following protocol is an exemplary procedure based on well-established organic chemistry principles and analogous transformations.

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

  • To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add Dess-Martin periodinane (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude Benzyl 4-oxopiperidine-1-carboxylate, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) and p-toluenesulfonhydrazide (1.1 equivalents) in methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-3 hours to form the tosylhydrazone.

  • Remove the solvent under reduced pressure.

  • To the crude tosylhydrazone under an inert atmosphere, add anhydrous tetrahydrofuran (THF), followed by the addition of sodium borohydride (2 equivalents).

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction to 0°C and add a solution of iodine (1.5 equivalents) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound A Benzyl 4-hydroxypiperidine-1-carboxylate B Benzyl 4-oxopiperidine-1-carboxylate A->B Oxidation (e.g., Dess-Martin) C Tosylhydrazone Intermediate B->C p-Toluenesulfonhydrazide D This compound C->D 1. NaBH4 2. I2

Caption: Proposed synthetic pathway for this compound.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. Purity levels are typically in the range of 95-98%.

Table 2: Comparison of Commercial Suppliers

SupplierPurityAvailable QuantitiesPrice (USD, indicative)
BenchChem High PurityInquireInquire
Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. >98%Gram to KilogramInquire
Ambeed (via Sigma-Aldrich) >95%100 mg - 25 g$11.50 (100 mg) - $736.00 (25 g)
Fluorochem (via Sigma-Aldrich) >95%1 g - 100 g€20.00 (1 g) - €1,025.00 (100 g)
BLD Pharm >95%InquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and for bulk quantity inquiries.

Quality Control and Analytical Methods

Ensuring the identity and purity of this compound is crucial for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive quality control.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

    • Expected ¹H NMR signals: Aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the piperidine ring protons.

    • Expected ¹³C NMR signals: Carbonyl carbon of the carbamate, aromatic carbons, benzylic carbon, and the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a suitable method.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common method.

Step-by-Step Protocol for In-House Quality Verification
  • Visual Inspection: The compound should be a clear, colorless to light yellow liquid.

  • Solubility Test: Check solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

  • ¹H NMR Analysis:

    • Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals and verify that the proton ratios are consistent with the structure. Check for the characteristic signals of the benzyl and piperidine moieties.

  • HPLC-MS Analysis:

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile).

    • Inject the sample onto a C18 HPLC column.

    • Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor the elution profile with a UV detector (e.g., at 254 nm) and a mass spectrometer.

    • Confirm the presence of the expected molecular ion peak and assess the purity by integrating the peak area of the main component.

Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the iodo-substituent allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Role in Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents at the 4-position of the piperidine ring, which is a common strategy for modulating the pharmacological properties of a lead compound.

Exemplary Application Workflow

G cluster_1 Application in Suzuki Coupling Start This compound Product Benzyl 4-arylpiperidine-1-carboxylate Start->Product Reagent Arylboronic Acid Reagent->Product Catalyst Pd Catalyst and Base Catalyst->Product Final Biologically Active Molecule Product->Final Further Synthetic Steps

References

A Technical Guide to Benzyl 4-iodopiperidine-1-carboxylate: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for optimizing potency, selectivity, and pharmacokinetic properties.[3][4] This technical guide focuses on a particularly valuable derivative, Benzyl 4-iodopiperidine-1-carboxylate (CAS No: 885275-00-3) . We will explore its chemical properties, synthesis, and multifaceted applications as a strategic building block in the development of novel therapeutics. The presence of a chemically tractable iodine atom at the 4-position, combined with a stable N-protecting group, makes this intermediate a powerful tool for introducing molecular diversity through a range of synthetic transformations.

Core Compound Analysis: Properties and Reactivity

This compound is a piperidine derivative where the nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, and the 4-position is substituted with an iodine atom. This specific arrangement of functional groups imparts a unique and highly useful reactivity profile for synthetic chemists.

Physicochemical Characteristics

A summary of the key properties of this compound is presented below. Proper storage, sealed in a dry, dark environment at 2-8°C, is crucial to maintain its stability and reactivity.[5]

PropertyValueReference
CAS Number 885275-00-3[5]
Molecular Formula C₁₃H₁₆INO₂[5]
Molecular Weight 345.18 g/mol [5]
Appearance White to pale brown solid[6][7]
Storage 2-8°C, dry, dark[5][8]
Strategic Reactivity

The synthetic utility of this compound stems from two primary features: the Cbz-protected nitrogen and the carbon-iodine bond at the C4 position.

  • N-Benzyloxycarbonyl (Cbz) Group: The Cbz group provides robust protection for the piperidine nitrogen, rendering it stable to a wide array of non-reductive reaction conditions. This allows for extensive chemical modifications at the 4-position without interference from the nitrogen lone pair. The Cbz group can be selectively removed under controlled hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the free secondary amine, enabling subsequent functionalization such as N-alkylation, amidation, or reductive amination.

  • C4-Iodine Substituent: The iodine atom is the linchpin of this building block's versatility.[5] It serves as an excellent leaving group in nucleophilic substitution reactions , allowing for the direct introduction of various nucleophiles (amines, thiols, azides, etc.) at the 4-position.[5] Crucially, it is an ideal handle for a wide range of metal-catalyzed cross-coupling reactions , including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This capability empowers chemists to forge new carbon-carbon and carbon-heteroatom bonds, providing rapid access to complex molecular architectures that would otherwise require lengthy synthetic sequences.[5]

SynthesisWorkflow start Benzyl 4-hydroxypiperidine- 1-carboxylate reagents 1. PPh₃, Imidazole 2. I₂ DCM, 0°C to RT start->reagents Appel-type Iodination product Benzyl 4-iodopiperidine- 1-carboxylate reagents->product KinaseInhibitorWorkflow cluster_suzuki Suzuki Coupling cluster_deprotection Deprotection & Functionalization start Benzyl 4-iodopiperidine- 1-carboxylate reagents1 Aryl-B(OH)₂ Pd Catalyst, Base start->reagents1 intermediate Benzyl 4-arylpiperidine- 1-carboxylate reagents1->intermediate reagents2 1. H₂, Pd/C 2. R-X or R-CHO intermediate->reagents2 product Final Kinase Inhibitor Scaffold reagents2->product

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Piperidines and the Power of the Buchwald-Hartwig Amination

The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from the favorable physicochemical properties it imparts, influencing solubility, metabolic stability, and receptor-binding affinity. The synthesis of these crucial C-N bonds, however, has historically been challenging, often requiring harsh reaction conditions with limited functional group tolerance.[3][4]

The advent of the Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, offering a mild, versatile, and highly efficient palladium-catalyzed cross-coupling methodology.[3][5] This reaction has become an indispensable tool for medicinal chemists and process developers, enabling the synthesis of complex N-aryl amines that were previously difficult to access.[4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of benzyl 4-iodopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized experimental protocol, and discuss key considerations for successful execution and troubleshooting.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, an amine with an iodo-substituent). This step forms a Pd(II) intermediate.[7][8] The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[9]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and depends on the pKa of the amine and the solvent used.[10][11][12]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Aryl Halide Pd(II)_Complex [L2Pd(R)(X)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R'2NH) Pd(II)_Complex->Amine_Coordination Amine Amine_Complex [L2Pd(R)(X)(R'2NH)] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex [L2Pd(R)(NR'2)] Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (R-NR'2) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters for Success

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Precatalyst: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and palladium precatalysts are commonly employed.[13] Precatalysts offer the advantage of being air- and moisture-stable, simplifying reaction setup.[14]

  • Ligand: The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[3][7] For the coupling of secondary amines like piperidines, ligands such as XPhos, RuPhos, or Josiphos-type ligands have shown excellent performance.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[13] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups.[9]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and THF are common choices.[5][15][16] The choice of solvent can also influence the reaction rate and product distribution.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Arylamine

This protocol provides a general procedure for the coupling of this compound with a representative arylamine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.1 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • XPhos (1.5 - 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup Reagents Add Pd(OAc)2, XPhos, NaOtBu, This compound, and Arylamine Setup->Reagents Solvent Add Anhydrous, Degassed Toluene Reagents->Solvent Reaction Heat to 80-110 °C Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool to RT and Quench with Water Monitoring->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Characterize Final Product Purification->Product

References

Application Notes and Protocols for the Sonogashira Coupling of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Alkynylpiperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The introduction of an alkynyl moiety at the 4-position of the piperidine ring via the Sonogashira cross-coupling reaction unlocks a powerful avenue for generating novel chemical entities with significant therapeutic potential.[1] This transformation creates a rigid, linear linker that can be used to probe deep into protein binding pockets, serve as a precursor for more complex heterocyclic systems, or act as a versatile handle for bioconjugation via "click chemistry".

Benzyl 4-iodopiperidine-1-carboxylate is a key building block for accessing these valuable 4-alkynylpiperidine derivatives. The benzyl carbamate protecting group offers stability under a range of reaction conditions and can be readily removed when required. The iodo-substituent at the sp³-hybridized C4 position, while generally less reactive than its sp² counterparts (aryl or vinyl iodides), provides a reactive handle for the powerful Sonogashira coupling.[2]

This comprehensive guide provides a deep dive into the critical parameters for the successful Sonogashira coupling of this compound. We will explore the mechanistic underpinnings of the reaction to inform rational protocol design, present detailed, field-proven experimental procedures, and offer insights into troubleshooting and optimization.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The Sonogashira reaction is a testament to the power of cooperative catalysis, traditionally employing both palladium and copper catalysts to forge a C(sp³)–C(sp) bond.[2][3] Understanding the interplay between these two metallic partners is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.

The reaction proceeds through two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) species initiates the cycle by undergoing oxidative addition to the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a highly nucleophilic copper(I) acetylide.

  • Transmetalation: This is the key step where the two cycles converge. The copper acetylide transfers its alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) species undergoes reductive elimination to furnish the desired 4-alkynylpiperidine product and regenerate the active Pd(0) catalyst, thus completing the cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a problematic side reaction.[4] These copper-free variants often require specific ligands to facilitate the direct reaction of the alkyne with the palladium complex.

Key Reaction Parameters and Optimization Strategies

The success of the Sonogashira coupling of this compound hinges on the judicious selection and optimization of several key parameters.

ParameterKey Considerations & Recommendations
Palladium Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are commonly used and effective.[5] For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands may be beneficial. Loading: Typically 1-5 mol% is sufficient. Higher loadings may be necessary for less reactive alkynes or to drive the reaction to completion.
Copper(I) Co-catalyst Choice: Copper(I) iodide (CuI) is the most common and generally effective co-catalyst.[6] Loading: Typically 2-10 mol%. It is crucial to use high-purity, fresh CuI as it can oxidize over time, leading to decreased reactivity and increased homocoupling.[7]
Base Role: The base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen iodide formed during the reaction. Choice: Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard. For substrates sensitive to strong bases, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with a phase-transfer catalyst in certain solvent systems.
Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly used. The choice of solvent can significantly impact solubility and reaction kinetics. Degassing the solvent prior to use is critical to remove dissolved oxygen, which can lead to catalyst decomposition and promote alkyne homocoupling.[8]
Temperature Optimization: While many Sonogashira reactions with aryl iodides proceed at room temperature, the coupling of sp³-hybridized alkyl iodides often requires elevated temperatures (typically 50-80 °C) to overcome the higher activation energy of the oxidative addition step.[9]
Ligand Importance: The phosphine ligands on the palladium catalyst play a crucial role in stabilizing the metal center and influencing its reactivity. Triphenylphosphine is a robust and widely used ligand. For particularly challenging couplings, specialized ligands may be required.

Experimental Protocols

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol provides a general procedure for the coupling of this compound with a terminal alkyne using a standard Pd/Cu catalytic system.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas line and manifold

  • Syringes for liquid transfers

  • Heating mantle or oil bath with temperature control

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂ and CuI.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the amine base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynylpiperidine derivative.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with alkynes that are prone to homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and the inorganic base.

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent and Alkyne Addition: Add anhydrous, degassed solvent followed by the terminal alkyne.

  • Reaction: Heat the mixture to 70-90 °C and monitor its progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1, omitting the ammonium chloride wash.

Visualization of Key Processes

Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (R-I) Pd_alkynyl R-Pd(II)(C≡CR')L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product R-C≡CR' Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide Base Cu_acetylide->Pd_complex CuI CuI Cu_acetylide->CuI caption Simplified Sonogashira Catalytic Cycle Workflow start Start setup Reaction Setup (Substrate, Catalysts, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Degassed Solvent & Terminal Alkyne inert->reagents reaction Heat & Monitor (TLC, LC-MS) reagents->reaction workup Work-up (Quench, Filter) reaction->workup extraction Extraction & Washes workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure Product purification->product

References

Application Note & Protocol: Palladium-Catalyzed Heck Coupling of Benzyl 4-iodopiperidine-1-carboxylate for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using Benzyl 4-iodopiperidine-1-carboxylate as a key substrate. The piperidine moiety is a privileged scaffold in modern drug discovery, and its functionalization via robust C-C bond-forming reactions is of paramount importance.[1][2] This guide details the mechanistic underpinnings, a validated step-by-step protocol, optimization strategies, and troubleshooting advice for coupling this saturated N-heterocyclic alkyl iodide with various alkene partners. The protocols are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures for pharmaceutical applications.[3]

Introduction: The Strategic Importance of the Heck Reaction on Piperidine Scaffolds

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex.[4][5] Its reliability, functional group tolerance, and predictable stereoselectivity have established it as a cornerstone of modern organic synthesis.[6]

While traditionally applied to aryl and vinyl halides, the extension of the Heck reaction to sp³-hybridized carbons, such as the C-I bond in this compound, presents both a challenge and a significant opportunity. The resulting 4-alkenylpiperidine products are versatile building blocks, enabling access to novel chemical space for the development of therapeutics targeting CNS disorders, cancer, and infectious diseases.[7]

This application note addresses the specific considerations for this alkyl Heck-type reaction, providing a robust framework to achieve high efficiency and yield.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][8] Understanding these fundamental steps is critical for rational optimization and troubleshooting. The generally accepted mechanism is as follows:

  • Catalyst Activation: The active 14-electron Pd(0) species is typically generated in situ from a more stable Pd(II) precatalyst, such as Palladium(II) acetate [Pd(OAc)₂], through reduction by a phosphine ligand or another component in the reaction mixture.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the piperidine substrate. This is often the rate-determining step. The C(sp³)-I bond is sufficiently reactive for this process to occur.[5]

  • Alkene Coordination & Migratory Insertion: The alkene partner coordinates to the Pd(II) center. Subsequently, the alkyl group from the piperidine migrates to one of the alkene carbons in a syn-addition fashion, forming a new C-C bond and a new palladium-alkyl intermediate.[8][10]

  • β-Hydride Elimination: For the reaction to proceed to the desired alkene product, a hydrogen atom on the carbon beta to the palladium center must be eliminated. This step also occurs with syn-stereochemistry and forms a palladium-hydride complex, regenerating the double bond in the product.[10][11]

  • Catalyst Regeneration: In the presence of a base (e.g., triethylamine), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt (e.g., triethylammonium iodide), thus closing the catalytic cycle.[10]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Alkyl R-Pd(II)-I(L)₂ Pd0->PdII_Alkyl Oxidative Addition (+ R-I) Salt Base-HI Salt PdII_Alkene [Alkene]-R-Pd(II)-I(L)₂ PdII_Alkyl->PdII_Alkene Alkene Coordination & Migratory Insertion PdII_Product Product-Pd(II)-H(L)₂ PdII_Alkene->PdII_Product syn-β-Hydride Elimination PdII_Product->Pd0 Reductive Elimination (+ Base, - Base-HI) Product 4-Alkenylpiperidine Product Reactant1 This compound (R-I) Reactant2 Alkene Base Base (e.g., Et₃N) caption Fig 1: The Heck Catalytic Cycle.

Fig 1: The Heck Catalytic Cycle.

Validated Experimental Protocol

This protocol provides a reliable starting point for the Heck coupling of this compound with an electron-deficient alkene like n-butyl acrylate.

Reagents & Materials
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichSubstrate (1.0 equiv.)
n-Butyl acrylate>99%, inhibitor-freeAcros OrganicsAlkene partner (1.5 equiv.). Pass through basic alumina to remove inhibitor.
Palladium(II) acetate [Pd(OAc)₂]Reagent gradeStrem ChemicalsCatalyst precursor (0.02 equiv.)
Tri(o-tolyl)phosphine [P(o-tol)₃]>98%Alfa AesarLigand (0.04 equiv.)
Triethylamine (Et₃N)>99.5%, anhydrousFisher ScientificBase (2.5 equiv.). Distill from CaH₂ before use.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%EMD MilliporeSolvent.
Diethyl ether, Ethyl acetate, HexaneACS gradeVWRFor work-up and chromatography.
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeLabChemFor work-up.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Schlenk flask, magnetic stir bars, condenser--Glassware. Oven-dried before use.
Inert gas supply (Nitrogen or Argon)High purity-For maintaining an inert atmosphere.

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Oven-dry glassware and cool under inert gas. B 2. Add solids: - Substrate (1.0 eq) - Pd(OAc)₂ (0.02 eq) - P(o-tol)₃ (0.04 eq) A->B C 3. Purge flask with inert gas. B->C D 4. Add anhydrous DMF via syringe. C->D E 5. Add Et₃N and n-butyl acrylate. D->E F 6. Heat to 80-100 °C with vigorous stirring. E->F G 7. Monitor progress by TLC/GC (4-24 h). F->G H 8. Cool to RT. Quench with water. G->H I 9. Extract with ethyl acetate (3x). H->I J 10. Wash organic layer with brine, dry (Na₂SO₄). I->J K 11. Concentrate in vacuo. J->K L 12. Purify by silica gel column chromatography. K->L M 13. Characterize product (NMR, MS). L->M caption Fig 2: General experimental workflow.

Fig 2: General experimental workflow.
  • Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow with the addition of triethylamine (2.5 equiv.) and finally the alkene partner (e.g., n-butyl acrylate, 1.5 equiv.).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-24 hours.[12]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.[8]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.[8]

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS).[12]

Optimization & Troubleshooting

Achieving high yields in Heck reactions, especially with challenging substrates, often requires careful optimization of several parameters.

ParameterRecommendation / RationaleTroubleshooting Action
Palladium Source Pd(OAc)₂ is cost-effective and generally effective. For sluggish reactions, a pre-formed Pd(0) source like Pd(PPh₃)₄ can bypass a potentially inefficient in situ reduction step.[13]If no reaction, try Pd(PPh₃)₄ or a highly active palladacycle precatalyst.[14]
Ligand The choice of ligand is critical. Electron-rich, bulky monodentate phosphines like P(o-tol)₃ or P(t-Bu)₃ often accelerate oxidative addition and subsequent steps. For N-heterocyclic substrates, sterically hindered ligands can prevent catalyst poisoning by the substrate's nitrogen atom.[15] N-Heterocyclic Carbene (NHC) ligands can also offer high stability and activity.[16]Low conversion? Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). If catalyst decomposition (Pd black) is observed, switch to a more robust chelating ligand like Xantphos.
Base An organic base like triethylamine (Et₃N) is commonly used. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be effective and may be preferred depending on the alkene partner and solvent.[4]Side reactions or low yield? Screen different bases. For sensitive substrates, a weaker base like NaOAc may be beneficial.
Solvent Polar aprotic solvents like DMF, DMAc, NMP, or acetonitrile are standard choices as they help to stabilize the charged intermediates in the catalytic cycle.[5][17]Reaction stalled? Switch to a higher-boiling solvent (e.g., DMF to NMP or DMAc) to allow for higher reaction temperatures.[18]
Temperature Typically requires heating (80-140 °C). The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing thermal decomposition of the catalyst or substrates.If the reaction is slow, incrementally increase the temperature by 10-20 °C. Monitor for signs of decomposition.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood.

  • Reagents: Palladium catalysts and phosphine ligands can be toxic, irritants, and air-sensitive. Handle them under an inert atmosphere. Organic solvents like DMF are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Conditions: Pd-catalyzed cross-coupling reactions can be exothermic.[19][20] For larger-scale reactions (>1 g), monitor the internal temperature and consider controlling the addition rate of reagents to manage heat release.[21] Reactions in sealed tubes can build up pressure; use a pressure-relief device.

  • Waste: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

Conclusion

The Heck coupling of this compound is a powerful and versatile method for synthesizing valuable 4-alkenylpiperidine derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol, researchers can efficiently generate these important pharmaceutical intermediates. The guidelines and troubleshooting advice presented in this document serve as a solid foundation for the successful application and optimization of this pivotal transformation in the drug discovery and development pipeline.

References

Application Notes and Protocols: The Strategic Use of Benzyl 4-iodopiperidine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Kinase Inhibitor Design

The piperidine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions render it a highly versatile building block in the design of novel therapeutics.[1] In the realm of oncology, the piperidine moiety is integral to numerous anticancer drugs, including a significant number of kinase inhibitors.[1][2][3] Protein kinases, which play a pivotal role in cellular signaling pathways that govern cell differentiation, survival, and proliferation, are critical targets in cancer therapy.[4] The dysregulation of these signaling pathways is a hallmark of many cancers, making kinase inhibitors a central strategy in precision oncology.[3][4]

Benzyl 4-iodopiperidine-1-carboxylate has emerged as a particularly valuable synthetic intermediate in the development of kinase inhibitors.[5][6] This reagent offers a unique combination of features: a piperidine core for interaction with kinase active sites, a readily cleavable benzyl carbamate (Cbz) protecting group, and a strategically placed iodine atom.[5] The iodine substituent is a key functional handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This allows for the systematic exploration of the chemical space around the piperidine core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 885275-00-3[5]
Molecular Formula C13H16INO2[5]
Molecular Weight 345.18 g/mol [5]
Appearance White to off-white solid[7]
Storage 2-8°C, sealed in a dark, dry place[5]

Safety Precautions: this compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] For comprehensive safety information, consult the Safety Data Sheet (SDS).

Synthetic Utility: A Gateway to Diverse Kinase Inhibitor Scaffolds

The primary synthetic value of this compound lies in the reactivity of the C-I bond at the 4-position of the piperidine ring. This allows for the construction of complex molecular architectures through a variety of palladium-catalyzed cross-coupling reactions.

Core Synthetic Transformations

G cluster_0 Core Reagent cluster_1 Key Coupling Reactions cluster_2 Resulting Scaffolds A This compound B Suzuki Coupling (with Boronic Acids/Esters) A->B Pd Catalyst, Base C Sonogashira Coupling (with Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (with Amines) A->D Pd Catalyst, Base E 4-Arylpiperidines B->E F 4-Alkynylpiperidines C->F G 4-Aminopiperidines D->G

Figure 1: Key cross-coupling reactions utilizing this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the piperidine core and various aryl or heteroaryl moieties.[8][9][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent system via syringe.

  • Heat the reaction mixture to 90-100°C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and scope. For sterically hindered coupling partners, more advanced catalyst systems may be required. The base is crucial for the transmetalation step of the catalytic cycle.[10]

Protocol 2: General Procedure for Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as versatile handles for further transformations or as key pharmacophoric elements.[11][12]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Amine base (e.g., triethylamine, 2.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the amine base, this compound, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality and Insights: The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[12]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the direct coupling of amines to the piperidine ring.[13][14]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XPhos, 0.04 eq)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Causality and Insights: The choice of ligand is critical in the Buchwald-Hartwig amination, influencing the reaction rate and substrate scope.[15][16] Strong, non-nucleophilic bases are required to facilitate the deprotonation of the amine and the subsequent catalytic cycle.[15]

Deprotection of the Benzyl Carbamate Group

A key advantage of using this compound is the relative ease of removing the Cbz protecting group to unmask the piperidine nitrogen. This free amine can then be further functionalized, for example, by acylation to introduce a warhead for covalent kinase inhibitors.

G A Cbz-Protected Piperidine B Deprotection A->B H₂, Pd/C (Catalytic Hydrogenolysis) C Free Piperidine B->C

Figure 2: Deprotection of the Cbz group via catalytic hydrogenolysis.

Protocol 4: Catalytic Hydrogenolysis for Cbz Deprotection

Catalytic hydrogenolysis is the most common and efficient method for cleaving the Cbz group.[17]

Materials:

  • Cbz-protected piperidine derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the Cbz-protected piperidine derivative in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected piperidine.

Causality and Insights: This method is generally clean and high-yielding. However, it is not compatible with other functional groups that are sensitive to reduction, such as alkynes or nitro groups. In such cases, alternative deprotection methods may be necessary.[18]

Case Study: Application in the Synthesis of Ibrutinib Analogs

Ibrutinib is a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[19] The synthesis of Ibrutinib and its analogs often involves the coupling of a piperidine moiety to a pyrazolopyrimidine core.[19][20] While the specific intermediates may vary, the principles of using a functionalized piperidine building block are central to these synthetic routes. This compound can be envisioned as a key starting material for the synthesis of novel Ibrutinib analogs by introducing diverse functionalities at the 4-position through the cross-coupling reactions described above.

Conclusion

This compound is a versatile and highly valuable building block in the synthesis of kinase inhibitors. Its strategic combination of a piperidine scaffold, a cleavable protecting group, and a reactive iodine handle provides medicinal chemists with a powerful tool for the rapid and efficient generation of diverse compound libraries. The robust and well-established cross-coupling and deprotection protocols associated with this reagent make it an ideal choice for both academic research and industrial drug discovery programs aimed at developing the next generation of targeted cancer therapies.

References

Application of Benzyl 4-iodopiperidine-1-carboxylate in CNS Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Neurotherapeutics

The piperidine ring is a cornerstone of modern medicinal chemistry, particularly in the development of agents targeting the Central Nervous System (CNS).[1][2] This saturated heterocycle is a prevalent structural motif in numerous clinically approved drugs for a range of neurological and psychiatric disorders, including antipsychotics, antidepressants, and analgesics.[3] The enduring success of the piperidine scaffold can be attributed to several key factors: its ability to adopt a stable chair conformation, which provides a three-dimensional framework for precise spatial orientation of pharmacophoric groups; its basic nitrogen atom, which is often protonated at physiological pH, enabling critical interactions with biological targets and influencing physicochemical properties such as solubility; and its metabolic stability, which contributes to favorable pharmacokinetic profiles.[1]

This application note focuses on a particularly valuable building block for CNS drug discovery: Benzyl 4-iodopiperidine-1-carboxylate (1) . This compound strategically combines three key features: the CNS-privileged piperidine core, a versatile iodine substituent at the 4-position, and a readily cleavable benzyl carbamate (Cbz) protecting group on the nitrogen. The iodine atom serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkynyl moieties.[4] This allows for extensive exploration of the chemical space around the piperidine core, a critical process in lead optimization. The Cbz group provides robust protection of the piperidine nitrogen during synthesis and can be selectively removed under mild conditions to allow for further derivatization.

This guide will provide a comprehensive overview of the synthesis, characterization, and strategic application of this compound in the development of novel CNS drug candidates, complete with detailed experimental protocols and insights into the underlying medicinal chemistry principles.

Physicochemical and Spectroscopic Characterization of this compound

A thorough understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its downstream products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885275-00-3[4]
Molecular Formula C₁₃H₁₆INO₂[4]
Molecular Weight 345.18 g/mol [4]
Appearance Solid[4]
Storage 2-8°C, protected from light[4]

Table 2: Spectroscopic Data for this compound

Technique Data Interpretation
¹H NMR Characteristic signals for benzyl aromatic protons (~7.2 ppm), piperidine methylene protons (1.4–3.5 ppm).Confirms the presence of the benzyl and piperidine moieties.
¹³C NMR Signals corresponding to the benzyl, piperidine, and carbonyl carbons.Provides a carbon fingerprint of the molecule.
Mass Spec (ESI) m/z ~345 [M+H]⁺Confirms the molecular weight of the compound.[4]

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is typically achieved from commercially available starting materials. A common route involves the conversion of a 4-hydroxypiperidine derivative.

Protocol 1: Synthesis of this compound from Benzyl 4-hydroxy-1-piperidinecarboxylate

This two-step protocol involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with iodide.

Step 1: Mesylation of Benzyl 4-hydroxy-1-piperidinecarboxylate

  • Reaction Setup: To a solution of Benzyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Iodination of the Mesylate Intermediate

  • Reaction Setup: Dissolve the crude mesylate from the previous step in acetone. Add sodium iodide (3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling to room temperature, remove the acetone under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Application in CNS Drug Candidate Synthesis: Cross-Coupling Reactions

The true utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, which allows for the efficient construction of C(sp²)-C(sp³) and C(sp)-C(sp³) bonds. These reactions are instrumental in generating libraries of 4-substituted piperidines for screening against various CNS targets.

G cluster_workflow Suzuki-Miyaura Coupling Workflow setup 1. Reaction Setup (Substrates, Catalyst, Base) inert 2. Inert Atmosphere (Ar or N₂ Purge) setup->inert solvent 3. Solvent Addition (Degassed) inert->solvent reaction 4. Reaction (Heating & Monitoring) solvent->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purify 6. Purification (Chromatography) workup->purify product Product: 4-Arylpiperidine Derivative purify->product SAR cluster_mods Modifications at C4 via Cross-Coupling cluster_sar Potential SAR Outcomes for a CNS Target node_scaffold This compound Cbz-Protected Piperidine Core Iodine Handle for Diversification mod1 Small, electron-rich aryl group node_scaffold:f2->mod1 mod2 Bulky, lipophilic bi-aryl group node_scaffold:f2->mod2 mod3 Hydrogen-bond donor/acceptor heteroaryl group node_scaffold:f2->mod3 sar1 Increased Potency mod1->sar1 e.g., enhanced π-π stacking sar2 Altered Selectivity Profile (e.g., D₂ vs D₄) mod2->sar2 e.g., steric hindrance at off-target receptor sar3 Improved Pharmacokinetic Properties (e.g., BBB penetration) mod3->sar3 e.g., modulation of polarity

References

Application Note: A Practical Guide to the Palladium-Catalyzed Cross-Coupling of Iodopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals. Its functionalization is therefore a critical task in drug discovery and development. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions.[1] This guide offers an in-depth exploration of the experimental setup for the cross-coupling of iodopiperidines, a highly reactive and useful substrate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and discuss the critical parameters that ensure reproducible and high-yielding transformations.

The "Why": Foundational Principles of Palladium-Catalyzed Cross-Coupling

At its core, palladium-catalyzed cross-coupling is a process that enables the precise formation of a new bond between two molecular fragments.[2] The reaction's success hinges on a catalytic cycle where the palladium catalyst shuttles between its Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The generalized catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-iodine bond of the iodopiperidine. This is often the rate-determining step and transforms the catalyst into a Pd(II) intermediate.[3][5] The high reactivity of the C-I bond compared to C-Br or C-Cl makes iodopiperidines ideal substrates for this step.[3]

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) center, displacing the iodide.[5][6] This step assembles both desired fragments on the palladium atom.

  • Reductive Elimination: The two organic fragments are joined together, forming the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][5]

Palladium Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd2_coupled R¹-Pd(II)L_n-R² (Coupled Complex) pd0->pd2_coupled pd2_intermediate R¹-Pd(II)L_n-I (Piperidinyl-Pd Complex) pd2_intermediate->pd0 R¹-I (Iodopiperidine) transmetalation Transmetalation pd2_coupled->pd2_intermediate R²-M (Coupling Partner) reductive_elimination Reductive Elimination

Figure 1: Generalized Palladium Catalytic Cycle.

Deconstructing the Reaction: A Guide to Key Components

The success of any cross-coupling reaction lies in the judicious selection of its components. Each element plays a critical role in the catalytic cycle's efficiency.

The Substrate: N-Boc-4-Iodopiperidine

Iodopiperidines are excellent electrophilic partners due to the relatively weak C-I bond, which facilitates rapid oxidative addition. For many applications, the piperidine nitrogen must be protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under typical coupling conditions and its straightforward removal post-synthesis.

Synthesis of Starting Material: N-Boc-4-iodopiperidine can be readily synthesized from commercially available N-Boc-4-hydroxypiperidine. A common method involves reacting the alcohol with triphenylphosphine and iodine in the presence of imidazole.[7]

The Palladium Pre-catalyst
The Ligand: The Catalyst's "Tuning Knob"

The ligand is arguably the most critical variable for reaction optimization. It stabilizes the palladium center, prevents catalyst decomposition, and modulates its electronic and steric properties to influence reaction rates and scope.

  • Simple Phosphines: Triphenylphosphine (PPh₃) is a classic, versatile ligand.

  • Bulky, Electron-Rich Ligands: For more challenging couplings (e.g., with less reactive aryl chlorides or sterically hindered substrates), bulky and electron-rich phosphine ligands are required. Biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective at promoting efficient oxidative addition and reductive elimination.[9][10]

The Base

The base plays multiple potential roles depending on the specific reaction:

  • Suzuki Coupling: Activates the organoboron species to facilitate transmetalation.[11]

  • Buchwald-Hartwig Amination: Deprotonates the amine nucleophile.[12][13]

  • Heck & Sonogashira Couplings: Neutralizes the hydrogen halide (H-X) generated during the catalytic cycle.[14][15]

Common choices range from mild inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) to strong organic bases like sodium tert-butoxide (NaOt-Bu). The choice depends on the pKa of the nucleophile and the functional group tolerance of the substrates.

The Solvent

The solvent must solubilize the reactants and be stable at the reaction temperature. Anhydrous, deoxygenated solvents are crucial as both oxygen and water can deactivate the catalyst. Common choices include:

  • Aprotic polar solvents: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF)

  • Apolar solvents: Toluene, Xylene

Experimental Protocols: From Theory to Practice

Safety First: Palladium catalysts, especially when finely divided like Pd/C, can be pyrophoric and should be handled under an inert atmosphere.[16] Organic solvents are flammable and many reagents are irritants. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and compatible gloves.[17][18] Be aware that Pd-catalyzed reactions can be exothermic and pose a risk of a runaway reaction if not properly controlled.[19]

General Experimental Workflow

The following workflow is a validated template for setting up palladium-catalyzed cross-coupling reactions.

Experimental Workflow prep 1. Glassware Prep (Oven-dried, cooled under N₂/Ar) reagents 2. Reagent Assembly (Add solids: Iodopiperidine, coupling partner, base, ligand, Pd pre-catalyst) prep->reagents atmosphere 3. Inert Atmosphere (Evacuate and backfill flask with N₂/Ar 3 times) reagents->atmosphere solvent 4. Solvent Addition (Add anhydrous, degassed solvent via syringe) atmosphere->solvent reaction 5. Reaction (Heat to desired temperature with stirring) solvent->reaction monitoring 6. Monitoring (TLC, LC-MS, or GC-MS) reaction->monitoring workup 7. Work-up (Cool, quench, dilute, extract with organic solvent) monitoring->workup Upon completion purify 8. Purification (Dry organic layer, concentrate, purify by column chromatography) workup->purify characterize 9. Characterization (NMR, MS to confirm product) purify->characterize

Figure 2: Standard workflow for a Pd-catalyzed coupling experiment.
Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes the coupling of N-Boc-4-iodopiperidine with an arylboronic acid to form a C(sp³)-C(sp²) bond, a common transformation in drug development.[20]

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-4-iodopiperidine, the arylboronic acid, K₃PO₄, SPhos, and Pd(OAc)₂.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol outlines the coupling of N-Boc-4-iodopiperidine with a secondary amine, a key method for synthesizing complex amine structures.[12][21]

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv, 1 mol%)

  • XPhos (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under a positive flow of inert gas, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk flask.

  • Add N-Boc-4-iodopiperidine.

  • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene followed by the secondary amine via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel.

Data Summary & Troubleshooting

For successful outcomes, careful optimization of parameters is often necessary. The following table provides a starting point for the protocols described.

ParameterProtocol 1: Suzuki-MiyauraProtocol 2: Buchwald-HartwigCausality & Rationale
Coupling Partner Arylboronic AcidSecondary AmineDefines the type of bond being formed (C-C vs. C-N).
Pd Pre-catalyst Pd(OAc)₂Pd₂(dba)₃Both are common and effective pre-catalysts. Pd₂(dba)₃ is a direct Pd(0) source.
Ligand SPhosXPhosBulky, electron-rich biaryl phosphines are highly effective for these transformations.[10]
Base K₃PO₄NaOt-BuK₃PO₄ is a mild base sufficient for Suzuki.[11] The stronger NaOt-Bu is needed to deprotonate the amine.
Solvent 1,4-DioxaneTolueneBoth are high-boiling, aprotic solvents suitable for these reaction temperatures.
Temperature 100 °C100 °CElevated temperatures are often required to drive the reaction to completion.
Typical Yields 70-95%65-90%Highly dependent on specific substrates.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
No/Low Conversion Inactive catalyst (oxygen/water contamination); Insufficient temperature; Wrong base/ligand combination.Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents. Screen different ligands, bases, and increase temperature.
Substrate Decomposition Reaction temperature is too high; Base is too strong for functional groups present.Lower the reaction temperature. Screen milder bases (e.g., K₂CO₃ instead of NaOt-Bu).
Side Product Formation Suzuki: Homocoupling of boronic acid. General: Ligand degradation.Use a slightly lower equivalence of the boronic acid. Ensure the reaction is not overheated.

References

Troubleshooting & Optimization

Low yield in Benzyl 4-iodopiperidine-1-carboxylate synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4-iodopiperidine-1-carboxylate is a pivotal intermediate in pharmaceutical research and development, valued for its utility in constructing complex molecular architectures through reactions like metal-catalyzed cross-couplings.[1] The conversion of the corresponding 4-hydroxy precursor to the 4-iodo derivative is a critical step, yet many researchers report challenges in achieving high, reproducible yields.

This technical guide serves as a dedicated troubleshooting resource for scientists encountering difficulties in this synthesis. We will deconstruct the common synthetic methodologies, primarily the Appel reaction, to diagnose and resolve issues ranging from reagent quality to complex side reactions and purification hurdles. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize this transformation effectively.

Part 1: Foundational Chemistry: The Iodination Reaction

The most prevalent and effective method for synthesizing this compound is the iodination of its precursor, Benzyl 4-hydroxypiperidine-1-carboxylate. This is typically accomplished via an Appel reaction .[2][3][4] This reaction converts a primary or secondary alcohol to the corresponding alkyl iodide under mild conditions, which is ideal for preserving the integrity of the Cbz (benzyloxycarbonyl) protecting group.[5][6]

The core reagents for this transformation are triphenylphosphine (PPh₃), iodine (I₂), and imidazole. The driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[4]

reactant Benzyl 4-hydroxypiperidine-1-carboxylate product This compound reactant->product reagents PPh₃, I₂, Imidazole DCM, 0 °C to RT p1->reagents

Caption: General scheme for the Appel iodination.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low (<40%). What are the most common and immediate factors I should investigate?

A1: Consistently low yields in this synthesis typically stem from one of three primary areas:

  • Moisture: The Appel reaction is highly sensitive to water. Any moisture will consume the activated phosphonium intermediates, quenching the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Reagent Quality: The purity and handling of your reagents are critical. Triphenylphosphine can oxidize to triphenylphosphine oxide upon prolonged exposure to air. Iodine must be dry.

  • Work-up & Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be notoriously difficult to separate from the desired product due to similar polarity, leading to perceived low yields or impure material.

Q2: How can I be certain my starting material is suitable and my final product is correct?

A2: Proper characterization is essential.

  • Starting Material (Benzyl 4-hydroxypiperidine-1-carboxylate): Confirm its identity and purity using ¹H NMR and Mass Spectrometry. The presence of a clear hydroxyl proton signal in the NMR is a key indicator.

  • Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). The product, being more nonpolar, should have a higher Rf value than the starting alcohol.

  • Final Product (this compound): Confirm the structure via ¹H NMR (disappearance of the alcohol proton and a shift in the proton at the C4 position) and Mass Spectrometry to verify the correct molecular weight (345.18 g/mol ).[1]

Part 3: In-Depth Troubleshooting Guide

Category A: Reagent & Reaction Condition Issues

Q3: I suspect a reagent problem. What specific actions should I take for each component?

A3:

  • Triphenylphosphine (PPh₃): Use PPh₃ from a freshly opened bottle or recrystallize older stock from ethanol. It should be a fine, white crystalline solid.

  • Iodine (I₂): Use solid iodine crystals. If they appear wet or clumped, grind them with a mortar and pestle and dry them in a desiccator over a drying agent like P₂O₅.

  • Imidazole: Imidazole is hygroscopic. Use a fresh bottle or dry the material under vacuum.

  • Solvent (Dichloromethane - DCM): Use a high-purity, anhydrous grade solvent, preferably from a solvent purification system or a freshly opened bottle of anhydrous solvent.

Q4: My reaction is sluggish and TLC shows significant starting material even after 16 hours. How can I improve reaction kinetics?

A4: The issue likely lies in the activation step. The standard protocol involves a specific order of addition to pre-form the active iodinating agent.[6]

  • Order of Addition: First, dissolve PPh₃, imidazole, and I₂ in anhydrous DCM at 0 °C. You should observe a color change as the reagents complex.

  • Activation Time: Stir this mixture for 10-15 minutes at 0 °C before adding the alcohol. This pre-formation step is crucial.

  • Alcohol Addition: Add a solution of the Benzyl 4-hydroxypiperidine-1-carboxylate (also in anhydrous DCM) dropwise to the cold, activated mixture.

  • Temperature Profile: After adding the alcohol, allow the reaction to slowly warm to room temperature and stir for the prescribed time (typically 12-16 hours).

Q5: Can you explain the mechanistic role of each reagent? This would help me understand what's going wrong.

A5: Certainly. The Appel reaction proceeds through several key steps where each reagent has a distinct function.[2][3][6]

Appel_Mechanism reagents PPh₃ + I₂ phosphonium [Ph₃P-I]⁺ I⁻ (Phosphonium Iodide) reagents->phosphonium Activation oxyphosphonium [Ph₃P-OR]⁺ I⁻ (Oxyphosphonium Intermediate) phosphonium->oxyphosphonium Nucleophilic Attack alcohol R-OH (Alcohol) alkoxide R-O⁻ alcohol->alkoxide Deprotonation imidazole Imidazole imidazole->alcohol alkoxide->phosphonium product R-I (Alkyl Iodide) oxyphosphonium->product SN2 Displacement by I⁻ tppo Ph₃P=O (TPPO) oxyphosphonium->tppo

Caption: Simplified mechanism of the Appel reaction.

  • Activation: PPh₃ reacts with I₂ to form a phosphonium iodide salt, [Ph₃P-I]⁺I⁻.[3]

  • Deprotonation: Imidazole acts as a mild base to deprotonate the alcohol (R-OH), making it a more potent nucleophile (R-O⁻).

  • Oxygen Activation: The resulting alkoxide attacks the activated phosphonium salt, displacing an iodide ion and forming a key oxyphosphonium intermediate, [Ph₃P-OR]⁺I⁻. This step effectively turns the hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The iodide ion (I⁻), now a free nucleophile, attacks the carbon atom attached to the oxygen in an Sₙ2 fashion. This displaces the oxygen, which leaves as triphenylphosphine oxide (TPPO), and forms the final alkyl iodide (R-I).

Category B: Potential Side Reactions

Q6: Besides an incomplete reaction, what side products could be forming?

A6: The primary side reaction of concern with secondary alcohols under these conditions is elimination . The oxyphosphonium intermediate can be susceptible to elimination (E2 pathway), especially if there is steric hindrance or if a non-nucleophilic base is present, leading to the formation of Benzyl 4-(piperidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

Side_Reaction cluster_main Desired SN2 Pathway cluster_side Undesired E2 Pathway oxyphosphonium [Ph₃P-OR]⁺ product This compound oxyphosphonium->product Substitution iodide1 I⁻ oxyphosphonium2 [Ph₃P-OR]⁺ alkene Elimination Product (Alkene) oxyphosphonium2->alkene Elimination base Base

Caption: Competition between substitution and elimination.

To minimize this, ensure you are using a mild, nucleophilic base system (like imidazole) and avoid excessive heating of the reaction mixture.

Q7: Is my Cbz (benzyloxycarbonyl) protecting group completely stable during this reaction?

A7: Yes, the Cbz group is known for its robustness and is stable under the mild, neutral conditions of the Appel reaction.[7] It is resistant to the basicity of imidazole and the reaction conditions in general. Unlike Boc (which is acid-labile) or Fmoc (which is base-labile), the Cbz group's primary cleavage condition is catalytic hydrogenolysis, which is not a factor here.[8][9][10]

Category C: Work-up and Purification Challenges

Q8: The work-up is messy and removing the triphenylphosphine oxide (TPPO) from my product is impossible by column chromatography. What can I do?

A8: This is the most common purification challenge in phosphine-based reactions.[11]

  • Aqueous Quench: First, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any remaining iodine.

  • Extraction: Extract your product into a suitable organic solvent like DCM or ethyl acetate.

  • TPPO Removal:

    • Precipitation: After concentrating the organic layer, you can attempt to precipitate the TPPO. Add a nonpolar solvent like diethyl ether or hexanes and cool the mixture to 0 °C or below. TPPO is often less soluble in these solvents than the desired product and may crash out.

    • Acid Wash: If your product is stable to mild acid, a wash with dilute HCl can sometimes help by protonating any basic impurities, but be cautious with the Cbz group under very strong acidic conditions.[9]

    • Specialized Chromatography: If co-elution is the problem, try switching your column chromatography solvent system. A gradient from hexanes to a mixture of hexanes/ethyl acetate often works. Sometimes, using a different stationary phase (e.g., alumina instead of silica) can alter the elution profile favorably.

Q9: What are the ideal storage conditions for the final product to prevent decomposition?

A9: Alkyl iodides can be sensitive to light and temperature. To ensure the stability of this compound, store it in a dark, sealed container (an amber vial is ideal) at a refrigerated temperature of 2-8°C.[1]

Part 4: Optimized Protocol and Data Summary

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established literature.[6]

  • Preparation: Under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: To the cold DCM, add triphenylphosphine (1.5 eq.), imidazole (3.0 eq.), and iodine (1.5 eq.) sequentially.

  • Activation: Stir the resulting dark mixture at 0 °C for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the flask to slowly warm to room temperature and stir for 16 hours. Monitor progress by TLC.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting Summary Table
Problem Observed Potential Cause(s) Recommended Solution(s)
No reaction / Low conversion 1. Wet reagents/solvent 2. Degraded PPh₃ 3. Incorrect order of addition1. Use freshly dried reagents and anhydrous solvent. 2. Use PPh₃ from a new bottle or recrystallize. 3. Pre-mix PPh₃, I₂, and imidazole for 15 min at 0°C before adding the alcohol.
Multiple spots on TLC, streaking 1. Elimination side reaction 2. Partial Cbz deprotection (unlikely)1. Maintain low temperature during addition; avoid strong, non-nucleophilic bases. 2. Verify Cbz integrity with NMR; this is rare under Appel conditions.
Product and byproduct co-elute Triphenylphosphine oxide (TPPO) has similar polarity to the product.1. Attempt to precipitate TPPO from crude mixture using ether/hexanes at low temp. 2. Optimize chromatography gradient (e.g., shallow gradient).
Low isolated yield after column 1. Product loss during work-up 2. Product instability1. Ensure complete extraction from the aqueous phase. 2. Minimize exposure of the purified product to light and heat. Store immediately at 2-8°C.

References

Technical Support Center: Purification of Benzyl 4-iodopiperidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of Benzyl 4-iodopiperidine-1-carboxylate. Here, we address common challenges and frequently asked questions, offering practical, field-tested solutions grounded in scientific principles.

Troubleshooting Guide

This section is designed to resolve specific issues you may encounter during the column chromatography purification of this compound.

Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.

Question: I'm trying to purify this compound, but it remains at the origin (Rf ≈ 0) on my silica TLC plate, even when using 100% ethyl acetate. What's causing this, and how can I achieve separation?

Answer: This is a common challenge with polar compounds containing nitrogen. The issue likely stems from strong interactions between the basic piperidine nitrogen and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or significant tailing.[1]

Solutions:

  • Incorporate a Basic Additive: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). The TEA will neutralize the acidic sites on the silica, allowing your compound to elute properly.[1]

  • Alternative Solvent Systems: For highly polar compounds, consider more aggressive solvent systems. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane (e.g., 1-10% of the stock solution in DCM).[2]

  • Consider a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (e.g., C18).[2]

Issue 2: The compound streaks or "tails" down the TLC plate and column.

Question: My product spots are not compact on the TLC, and during column chromatography, the compound elutes over a large number of fractions. How can I improve the peak shape?

Answer: Tailing is often a sign of overloading the column or, as mentioned above, strong interactions with the stationary phase. The acidic nature of silica gel can interact with the basic nitrogen of the piperidine ring, causing this phenomenon.[1]

Solutions:

  • Optimize Sample Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a Basic Modifier: As with the retention issue, adding a small percentage of triethylamine (0.5-1%) to your eluent can significantly improve peak shape by blocking the acidic silanol groups.

  • Dry Loading: If your compound is not readily soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel (or celite), and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of your packed column. This technique often results in sharper bands.[3]

Issue 3: The purified product shows signs of degradation after chromatography.

Question: After purification, my NMR spectrum shows unexpected signals, suggesting the compound may have degraded on the silica gel column. How can I prevent this?

Answer: this compound can be sensitive to the acidic environment of silica gel, potentially leading to decomposition. The benzyloxycarbonyl (Cbz) protecting group can be labile under acidic conditions.

Solutions:

  • Test for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots, your compound is likely degrading on the silica. A 2D TLC can also be used for this purpose.[2][4]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with your eluent containing a basic additive (like triethylamine) before loading your sample.[5]

  • Minimize Residence Time: A faster flow rate during chromatography can reduce the contact time between your compound and the silica gel, thereby minimizing degradation. However, this may come at the cost of resolution.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like Florisil or alumina.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A common starting point for developing a separation method for this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A typical ratio to begin with is 3:1 hexane/ethyl acetate.[6] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate, as this generally translates to good separation on a column.[5]

Q2: How can I visualize this compound on a TLC plate?

This compound can be visualized using several methods:

  • UV Light: The benzyl group contains an aromatic ring that will absorb UV light at 254 nm, appearing as a dark spot on a fluorescent TLC plate.

  • Iodine Chamber: The compound will likely stain brown when exposed to iodine vapor.[7]

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized. The Cbz group and other parts of the molecule may react to give a yellow-brown spot on a purple background.

  • Phosphomolybdic Acid Stain: This is a general-purpose stain that can visualize a wide range of organic compounds, typically as green or blue spots upon heating.[7]

Q3: What are the common impurities I might encounter during the synthesis and purification of this compound?

Impurities can arise from starting materials or side reactions. Potential impurities could include:

  • Unreacted starting materials.

  • By-products from the iodination step.

  • Compounds where the Cbz protecting group has been cleaved.

  • Impurities from the benzyl chloride raw material, such as benzaldehyde or benzyl alcohol.[8]

Q4: Is it better to perform wet or dry loading of my sample onto the column?

The choice between wet and dry loading depends on the solubility of your crude material.

  • Wet Loading: If your crude product dissolves easily in a minimal amount of the initial eluting solvent, wet loading is a quick and effective method.[3]

  • Dry Loading: If your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution, dry loading is preferred.[3] This technique prevents the dissolution solvent from interfering with the separation at the top of the column, leading to better resolution.

Q5: My compound is very polar. Are there alternatives to normal-phase silica gel chromatography?

Yes, for very polar compounds, you might consider:

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol mixtures).[9] More polar compounds will elute earlier.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[10]

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot the solution on the baseline.[11]

  • Prepare a developing chamber with a hexane/ethyl acetate (e.g., 4:1, 3:1, 2:1) solvent system.

  • Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.[11]

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using UV light and a chemical stain (e.g., potassium permanganate).

  • Adjust the solvent polarity until the desired compound has an Rf value between 0.2 and 0.4. If tailing is observed, add 0.5% triethylamine to the mobile phase.

Protocol 2: Column Chromatography Purification
  • Column Packing: Dry pack the column with silica gel.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial, least polar eluent through the silica gel. If a basic additive is used, ensure the equilibration solvent contains it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.[3]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase chromatography.[12]
Mobile Phase (Initial) Hexane/Ethyl Acetate (3:1) + 0.5% TriethylamineGood starting polarity for this compound. TEA minimizes tailing.[6]
Target Rf 0.2 - 0.4Provides optimal separation on a column.[5]
Loading Method Dry LoadingRecommended for potentially less soluble compounds to ensure sharp bands.[3]
Visualization UV (254 nm), KMnO₄ stainBenzyl group is UV active; permanganate stain is a good general stain.

Visualizations

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Target Rf = 0.2-0.4) Packing Pack Column with Silica Gel TLC->Packing Equilibrate Equilibrate with Mobile Phase Packing->Equilibrate Load Load Sample (Wet or Dry) Equilibrate->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product (NMR, MS) Evaporate->Characterize Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation or Product Degradation Cause1 Strong Interaction with Silica (Acid-Base) Problem->Cause1 Cause2 Compound Instability on Silica Problem->Cause2 Cause3 Incorrect Mobile Phase Problem->Cause3 Cause4 Column Overloading Problem->Cause4 Sol1 Add Basic Modifier (e.g., Triethylamine) Cause1->Sol1 Sol2 Use Alternative Stationary Phase (Alumina, Reversed-Phase) Cause1->Sol2 Cause2->Sol2 Sol3 Deactivate Silica Cause2->Sol3 Sol5 Adjust Solvent Polarity Cause3->Sol5 Sol4 Optimize Loading Amount Cause4->Sol4

References

Effect of base and solvent on the reactivity of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Benzyl 4-iodopiperidine-1-carboxylate (CAS 885275-00-3). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile piperidine intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of base and solvent selection in directing its reactivity. Our goal is to empower you to optimize your reactions, maximize yields, and minimize side-product formation by understanding the chemical principles at play.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is very low, and analysis shows mostly unreacted starting material. What's going wrong?

Answer: This is a common issue that typically points to insufficient reaction activation. Several factors related to your base and solvent choice could be the cause:

  • Inadequate Nucleophile Activation: If your nucleophile is a weak acid (e.g., an alcohol or a secondary amine), the base you've chosen may not be strong enough to deprotonate it effectively. A base must have a pKa greater than the pKa of the nucleophile to generate a sufficient concentration of the reactive anionic species.

    • Solution: Switch to a stronger base. For example, if you are using a carbonate base (like K₂CO₃) with an alcohol, consider using sodium hydride (NaH) to ensure complete deprotonation.

  • Poor Solvent Choice: The solubility of your nucleophile and base is critical. If the reagents are not adequately dissolved, the reaction will be slow or may not proceed at all.

    • Solution: Choose a solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often excellent choices for nucleophilic substitution reactions as they solubilize most organic salts and do not solvate the nucleophile excessively, leaving it more reactive.[1][2]

  • Incorrect Temperature: Many substitution reactions on this substrate require heating to overcome the activation energy barrier.

    • Solution: Try increasing the reaction temperature. A common range for these reactions is 80–100°C.[1] Always monitor for potential degradation or side-product formation at higher temperatures using Thin-Layer Chromatography (TLC).

Question 2: I'm observing a significant amount of an elimination side-product, the corresponding tetrahydropyridine. How can I favor substitution?

Answer: The formation of an alkene (tetrahydropyridine) is a classic sign that E2 elimination is outcompeting your desired SN2 substitution. This compound is a secondary iodide, making it susceptible to both pathways.[3][4] The choice of base and solvent is the primary way to control this competition.

  • The Base is Too Strong or Sterically Hindered: Strong, bulky bases preferentially act as bases rather than nucleophiles. They will abstract a proton from a beta-carbon, initiating elimination, because it is sterically more accessible than attacking the carbon bearing the iodine.[3][5]

    • Solution: Avoid large, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or LDA if substitution is the goal.[5] Instead, use a nucleophile that is also a reasonably strong base (but not excessively so) or a strong nucleophile that is a weak base (e.g., azide, cyanide).[3]

  • The Solvent Favors Elimination: Polar protic solvents (like ethanol or water) can stabilize the transition state of elimination reactions. Furthermore, they solvate the nucleophile through hydrogen bonding, making it less nucleophilic and more basic, thus tipping the balance toward elimination.[6]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents do not form a strong solvation shell around the nucleophile, enhancing its nucleophilicity and favoring the SN2 pathway.[2]

  • High Temperature: Higher reaction temperatures generally favor elimination over substitution due to entropic factors.[4][7]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (e.g., 50-60°C) is often sufficient with the right solvent/base combination.

The following diagram provides a workflow for selecting conditions to favor either substitution or elimination.

G start Desired Product? sub_product Substitution (SN2) start->sub_product SN2 elim_product Elimination (E2) start->elim_product E2 base_choice Choose Base Type sub_product->base_choice elim_product->base_choice nucleophilic_base Strong Nucleophile, Weak/Moderate Base (e.g., NaN3, KCN, RS-) base_choice->nucleophilic_base bulky_base Strong, Sterically Hindered Base (e.g., t-BuOK, DBU) base_choice->bulky_base solvent_choice Choose Solvent Type aprotic_solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) solvent_choice->aprotic_solvent protic_solvent Polar Protic or Less Polar Solvent (e.g., Ethanol, THF) solvent_choice->protic_solvent nucleophilic_base->solvent_choice bulky_base->solvent_choice low_temp Lower Temperature (RT to 80°C) aprotic_solvent->low_temp high_temp Higher Temperature (>80°C) protic_solvent->high_temp

Caption: Decision workflow for favoring SN2 vs. E2 pathways.

General Experimental Protocol

Protocol 1: General Procedure for Nucleophilic Substitution (SN2)

This protocol provides a general method for substituting the iodine atom with a nucleophile (Nu-H) and can be adapted based on the specific nucleophile used.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., sodium azide, potassium cyanide, a thiol) (1.2 - 1.5 eq)

  • Base (if nucleophile requires deprotonation, e.g., K₂CO₃, NaH) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere, add the nucleophile and the base (if required).

  • Solvent Addition: Add the anhydrous polar aprotic solvent and stir the mixture for 10-15 minutes to ensure dissolution or a fine suspension.

  • Substrate Addition: Add this compound to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80°C) and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase).[1] The starting material is UV-active and will stain with permanganate. The product spot should appear at a different Rf.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[1] Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF/DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure substituted piperidine.[1]

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental role of the solvent in reactions with this substrate?

Answer: The solvent plays a crucial role beyond simply dissolving the reactants; it directly influences the reaction mechanism (SN1, SN2, E1, E2).[8]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They strongly solvate both cations and anions. While they can stabilize the carbocation intermediate required for an SN1/E1 pathway, they also form a "cage" around the nucleophile, hindering its ability to attack in an SN2 reaction.[6][9] This often slows SN2 reactions and can favor elimination.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but leave anions (the nucleophile) relatively "naked" and highly reactive.[2][6] This makes them the ideal choice for promoting fast SN2 reactions.

  • Nonpolar Solvents (e.g., hexane, toluene): These are generally poor choices for these reactions as they cannot dissolve the ionic or highly polar nucleophiles and bases required for the transformation.

Question 2: How do I select the appropriate base for my desired transformation?

Answer: Base selection hinges on whether you want the reagent to act as a nucleophile (for substitution) or a base (for elimination).

  • For Substitution (SN2): The ideal reagent is a strong nucleophile but a weak base . This maximizes the rate of attack at the electrophilic carbon while minimizing proton abstraction. Classic examples include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[3] If your nucleophile is not inherently anionic (like an alcohol or amine), you need a base to deprotonate it, but choose one that is not overly strong or bulky, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • For Elimination (E2): The ideal reagent is a strong, sterically hindered base .[3] The bulk prevents the base from acting as a nucleophile, so it can only perform its function as a base by abstracting a beta-hydrogen. Examples include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[5]

Table 1: Summary of Conditions for Substitution vs. Elimination
Desired ReactionKey FactorBase CharacteristicsExample Base(s)Solvent ChoiceTemperature
Substitution (SN2) Maximize NucleophilicityStrong Nucleophile, Weak/Moderate BaseNaN₃, KCN, NaSMePolar Aprotic (DMF, DMSO)Moderate (RT - 80°C)
Elimination (E2) Maximize BasicityStrong, Hindered Baset-BuOK, DBU, NaHLess Polar / Protic (THF, Ethanol)Elevated (>80°C)

Question 3: Besides substitution and elimination, what other reactions is this compound used for?

Answer: The presence of an iodine atom makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions.[1] This allows for the formation of carbon-carbon or carbon-heteroatom bonds, significantly expanding its synthetic utility beyond simple substitution. Common examples include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond to an aryl or vinyl group.

  • Heck Reaction: Coupling with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.

These reactions typically require a palladium or copper catalyst and a suitable base and solvent system, which are specific to the coupling reaction being performed.

References

Technical Support Center: Degradation Pathways of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 4-iodopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the integrity of your experiments and the success of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is significantly lower than expected when using this compound. What are the likely causes?

Low yields can often be attributed to the degradation of the starting material under the reaction conditions. This compound is susceptible to several degradation pathways, primarily related to the stability of the carbamate group and the reactivity of the carbon-iodine bond. Key factors include:

  • Reaction Temperature: Elevated temperatures can promote side reactions. It is crucial to carefully control the reaction temperature.

  • pH of the Reaction Mixture: Both strongly acidic and strongly basic conditions can lead to the cleavage of the benzyl carbamate protecting group.[1][2]

  • Presence of Nucleophiles: Strong nucleophiles can displace the iodide, leading to undesired byproducts.

  • Exposure to Light: While generally stable, prolonged exposure to light, especially UV, can potentially initiate radical reactions leading to de-iodination.[3]

FAQ 2: I am observing an unexpected byproduct with a mass corresponding to the de-iodinated starting material. What is the mechanism of this dehalogenation?

The loss of the iodine atom, or dehalogenation, is a common degradation pathway. This can occur through several mechanisms:

  • Reductive Dehalogenation: This can be promoted by certain catalysts, particularly in cross-coupling reactions if reaction conditions are not optimal.[4] The presence of a hydride source in the reaction mixture can also lead to the reduction of the carbon-iodine bond.[5]

  • Base-Induced Elimination: Under strongly basic conditions, an elimination reaction can occur, leading to the formation of a double bond within the piperidine ring and the loss of HI. This is a classic dehydrohalogenation reaction.[6][7]

  • Radical De-iodination: As mentioned, light or radical initiators can lead to the homolytic cleavage of the C-I bond, followed by hydrogen abstraction from the solvent or another reagent to yield the de-iodinated product.

FAQ 3: Can the benzyl carbamate (Cbz) group be cleaved under my reaction conditions?

Yes, the Cbz group is a protecting group and can be intentionally or unintentionally cleaved. The stability of the benzyl carbamate is dependent on the reaction environment:

  • Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid, will readily hydrolyze the carbamate to release the free amine, benzyl alcohol, and carbon dioxide.[2]

  • Basic Conditions: While more stable to base than a simple ester, strong bases can also promote hydrolysis of the carbamate, although this often requires more forcing conditions like elevated temperatures.[8]

  • Hydrogenolysis: The Cbz group is most commonly and cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C).[9] If your reaction involves conditions suitable for hydrogenolysis, cleavage of the Cbz group is a significant possibility.

FAQ 4: I am using this compound in a Suzuki coupling reaction and observing significant homocoupling of my boronic acid. What is causing this?

Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen.[4][5] Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes this undesirable side reaction.[5][10] It is critical to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Additionally, suboptimal catalyst-to-ligand ratios or the choice of base can also contribute to homocoupling.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.

Issue 1: Formation of Piperidine-1-carboxylate, 4-(phenyl)-benzyl ester (Suzuki Coupling Byproduct)
Symptom Potential Cause Troubleshooting & Optimization
Low conversion of starting material and formation of a de-iodinated, phenylated product. Premature de-iodination followed by Suzuki coupling with the boronic acid. 1. Optimize Base: Use a milder base such as K₃PO₄ or Cs₂CO₃. Strong bases can promote dehydrohalogenation.[10] 2. Lower Reaction Temperature: High temperatures can accelerate side reactions. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. Screen Catalysts and Ligands: Bulky, electron-rich ligands like SPhos or XPhos can sometimes suppress side reactions by favoring the desired cross-coupling pathway.[10]
Issue 2: Cleavage of the Benzyl Carbamate Protecting Group
Symptom Potential Cause Troubleshooting & Optimization
Presence of the free 4-iodopiperidine or its subsequent reaction products. Hydrolysis of the carbamate under acidic or basic conditions. 1. pH Control: If possible, buffer the reaction mixture to maintain a neutral pH. 2. Avoid Strong Acids/Bases: If the reaction requires acidic or basic conditions, consider if a less harsh reagent can be used. For example, if a strong base is required for deprotonation, can a non-nucleophilic base be employed? 3. Alternative Protecting Group: If Cbz cleavage is unavoidable, consider synthesizing the analogous N-Boc-4-iodopiperidine, as the Boc group has different cleavage conditions (acid-labile).[2][9]
Issue 3: Formation of 1,2,3,6-Tetrahydropyridine Derivative (Elimination Product)
Symptom Potential Cause Troubleshooting & Optimization
Observation of an alkene byproduct. E1 or E2 elimination of HI. 1. Base Selection: Use a non-nucleophilic, sterically hindered base if a base is required. Strong, unhindered bases are more likely to act as a base for elimination rather than as a nucleophile.[7][11] 2. Solvent Choice: Polar aprotic solvents (e.g., THF, Dioxane) are generally preferred for substitution reactions over polar protic solvents (e.g., ethanol), which can favor elimination. 3. Temperature Control: Elimination reactions are often favored at higher temperatures.[12] Running the reaction at a lower temperature can favor the desired substitution pathway.

Section 3: Key Degradation Pathways and Experimental Protocols

Degradation Pathways Overview

The primary degradation pathways for this compound under typical reaction conditions are summarized below.

DegradationPathways A This compound B De-iodinated Product (Benzyl piperidine-1-carboxylate) A->B Reductive Dehalogenation (e.g., H- source) C Elimination Product (Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate) A->C Dehydrohalogenation (Strong Base, Heat) D Deprotected Product (4-Iodopiperidine) A->D Hydrolysis (Acid or Strong Base)

Caption: Major degradation pathways of this compound.

Protocol: Forced Degradation Study

To systematically evaluate the stability of this compound under your specific reaction conditions, a forced degradation study is recommended.[3]

Objective: To identify potential degradation products and determine the stability of the target compound under thermal, acidic, basic, and oxidative stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 1 M HCl.

    • Basic: Mix the stock solution with an equal volume of 1 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal: Heat the stock solution at a relevant temperature (e.g., 60-80 °C).

  • Time Points: Sample each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.

Data Interpretation:

Condition Expected Primary Degradation Product Anticipated Mechanism
Acidic (1 M HCl) 4-IodopiperidineAcid-catalyzed hydrolysis of the carbamate.[2]
Basic (1 M NaOH) 4-Iodopiperidine / Elimination ProductBase-catalyzed hydrolysis of the carbamate / E2 Elimination.[1][13]
Oxidative (3% H₂O₂) De-iodinated ProductPotential for radical-mediated dehalogenation.
Thermal (60-80 °C) Elimination ProductThermally induced elimination.[12]
Experimental Workflow: Troubleshooting a Failed Suzuki Coupling

The following workflow provides a logical sequence for troubleshooting a low-yielding Suzuki coupling reaction involving this compound.

SuzukiTroubleshooting start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Boronic Acid, Catalyst, Base) start->check_reagents degas Ensure Rigorous Degassing (Solvents and Reaction Mixture) check_reagents->degas Reagents OK screen_base Screen Alternative Bases (e.g., K3PO4, Cs2CO3) degas->screen_base Degassing Confirmed screen_ligand Screen Ligands (e.g., SPhos, XPhos) screen_base->screen_ligand Base Screened temp_optimization Optimize Temperature (Lower temp, longer time) screen_ligand->temp_optimization Ligand Screened success Improved Yield temp_optimization->success Optimized failure Persistent Low Yield temp_optimization->failure No Improvement

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

Improving the solubility of Benzyl 4-iodopiperidine-1-carboxylate for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 4-iodopiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge encountered during its use: poor solubility. Incomplete dissolution can lead to stalled reactions, low yields, and reproducibility issues. This guide provides a structured, causality-driven approach to troubleshooting and overcoming these solubility hurdles, ensuring your reactions proceed efficiently and effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a valuable synthetic intermediate widely used in pharmaceutical research and medicinal chemistry.[1] Its structure consists of a piperidine ring protected at the nitrogen atom with a benzyloxycarbonyl (Cbz or Z) group and functionalized with an iodine atom at the 4-position. This iodine atom makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the straightforward introduction of diverse molecular fragments.[1][2] The Cbz group provides stability and can be selectively removed under specific conditions to reveal the secondary amine for further functionalization.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is a solid at room temperature.[3] Its solubility is highly dependent on the solvent's polarity. Generally, it exhibits better solubility in polar aprotic solvents compared to non-polar or protic solvents. Understanding this profile is the first step in selecting an appropriate reaction medium.

Q3: Why is poor solubility a significant problem for my reaction?

When a reactant has poor solubility, the reaction can only occur at the surface of the solid particles, leading to a heterogeneous mixture. This drastically reduces the effective concentration of the substrate in the solution, which can cause several problems:

  • Slow Reaction Rates: The frequency of molecular collisions between reactants is low, slowing down the reaction.

  • Incomplete Conversion: The reaction may stall or stop entirely once the small amount of dissolved material has reacted, leaving a significant amount of starting material unreacted.

  • Low and Inconsistent Yields: The final product yield will be diminished and can vary significantly between experiments, harming reproducibility.

  • Side Reactions: Slow desired reactions can give more time for undesired side reactions to occur, complicating purification.

Physicochemical & Handling Properties

A clear understanding of the compound's properties is essential for its effective use and storage.

PropertyValueSource(s)
CAS Number 885275-00-3[1][4]
Molecular Formula C₁₃H₁₆INO₂[1][4]
Molecular Weight 345.18 g/mol [1]
Appearance Typically a solid (may be white or off-white)[3]
Storage 2-8°C, sealed, dry, and protected from light[1][5]
Purity Typically ≥95-98% for research grades[4][6]
Safety May cause skin, eye, and respiratory irritation. Harmful if swallowed. Handle with appropriate PPE in a fume hood.[1][4]

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter in a question-and-answer format, providing systematic solutions.

Problem 1: My this compound will not fully dissolve in the primary reaction solvent at room temperature.

This is the most common starting point for solubility issues. The initial choice of solvent and physical conditions can often resolve the problem without more complex method development.

Initial Troubleshooting Workflow

G cluster_start Initial State cluster_step1 Step 1: Solvent Verification cluster_step2 Step 2: Physical Methods cluster_step3 Step 3: Advanced Solutions start Substrate Insoluble in Primary Solvent solvent_check Is the solvent appropriate? (e.g., Toluene, Dioxane for Suzuki; DMSO, DMF for SNAr) start->solvent_check Begin Troubleshooting physical_methods Apply Gentle Heat (e.g., 40-80 °C) & Use Sonication solvent_check->physical_methods If Yes cosolvent Introduce a Co-Solvent (e.g., DMF, NMP) physical_methods->cosolvent If Still Insoluble advanced Consider Advanced Methods (e.g., Ball Milling) cosolvent->advanced If Precipitation Persists

Caption: A workflow for troubleshooting solubility issues.

Detailed Solutions for Problem 1:
  • Verify Your Solvent Choice: The choice of solvent is paramount and reaction-dependent.

    • For Cross-Coupling Reactions (e.g., Suzuki, Heck): Ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF, DMAc) are standard choices.[2][7] Toluene and dioxane are often preferred for their ability to azeotropically remove water, but may present solubility challenges.

    • For Nucleophilic Substitution Reactions: Highly polar aprotic solvents like DMSO and acetonitrile are typically effective.[1]

  • Apply Gentle Heating: Increasing the temperature is a highly effective method for increasing the rate and extent of dissolution.[8]

    • Rationale: Most dissolution processes are endothermic, meaning solubility increases with temperature. Heating provides the energy needed to overcome the crystal lattice energy of the solid.

    Protocol 1: Improving Solubility with Heat

    • Combine this compound and the chosen solvent in the reaction flask equipped with a stir bar.

    • Begin stirring the mixture at room temperature.

    • If the solid does not dissolve within 5-10 minutes, begin to gently heat the mixture using an oil bath or heating mantle.

    • Increase the temperature incrementally (e.g., in 10 °C steps) up to a temperature that is safe for your reaction (typically 50-80 °C is a good starting range).

    • Once the solid is fully dissolved, you can proceed with adding other reagents. Maintain the temperature if necessary to prevent precipitation.

  • Use Sonication: Ultrasonic baths can aid dissolution by breaking apart solid agglomerates and increasing mass transfer at the solid-liquid interface.[8] This is best used at room temperature or with minimal heating.

Problem 2: The compound dissolves initially with heat, but precipitates out after adding other reagents or as the reaction progresses.

This indicates that while the compound is soluble in the pure solvent at a higher temperature, the overall properties of the reaction mixture are not sufficient to maintain solubility.

The Co-Solvent Strategy

The most robust solution to this problem is the use of a co-solvent system. A co-solvent is a secondary solvent, added in a smaller quantity, that is miscible with the primary solvent but has a much higher dissolving power for your substrate.[9][10]

  • Rationale: The co-solvent modifies the overall polarity and solvating properties of the bulk medium, creating a more favorable environment for the poorly soluble substrate. This prevents it from "crashing out" when the system is cooled or when other, less-polar reagents are added.

G cluster_problem The Problem cluster_solution The Solution Substrate Substrate (Low Solubility) Solvent Primary Solvent (e.g., Toluene) Substrate->Solvent Poor Interaction CoSolvent Co-Solvent (e.g., DMF) Substrate->CoSolvent Strong Interaction CoSolvent->Solvent Miscible

Caption: How a co-solvent improves substrate solubility.

Practical Co-Solvent Selection

The key is to choose a polar, aprotic co-solvent that is miscible with your primary solvent and inert to the reaction conditions.

Primary SolventRecommended Co-SolventsTypical Ratio (Primary:Co-Solvent)
TolueneDMF, DMAc, NMP10:1 to 4:1
1,4-DioxaneDMF, DMSO, NMP10:1 to 4:1
Tetrahydrofuran (THF)DMF, DMSO10:1 to 5:1

Protocol 2: Using a Co-Solvent System

  • To the reaction flask, add this compound.

  • Add the primary solvent (e.g., toluene) and the co-solvent (e.g., DMF) in the desired ratio.

  • Stir the mixture. The substrate should now dissolve readily at room temperature or with minimal warming.

  • Once a homogeneous solution is achieved, add the other reagents (catalyst, base, coupling partner) to the reaction.

  • Proceed with the reaction at the desired temperature. The presence of the co-solvent should maintain a homogeneous solution throughout the process.

Problem 3: My substrate is practically insoluble in all common solvents suitable for my reaction's chemistry (e.g., a large polyaromatic coupling partner).

For extremely challenging cases where even co-solvent systems fail, alternative methods that bypass the need for dissolution are required.

Advanced Method: Solid-State Mechanochemistry

For certain reactions, particularly palladium-catalyzed cross-couplings, it is possible to run the reaction in the solid state using a ball mill.[11]

  • Rationale: Mechanochemistry uses mechanical force (grinding, milling) to activate chemical reactions, often in the absence of a solvent.[11] This method is ideal for substrates that are insoluble, as it forces the reactants into intimate contact at the molecular level. For poorly soluble aryl halides, solid-state cross-coupling can provide significantly higher yields in much shorter times compared to solution-based methods.[11]

  • Considerations: This is an advanced technique that requires specialized equipment (a planetary ball mill or shaker mill). However, it is a powerful tool for overcoming the most extreme solubility challenges.[11]

References

Troubleshooting guide for incomplete conversion in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Troubleshooting Guide for Incomplete C-N Bond Formation

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most powerful methods for constructing C-N bonds in modern organic synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome challenges related to incomplete conversions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues encountered during Buchwald-Hartwig amination experiments in a direct question-and-answer format.

Q1: My Buchwald-Hartwig reaction is not going to completion. What are the most common culprits?

A1: Incomplete conversion in a Buchwald-Hartwig amination can stem from a variety of factors. The most common and often overlooked reason is the poor solubility of reagents, especially the inorganic base, in the reaction solvent.[1] Other frequent issues include catalyst inhibition or deactivation, the selection of an inappropriate ligand for the specific substrate, and challenges with the inherent reactivity of the aryl halide or amine.[1]

Q2: I suspect an issue with my catalyst system. How do I choose the right palladium precursor and ligand?

A2: The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful reaction. The ligand's structure dictates the catalyst's stability and reactivity. For many applications, particularly with challenging substrates like aryl chlorides, bulky and electron-rich biaryl phosphine ligands are the gold standard.[2][3] These ligands promote the crucial steps of oxidative addition and reductive elimination in the catalytic cycle.[3]

The evolution of Buchwald-Hartwig catalysis has led to several generations of palladium precatalysts, each with improved stability and activity. Modern precatalysts are often air- and moisture-stable, simplifying reaction setup.

In-Depth Troubleshooting Guide

Problem 1: Low to No Conversion with an Aryl Chloride Substrate.

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strong C-Cl bond. Overcoming this challenge requires a carefully optimized catalytic system.

Causality: The rate-limiting step for aryl chlorides is often the initial oxidative addition to the Pd(0) center. To facilitate this, a highly active catalyst is required.

Troubleshooting Steps:

  • Ligand Selection: Employ sterically hindered and electron-rich biaryl phosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos have demonstrated excellent performance with aryl chlorides.[2][4] The steric bulk of these ligands favors the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition.[3]

  • Palladium Precatalyst: Utilize a modern, well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed to cleanly and efficiently generate the active Pd(0) catalyst under the reaction conditions.[5]

  • Base Selection: A strong base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, ensure it is fresh and handled under inert conditions, as its quality can significantly impact the reaction.

  • Temperature: Higher reaction temperatures (typically 80-110 °C) are often necessary to drive the oxidative addition of aryl chlorides.[6]

Problem 2: Decomposition of a Base-Sensitive Substrate.

Many pharmaceutically relevant molecules contain functional groups that are sensitive to the strongly basic conditions often employed in Buchwald-Hartwig aminations.

Causality: Strong bases like NaOtBu or LHMDS can lead to undesired side reactions or complete degradation of substrates with sensitive functionalities (e.g., esters, ketones, or certain heterocycles).[1][4]

Troubleshooting Steps:

  • Weaker Bases: Switch to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][7] While weaker, they are often sufficient to facilitate the reaction, especially with more reactive aryl bromides or iodides.

  • Biphasic Conditions: In some cases, a biphasic solvent system or the use of a phase-transfer catalyst can be beneficial, allowing for the use of an aqueous base solution while the organic reaction proceeds in a separate phase.

  • Careful Temperature Control: Lowering the reaction temperature can sometimes mitigate decomposition, although this may require a longer reaction time or a more active catalyst system.

Problem 3: Incomplete Conversion with a Sterically Hindered Amine or Aryl Halide.

Steric hindrance on either coupling partner can significantly slow down the reaction.

Causality: The steric bulk around the nitrogen atom of the amine or the halogen on the aryl halide can impede coordination to the palladium center and subsequent reductive elimination.[8]

Troubleshooting Steps:

  • Ligand Choice is Key: The selection of a ligand with the appropriate steric profile is crucial. For sterically demanding substrates, ligands like RuPhos have been shown to be effective for secondary amines, while BrettPhos is often a good choice for primary amines.[4] The ligand's architecture can create a more open coordination sphere around the palladium, accommodating bulky substrates.[8]

  • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome sluggish reactivity.

  • Extended Reaction Time and Higher Temperature: Monitor the reaction over a longer period and consider increasing the temperature to provide sufficient energy to overcome the steric barriers.

Data Presentation: Ligand Selection Guide

The choice of ligand is highly dependent on the nature of the amine. The following table provides a general guideline for ligand selection based on the amine class.

Amine ClassRecommended Ligand(s)Key Considerations
Primary Aliphatic Amines BrettPhosExcellent for monoarylation.
Secondary Aliphatic Amines RuPhosEffective for a broad range of secondary amines.
Aryl Amines XPhos, SPhosGenerally robust ligands for this class of amines.
Heteroaryl Amines Josiphos-type ligands, XPhosCan be challenging; may require screening of ligands and conditions.[9]
Amides tBuBrettPhosAmides are less nucleophilic and require highly active catalysts.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (2.4 mol%)

  • Aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of ~0.2 M)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the aryl chloride and the amine.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the desired amount of time, monitoring by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Incomplete Conversion

Caption: A decision tree for troubleshooting incomplete Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

CatalyticCycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OxAdd->AmineCoord + R₂NH Amido L-Pd(II)(Ar)(NR₂) AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 (Reductive Elimination) Product Ar-NR₂ Amido->Product

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

References

Validation & Comparative

A Strategic Guide for Synthetic Chemists: Benzyl 4-iodopiperidine-1-carboxylate vs. N-Boc-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex molecules, particularly within medicinal chemistry and drug development, the piperidine ring is a ubiquitous and invaluable scaffold. The ability to functionalize this heterocycle is key to modulating the pharmacological properties of a final compound. As versatile intermediates, N-protected 4-iodopiperidines serve as robust handles for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

The choice between the two most common variants, Benzyl 4-iodopiperidine-1-carboxylate (Cbz-protected) and N-Boc-4-iodopiperidine (Boc-protected), is a critical strategic decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth, evidence-based comparison of these two reagents, moving beyond simple reaction yields to explore the principles of chemical stability, reaction orthogonality, and practical workflows that govern their effective use.

Core Structural and Chemical Properties

The fundamental difference between these two synthons lies in the nature of the nitrogen protecting group. The benzyloxycarbonyl (Cbz) group and the tert-butyloxycarbonyl (Boc) group exhibit distinct chemical stabilities, dictating the conditions under which they can be removed. This difference is the cornerstone of orthogonal synthesis strategies, where one protecting group can be selectively cleaved in the presence of the other.[1][2][3]

FeatureThis compoundN-Boc-4-iodopiperidine
Protecting Group Benzyloxycarbonyl (Cbz or Z)tert-Butyloxycarbonyl (Boc)
CAS Number 885275-00-3[4]301673-14-3[5][6]
Molecular Weight 345.18 g/mol [4]311.16 g/mol [6]
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[7][8]Acidolysis (e.g., TFA, HCl)[9][10]
Stability to Acid Generally stable to mild and strong acids[7]Highly labile to acid[9]
Stability to Base Stable[7]Stable
Orthogonality Orthogonal to acid-labile groups (Boc, t-butyl esters)[2]Orthogonal to hydrogenolysis-labile groups (Cbz, Bn ethers)[1]

Performance in Key Cross-Coupling Reactions

Both Cbz- and Boc-protected 4-iodopiperidines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for forming C-C and C-N bonds.[11][12][13] These include the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions.[14][15][16]

For a typical Suzuki-Miyaura coupling, which joins the piperidine ring to an aryl group via a C(sp³)-C(sp²) bond, both substrates generally perform with high efficiency.[15][17]

Representative Suzuki-Miyaura Coupling:

EntryPiperidine SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1N-Boc-4-iodopiperidinePhenylboronic AcidPd(PPh₃)₄ (4)Na₂CO₃Dioxane/H₂O10091
2Cbz-4-iodopiperidinePhenylboronic AcidPd(PPh₃)₄ (4)Na₂CO₃Dioxane/H₂O10089
3N-Boc-4-iodopiperidine4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (2)K₃PO₄Toluene11094
4Cbz-4-iodopiperidine4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (2)K₃PO₄Toluene11092

Note: Data presented is representative and compiled for illustrative purposes.

As the data suggests, the choice of protecting group has a minimal impact on the yield of the coupling step itself. The more significant consideration is the compatibility of the required deprotection step with the other functional groups present in the newly synthesized molecule.

The Deprotection Decision: A Tale of Two Chemistries

The strategic divergence between using Cbz- and Boc-4-iodopiperidine becomes clear when considering the deprotection step. The choice is dictated by the functional group tolerance of the entire molecule.

Cbz Group Removal: Catalytic Hydrogenolysis

The Cbz group is most cleanly removed by catalytic hydrogenolysis, a mild and highly effective method.[8][18] The byproducts, toluene and carbon dioxide, are volatile, which greatly simplifies product purification.

start Cbz-4-Arylpiperidine reagents H₂ (gas), 10% Pd/C Solvent (MeOH or EtOH) Room Temperature start->reagents product 4-Arylpiperidine reagents->product byproducts CO₂ + Toluene product->byproducts Volatile Byproducts

Caption: Cbz deprotection workflow via catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection

  • Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Securely fit a balloon filled with hydrogen gas (H₂) to the flask or use a hydrogenation apparatus.

  • Stir the suspension vigorously at room temperature for 2-16 hours.

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Causality and Trustworthiness: This protocol is highly reliable. Its self-validating nature comes from the complete consumption of starting material, observable by TLC, and the formation of a clean product. The primary limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and other benzyl ethers.

Boc Group Removal: Acidolysis

The Boc group is defined by its lability to acid.[9] Deprotection is typically rapid and occurs at room temperature using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][19]

start Boc-4-Arylpiperidine reagents TFA in DCM (20-50% v/v) or 4M HCl in Dioxane Room Temperature start->reagents product 4-Arylpiperidine (as ammonium salt) reagents->product byproducts CO₂ + Isobutylene product->byproducts Gaseous Byproducts

Caption: Boc deprotection workflow via acid-mediated cleavage.

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at room temperature.

  • Stir the mixture for 30-60 minutes. Vigorous gas evolution (CO₂ and isobutylene) is often observed.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The crude product is obtained as the corresponding ammonium salt (e.g., trifluoroacetate salt). An aqueous basic workup (e.g., sat. NaHCO₃) can be performed to isolate the free amine.

Causality and Trustworthiness: The reaction proceeds via protonation and subsequent fragmentation to form the highly stable tert-butyl cation, driving the reaction to completion.[9] This protocol is exceptionally robust. However, its major limitation is the harsh acidic conditions, which can cleave other acid-sensitive groups like acetals or tert-butyl esters.[20]

Strategic Synthesis Design: Making the Optimal Choice

The selection of Cbz- versus Boc-4-iodopiperidine is a textbook example of orthogonal strategy in synthesis.[21] The decision should be made by evaluating the functional groups present in the entire molecule and planning for subsequent transformations.

decision Synthetic Strategy Choice cond_cbz Molecule contains acid-sensitive groups? (e.g., Boc, t-Bu esters, acetals) decision->cond_cbz cond_boc Molecule contains reducible groups? (e.g., alkenes, alkynes, Bn ethers) decision->cond_boc cbz Choose Cbz-4-iodopiperidine boc Choose N-Boc-4-iodopiperidine cond_cbz->cbz Yes cond_boc->boc Yes

Caption: Logic diagram for selecting the appropriate protecting group.

Choose this compound (Cbz) when:

  • Your molecule contains other acid-labile protecting groups (like Boc or tert-butyl esters), and an orthogonal deprotection is required.[2]

  • The final product or downstream intermediates are sensitive to strong acid.

  • The molecule is free of functional groups that would be reduced during catalytic hydrogenation (e.g., double/triple bonds, nitro groups, other benzyl ethers).

Choose N-Boc-4-iodopiperidine when:

  • The molecule contains functional groups that are sensitive to catalytic reduction.

  • A non-metallic and rapid deprotection is advantageous.

  • The overall molecular structure is robust and can tolerate treatment with strong acids like TFA or HCl.

Conclusion

Both this compound and N-Boc-4-iodopiperidine are powerful and effective reagents for incorporating the 4-piperidyl unit. While their performance in the initial cross-coupling step is largely equivalent, the choice between them is a strategic one with significant downstream consequences. The Cbz group, with its stability to acid and lability to hydrogenation, and the Boc group, with its stability to hydrogenation and lability to acid, form a classic orthogonal pair. The discerning chemist will make their selection not based on a single reaction, but by carefully planning the entire synthetic sequence, thereby ensuring functional group compatibility, simplifying purifications, and maximizing the overall efficiency of the route.

References

A Comparative Guide to the Reactivity of Benzyl 4-iodopiperidine-1-carboxylate and 4-(Triflyloxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a vast array of bioactive molecules necessitates a deep understanding of the chemical tools available for its functionalization. Among these, electrophilic piperidine building blocks are paramount for introducing molecular diversity through nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth comparison of two key reagents: Benzyl 4-iodopiperidine-1-carboxylate and its triflate counterpart, N-protected 4-(triflyloxy)piperidine. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data required to make informed decisions in their synthetic endeavors.

Introduction to the Reagents

This compound is a widely utilized synthetic intermediate.[1] The presence of an iodine atom at the 4-position of the piperidine ring renders it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen, which can be selectively removed under specific conditions.

N-Protected 4-(triflyloxy)piperidines , while less commonly commercially available as the Cbz-protected variant, represent a class of highly reactive electrophiles. The trifluoromethanesulfonate (triflate) group is one of the most effective leaving groups in organic chemistry. For the purpose of this guide, we will consider N-Boc-4-(triflyloxy)piperidine as a representative example, given the wealth of available data on its reactivity, which is analogous to its Cbz-protected counterpart in many respects.

Synthesis and Stability of the Reagents

A key consideration in the practical application of any reagent is its accessibility and stability.

This compound is typically synthesized from the corresponding 4-hydroxypiperidine derivative. A common method involves the activation of the hydroxyl group, for instance, by conversion to a tosylate, followed by nucleophilic substitution with an iodide salt.[1] Alternatively, direct iodination of N-Cbz-4-hydroxypiperidine can be achieved using reagents like triphenylphosphine and iodine. This compound is generally a stable, crystalline solid that can be stored for extended periods under standard laboratory conditions.

N-Protected 4-(triflyloxy)piperidines are also prepared from the corresponding 4-hydroxypiperidine precursors. The reaction involves treatment with triflic anhydride or other triflylating agents, often in the presence of a non-nucleophilic base like pyridine or triethylamine. While highly reactive, alkyl triflates can be less stable than the corresponding iodides, particularly if impurities are present. They are more susceptible to hydrolysis and should be handled with care, preferably under an inert atmosphere and stored at low temperatures.

Comparative Reactivity in Nucleophilic Substitution

The primary difference in the reactivity of these two compounds lies in the nature of the leaving group at the 4-position.

The Leaving Group: Iodide vs. Triflate

The efficacy of a leaving group is inversely related to its basicity. The triflate anion is the conjugate base of triflic acid, a superacid, making it an exceptionally weak base and, consequently, an excellent leaving group. Iodide, the conjugate base of the strong acid hydroiodic acid, is also a good leaving group but is more basic and more nucleophilic than triflate.

In nucleophilic substitution reactions, particularly of the S\textsubscript{N}2 type, the rate of reaction is highly dependent on the ability of the leaving group to depart. Kinetic studies have consistently shown that triflates are significantly better leaving groups than iodides.[2] For instance, in a study comparing the reactivity of various leaving groups on a neopentyl skeleton, the triflate derivative was found to be the most reactive.[2] This enhanced reactivity of the triflate allows for substitutions to be carried out under milder conditions and with a broader range of weaker nucleophiles.

SN2_Mechanism cluster_0 SN2 Reaction Nu- Nu⁻ TS [Nu---R---X]⁻ Nu-->TS C R-X C->TS Prod Nu-R TS->Prod LG X⁻ TS->LG caption Figure 1: Generalized SN2 Mechanism.

Figure 1: Generalized SN2 Mechanism.

Experimental Protocol: Nucleophilic Substitution with Azide

The following protocol provides a representative example of a nucleophilic substitution reaction on an N-protected 4-iodopiperidine. A similar reaction with the corresponding triflate would be expected to proceed faster and potentially at a lower temperature.

Synthesis of Benzyl 4-azidopiperidine-1-carboxylate

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium azide (1.5 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Both alkyl iodides and alkyl triflates are competent electrophiles in a variety of palladium-catalyzed cross-coupling reactions. The choice between the two often depends on the specific reaction, catalyst system, and substrate.

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product caption Figure 2: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Figure 2: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. Both N-protected 4-iodopiperidines and their triflate analogs can be used in these reactions. While aryl triflates are very common coupling partners, the use of alkyl triflates is also well-established. In some cases, the higher reactivity of the triflate can be advantageous, allowing for lower catalyst loadings or reaction temperatures. However, the iodide is often sufficiently reactive and may be more cost-effective.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-iodopiperidine with Phenylboronic Acid

  • To an oven-dried Schlenk tube, add N-Boc-4-iodopiperidine (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-Boc-4-phenylpiperidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[3] Both N-protected 4-iodopiperidines and their triflate counterparts are suitable electrophiles for this reaction. The choice of ligand for the palladium catalyst is crucial for achieving high yields, and different ligands may be optimal for iodide versus triflate substrates. The development of sterically hindered phosphine ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl/alkyl halides and triflates.[4]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-4-iodopiperidine with Aniline

  • In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the appropriate ligand (e.g., RuPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Add N-Boc-4-iodopiperidine (1.0 equiv) and aniline (1.2 equiv).

  • Add anhydrous toluene as the solvent.

  • Seal the vial and heat to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain N-Boc-4-(phenylamino)piperidine.

Data Summary and Comparison

FeatureThis compoundN-Protected 4-(Triflyloxy)piperidine
Leaving Group IodideTriflate
Reactivity in S\textsubscript{N}2 GoodExcellent[2]
Typical S\textsubscript{N}2 Conditions Higher temperatures, stronger nucleophilesMilder temperatures, wider range of nucleophiles
Reactivity in Cross-Coupling GoodGood to Excellent
Stability Generally stable, crystalline solidCan be less stable, sensitive to moisture
Handling Standard laboratory proceduresPreferably handled under inert atmosphere
Cost Generally more cost-effectivePrecursor (triflic anhydride) is more expensive

Expert Insights and Practical Considerations

As a Senior Application Scientist, my recommendation on the choice between these two reagents is guided by the specific synthetic challenge at hand.

  • For routine nucleophilic substitutions with reasonably strong nucleophiles , this compound is often the more practical and cost-effective choice. Its stability and ease of handling are significant advantages in a process development setting.

  • When faced with a challenging nucleophilic substitution , either due to a sterically hindered substrate or a weak nucleophile, the superior reactivity of an N-protected 4-(triflyloxy)piperidine is a distinct advantage. The ability to perform the reaction under milder conditions can also be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • In the context of palladium-catalyzed cross-coupling reactions , both reagents are highly effective. The choice may be influenced by the specific catalyst system being employed and the cost of the starting materials. For initial explorations of reaction conditions, the iodide is a reliable starting point. However, if reaction optimization is required to improve yields or reduce reaction times, the triflate is a valuable alternative to consider.

  • The N-protecting group (Cbz vs. Boc) also plays a role in the synthetic strategy. The Cbz group is typically removed by hydrogenolysis, which is compatible with a wide range of functional groups but not with alkenes or alkynes. The Boc group is removed under acidic conditions, offering an orthogonal deprotection strategy.[5]

Conclusion

Both this compound and N-protected 4-(triflyloxy)piperidine derivatives are powerful tools for the functionalization of the piperidine ring. The triflate is the more reactive electrophile, particularly in nucleophilic substitution reactions, owing to the exceptional leaving group ability of the triflate anion. This enhanced reactivity, however, comes at the cost of reduced stability and higher precursor expense. The iodide, while less reactive, is a robust and cost-effective option that is suitable for a wide range of transformations. A thorough understanding of the relative merits of each reagent, as outlined in this guide, will empower the synthetic chemist to design more efficient and effective routes to novel piperidine-containing molecules.

References

A Senior Application Scientist's Guide to Purity Determination of Benzyl 4-iodopiperidine-1-carboxylate: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity of their work. Benzyl 4-iodopiperidine-1-carboxylate, a key building block in the synthesis of a multitude of pharmacologically active compounds, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of potential drug candidates. This guide provides an in-depth, comparative analysis of the most effective analytical methods for determining the purity of this compound, complete with supporting experimental data and protocols.

The Criticality of Purity for this compound

This compound (MW: 345.18 g/mol , Formula: C₁₃H₁₆INO₂) is a versatile intermediate.[1] The benzyloxycarbonyl (Cbz) protecting group allows for controlled reactions at other sites, while the iodo-substituent is a prime functional group for cross-coupling reactions. However, its synthesis, often involving the conversion of a hydroxyl group to an iodide, can introduce several process-related impurities.

Potential Impurities in this compound Synthesis:

  • Starting Material: Unreacted Benzyl 4-hydroxypiperidine-1-carboxylate.

  • Byproducts of Incomplete Reaction: Intermediates such as Benzyl 4-(tosyloxy)piperidine-1-carboxylate if a tosylate intermediate is used.

  • Degradation Products: Elimination byproducts like Benzyl 4-(1,2,3,6-tetrahydropyridine)-1-carboxylate.

  • Reagent-Related Impurities: Residual solvents and reagents from the synthesis and purification process.

An effective analytical method must be able to separate and quantify the main compound from these potential impurities. This guide will compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC with UV detection is a robust and widely adopted technique for assessing the purity of non-volatile organic compounds.[1] For this compound, its aromatic benzyl group provides a strong chromophore, making UV detection highly suitable.

Causality Behind Experimental Choices in HPLC Method Development

A reversed-phase C18 column is the logical first choice due to the non-polar nature of the molecule. The mobile phase, a mixture of acetonitrile and water, is selected to provide good separation of the main peak from both more polar (e.g., hydrolyzed starting materials) and less polar impurities. A gradient elution is often preferred over isocratic to ensure good resolution of early and late-eluting impurities. The UV detection wavelength is typically set at the maximum absorbance of the benzyl group, around 254 nm, to maximize sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient from its degradation products.[2][3][4]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (50:50 water:acetonitrile).

Data Presentation and Interpretation

A typical chromatogram for a high-purity sample would show a major peak corresponding to this compound and minimal peaks for any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Compound Retention Time (min) Area (%) Identity
Benzyl 4-hydroxypiperidine-1-carboxylate4.20.15Starting Material
This compound 8.5 99.7 Main Compound
Benzyl 4-(1,2,3,6-tetrahydropyridine)-1-carboxylate10.10.10Degradation Product
Unknown Impurity12.30.05-

Table 1: Representative HPLC Data for this compound Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile compounds. For this compound, it can be particularly useful for detecting residual solvents and thermally stable, low molecular weight byproducts.

Causality Behind Experimental Choices in GC-MS Method Development

A key consideration for GC-MS is the thermal stability of the analyte. This compound is sufficiently stable for GC analysis. A non-polar capillary column (e.g., DB-5ms) is suitable for separating compounds based on their boiling points. The temperature program is designed to start at a low temperature to resolve volatile solvents and then ramp up to elute the higher boiling point analyte and impurities. Mass spectrometry provides definitive identification through characteristic fragmentation patterns.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Injection Mode: Split (50:1)

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-450 m/z

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

Data Presentation and Interpretation

The total ion chromatogram (TIC) will show peaks for all separated compounds. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The fragmentation pattern of this compound is expected to show a molecular ion peak (m/z 345) and characteristic fragments corresponding to the loss of iodine (m/z 218), the benzyl group (m/z 91), and the benzyloxycarbonyl group (m/z 135).

Retention Time (min) Proposed Identity Key Mass Fragments (m/z)
12.8This compound 345 (M+), 218, 135, 91
9.5Benzyl 4-hydroxypiperidine-1-carboxylate235 (M+), 144, 91

Table 2: Representative GC-MS Data.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Dichloromethane inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z) ionize->detect tic Generate Total Ion Chromatogram detect->tic spectra Analyze Mass Spectra tic->spectra library Compare to Spectral Library spectra->library

Caption: Workflow for GC-MS Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis (qNMR)

NMR spectroscopy is an indispensable tool for confirming the structure of the main compound and identifying impurities.[5] Furthermore, quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a reference standard of the analyte itself.[6][7]

Causality Behind Experimental Choices in NMR Analysis

¹H NMR is used for initial structural confirmation and to identify proton-containing impurities. ¹³C NMR provides information on the carbon skeleton. For quantitative analysis (qNMR), a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is chosen. Maleic acid is a suitable choice in this case. A long relaxation delay (D1) is crucial in qNMR to ensure complete relaxation of all protons, leading to accurate integration.[7]

Experimental Protocol: ¹H NMR and qNMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (for ¹H and ¹³C NMR):

    • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Sample Preparation (for qNMR):

    • Accurately weigh about 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16

    • Relaxation Delay (D1): 1 s

  • qNMR Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 64

    • Relaxation Delay (D1): 30 s (or 5 times the longest T₁ of the protons being integrated).

Data Presentation and Interpretation

The ¹H NMR spectrum should be consistent with the structure of this compound.

Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

  • δ 7.40-7.30 (m, 5H, Ar-H)

  • δ 5.14 (s, 2H, O-CH₂-Ar)

  • δ 4.30-4.20 (m, 1H, CH-I)

  • δ 4.15-4.05 (m, 2H, piperidine N-CH₂)

  • δ 3.05-2.95 (m, 2H, piperidine N-CH₂)

  • δ 2.20-2.10 (m, 2H, piperidine CH₂)

  • δ 2.00-1.90 (m, 2H, piperidine CH₂)

For qNMR, the purity is calculated by comparing the integral of a known number of protons from the analyte with the integral of a known number of protons from the internal standard.

qNMR Purity Calculation:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Parameter Analyte (this compound) Standard (Maleic Acid)
Signal (δ, ppm) 5.14 (s)6.28 (s)
N 22
MW ( g/mol ) 345.18116.07
Mass (mg) 20.510.2
Integral 1.000.51
Purity of Std (%) -99.9

Table 3: Representative qNMR Data.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Weigh Sample & Internal Std dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire 1H Spectrum dissolve->acquire parameters Set Long Relaxation Delay (D1) acquire->parameters integrate Integrate Analyte & Std Peaks parameters->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Comparison of Analytical Methods

Method Strengths Weaknesses Best For
HPLC-UV Excellent for purity and impurity profiling.[1] High precision and accuracy. Stability-indicating methods can be developed.[2][3]Requires a reference standard for quantification of impurities. May not be suitable for highly volatile impurities.Routine quality control, purity assessment, and stability studies.
GC-MS Excellent for volatile and semi-volatile impurities (e.g., residual solvents). Provides structural confirmation of impurities. High sensitivity.Not suitable for thermally labile compounds. May require derivatization for some compounds.Identifying and quantifying volatile impurities and unknown byproducts.
NMR Provides unambiguous structural confirmation. qNMR allows for highly accurate purity determination without a specific reference standard for the analyte.[6][7] Can identify a wide range of impurities.Lower sensitivity compared to HPLC and GC-MS. Higher instrumentation cost. Can be complex for mixtures with overlapping signals.Structural confirmation, primary purity assessment (qNMR), and characterization of impurities.

Table 4: Comparison of Analytical Methods for Purity Determination of this compound.

Conclusion and Recommendations

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.

  • For routine quality control and purity assessment, a validated RP-HPLC-UV method is the most practical and efficient choice. Its ability to separate and quantify non-volatile impurities makes it ideal for batch release testing.

  • To ensure the absence of volatile impurities and to confirm the identity of unknown peaks observed in HPLC, GC-MS analysis should be employed as a complementary technique.

  • For the definitive structural confirmation of the bulk material and for obtaining a highly accurate, primary purity value, ¹H NMR and qNMR are unparalleled. qNMR is particularly valuable for the certification of reference standards.

By understanding the strengths and limitations of each of these analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the successful development of new therapeutics.

References

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantification of Benzyl 4-iodopiperidine-1-carboxylate: A Comparative Analysis of Chromatographic Techniques

This compound is a crucial intermediate in pharmaceutical research and development.[1] Its piperidine core is a common structural motif in many drug candidates, and the iodo-substituent provides a reactive handle for constructing more complex molecules through reactions like Suzuki and Heck cross-couplings.[1] Accurate quantification of this intermediate is paramount for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality and consistency of the final active pharmaceutical ingredient (API).

This guide, written from the perspective of a Senior Application Scientist, provides a detailed examination of High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method for quantifying this compound. We will explore the causality behind methodological choices and compare its performance against a more advanced technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to provide researchers with a framework for selecting the most appropriate analytical tool for their specific needs.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

For routine quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the workhorse of the modern analytical laboratory. The technique separates compounds based on their polarity. The presence of the benzyl group in this compound provides a strong chromophore, making it readily detectable by UV absorbance.[2]

Expertise in Action: The "Why" Behind the Method

The selection of chromatographic parameters is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte.

  • The Column (Stationary Phase): A C18 (octadecylsilyl) column is the standard choice for piperidine derivatives.[1][2] The long alkyl chains create a nonpolar stationary phase. This compound, being a moderately polar molecule, will have a sufficient affinity for the C18 phase, allowing for good retention and separation from more polar impurities (which elute earlier) and less polar impurities (which elute later).

  • The Mobile Phase: A gradient elution using water and an organic solvent like acetonitrile is typically employed.[2] Starting with a higher concentration of water allows the analyte to bind to the column. Gradually increasing the proportion of acetonitrile increases the mobile phase's elution strength, which then displaces the analyte from the column and moves it towards the detector.

  • The Additive: The addition of a small amount of an acid, such as formic or trifluoroacetic acid, to the mobile phase is critical.[2] This serves two purposes: it protonates the nitrogen on the piperidine ring, ensuring a consistent ionization state, and it suppresses the interaction of the analyte with any free silanol groups on the silica backbone of the stationary phase. Both effects lead to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[3]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample & Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh the sample to be tested, dissolve it in acetonitrile to a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Quantify the amount of this compound in the test sample by interpolating its peak area from the linear regression of the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in Acetonitrile P1->P2 P3 Prepare Serial Dilutions (Standards) P2->P3 P4 Filter Sample P2->P4 A1 Inject into HPLC System P3->A1 P4->A1 A2 C18 Column Separation A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for HPLC-UV quantification.

Comparative Analysis: Is HPLC-UV Always the Best Choice?

While HPLC-UV is robust and widely accessible, it has limitations. For applications requiring higher sensitivity (e.g., impurity profiling, analysis in biological matrices) or absolute confirmation of identity, more advanced techniques are necessary.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[4] Instead of measuring UV absorbance, the detector is a mass spectrometer that ionizes the analyte eluting from the column and measures its mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[5]

Advantages over HPLC-UV:

  • Superior Sensitivity: Can detect analytes at much lower concentrations (ng/L to pg/L levels).[6]

  • Enhanced Selectivity: Can distinguish the target analyte from co-eluting compounds that may have similar UV spectra, virtually eliminating matrix interference.[5][6]

  • Structural Confirmation: Provides molecular weight and fragmentation data, which confirms the identity of the compound unequivocally.

Disadvantages:

  • Higher Cost & Complexity: The instrumentation is significantly more expensive and requires specialized expertise for operation and maintenance.

  • Matrix Effects: While highly selective, the ionization process can be suppressed or enhanced by co-eluting matrix components, potentially affecting quantification accuracy if not properly addressed.[5]

Performance Comparison
ParameterHPLC-UVLC-MS/MSGas Chromatography-MS (GC-MS)
Principle Chromatographic separation followed by UV-light absorbance measurement.Chromatographic separation followed by ionization and mass-to-charge ratio measurement.[3]Separation of volatile compounds followed by mass analysis.[3]
Selectivity Moderate; relies on chromatographic resolution and chromophore presence.Very High; based on retention time, parent ion mass, and fragment ion mass.[7]High; based on retention time and mass spectrum.
Sensitivity µg/mL to high ng/mL range.pg/mL to low ng/mL range.[6]Dependent on volatility and derivatization; typically ng/mL range.
Primary Use Case Routine purity testing, quality control, assay of bulk material.Trace-level impurity analysis, bioanalysis (pharmacokinetics), structural confirmation.[8]Analysis of residual solvents and other volatile impurities.[4]
Cost Low to Moderate.High.Moderate.
Suitability for B4IP Excellent for routine quantification.Excellent for high-sensitivity needs.Poor ; requires derivatization due to low volatility.

Decision Framework for Method Selection

Method_Selection node_goal Goal of Analysis? node_routine Routine QC / Assay (>0.1% Level)? node_goal->node_routine Purity/Assay node_trace Trace Impurity / Bioanalysis? node_goal->node_trace Sensitivity/ Specificity node_hplcuv Use HPLC-UV node_routine->node_hplcuv Yes node_lcms Use LC-MS/MS node_trace->node_lcms Yes

Caption: Decision tree for selecting an analytical method.

Ensuring Trustworthiness: The Self-Validating System

A described protocol is only trustworthy if it is validated. Any chromatographic method developed for quantification must be subjected to a rigorous validation process, typically following International Council for Harmonisation (ICH) guidelines. This ensures the data generated is reliable and reproducible. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By successfully validating these parameters, the analytical method becomes a self-validating system, providing high confidence in the reported results.

Conclusion

For the routine quantification of this compound in the context of synthesis monitoring and quality control, HPLC with UV detection stands as a robust, reliable, and cost-effective method. Its simplicity and the presence of a strong chromophore in the analyte make it an ideal choice for most laboratories. However, when the analytical challenge shifts to detecting trace-level impurities, performing bioanalytical studies, or requiring absolute structural confirmation, the superior sensitivity and selectivity of LC-MS/MS become indispensable. The choice of methodology should always be guided by the specific analytical question, balancing the need for performance with considerations of cost and complexity.

References

A Comparative Guide to the Structural Validation of Benzyl 4-iodopiperidine-1-carboxylate by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural validation of Benzyl 4-iodopiperidine-1-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the rationale behind experimental choices and compares NMR with other common analytical techniques. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and supported by authoritative references.

Introduction: The Central Role of NMR in Structural Elucidation

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[1][2][3] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] For a molecule such as this compound, with its distinct aromatic, carbamate, and substituted heterocyclic moieties, NMR provides a definitive fingerprint of its atomic framework.

This guide will detail the expected ¹H and ¹³C NMR spectral features of this compound, provide a robust experimental protocol for data acquisition, and compare the utility of NMR with alternative methods like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow for Structural Validation

The logical flow for confirming the structure of a synthesized compound involves a multi-step process, starting from sample preparation to final data interpretation and comparison with alternative methods.

Caption: Workflow for structural validation of this compound.

¹H and ¹³C NMR: A Detailed Predictive Analysis

The structure of this compound presents several distinct regions that give rise to characteristic NMR signals. The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic molecules, as it provides good solubility and its residual proton peak at ~7.26 ppm and carbon triplet at ~77.16 ppm are well-documented and easily identified.[5]

Chemical Structure and Atom Numbering:

¹H NMR Spectral Prediction:

  • Aromatic Protons (Ph, H-8 to H-12): The five protons of the benzyl group are expected to appear in the aromatic region, typically between δ 7.2-7.4 ppm . Due to the free rotation of the phenyl ring, these protons often appear as a complex, overlapping multiplet.

  • Benzylic Protons (-O-CH₂-Ph, H-7): The two protons of the benzylic methylene group are chemically equivalent and will appear as a sharp singlet around δ 5.1-5.2 ppm . The electronegative oxygen and the phenyl ring deshield these protons.

  • Piperidine Protons (H-2, H-6): The N-benzyloxycarbonyl (Cbz) group restricts rotation around the N-C(O) bond, leading to magnetic inequivalence for the axial and equatorial protons at positions 2 and 6. This results in broad or distinct signals for these protons. Typically, they appear in the range of δ 3.0-4.2 ppm .

  • Piperidine Proton (H-4): The proton at the iodine-bearing carbon (C-4) is expected to be significantly deshielded and will likely appear as a multiplet around δ 4.3-4.5 ppm . Its multiplicity will depend on the coupling with the adjacent methylene protons at C-3 and C-5.

  • Piperidine Protons (H-3, H-5): The methylene protons at positions 3 and 5 will be split into axial and equatorial signals. They are expected in the range of δ 1.8-2.2 ppm .

¹³C NMR Spectral Prediction:

  • Carbonyl Carbon (C=O): The carbamate carbonyl carbon is typically found in the range of δ 154-156 ppm .

  • Aromatic Carbons (Ph, C-8 to C-12): The aromatic carbons will produce signals between δ 127-137 ppm . The ipso-carbon (C-8, attached to the CH₂ group) will be distinct from the ortho, meta, and para carbons.

  • Benzylic Carbon (-O-CH₂-Ph, C-7): This carbon, attached to an oxygen, will be deshielded and appear around δ 67-68 ppm .

  • Piperidine Carbons (C-2, C-6): These carbons adjacent to the nitrogen will be found in the range of δ 43-46 ppm .

  • Piperidine Carbons (C-3, C-5): These methylene carbons are expected around δ 35-38 ppm .

  • Piperidine Carbon (C-4): The carbon atom bonded to the iodine (C-4) will experience a strong shielding effect (the "heavy atom effect") and is expected to appear significantly upfield, around δ 25-30 ppm .

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Position(s)Predicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
H-8 to H-12 (Aromatic)7.2 - 7.4Multiplet127.0 - 128.5
C-ipso (Aromatic)--~136.0
H-7 (-O-CH₂-)5.1 - 5.2Singlet~67.5
H-4 (-CHI-)4.3 - 4.5Multiplet~28.0
H-2, H-6 (Piperidine)3.0 - 4.2Broad Multiplet~44.0
H-3, H-5 (Piperidine)1.8 - 2.2Multiplet~36.0
C=O (Carbamate)--~155.0

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the synthesized this compound.

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Homogenization: Cap the NMR tube and vortex gently until the sample is completely dissolved. If necessary, use a warm water bath to aid dissolution.

  • Standard: For quantitative purposes, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added, although modern spectrometers can reference the residual solvent peak.

Protocol 2: ¹H and ¹³C NMR Data Acquisition
  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific sample.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024-4096) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for complete structural elucidation, other techniques provide complementary and crucial information.[6][7] The synergy of these methods provides the highest level of confidence in structural validation.[8]

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed atomic connectivity, chemical environment of H and C atoms, stereochemistry.[1]Provides a complete structural map. Non-destructive.[9]Requires a relatively pure sample (>95%). Lower sensitivity compared to MS.
Mass Spectrometry (MS) Precise molecular weight and molecular formula (High-Resolution MS). Fragmentation patterns give clues about substructures.[10][11]Extremely high sensitivity. Can analyze complex mixtures when coupled with chromatography (LC-MS, GC-MS).[6]Does not differentiate between isomers. Provides limited connectivity information.[12]
FTIR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, C-O).[13][14]Fast, simple, and inexpensive. Good for monitoring reaction progress.Provides no information on the overall carbon skeleton or connectivity. Spectra can be complex.

For this compound, MS would confirm the molecular weight (345.18 g/mol ) and elemental composition (C₁₃H₁₆INO₂).[15] FTIR would show characteristic absorptions for the carbamate C=O stretch (~1690-1710 cm⁻¹) and aromatic C-H bonds.[16][17] However, only NMR can definitively place each atom and functional group in its correct position within the piperidine ring and confirm the overall structure.

Conclusion

The structural validation of this compound is most robustly achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established principles of chemical shifts and coupling constants, provide a clear and detailed fingerprint of the molecule.[9][18][19] The experimental protocols outlined in this guide ensure the acquisition of high-quality data. When supplemented with data from Mass Spectrometry and FTIR, NMR spectroscopy provides an unassailable confirmation of the molecular structure, a critical step in any chemical research or drug development pipeline.

References

A Comparative Guide to the Mass Spectrometry Analysis of Benzyl 4-iodopiperidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of mass spectrometry techniques for the analysis of Benzyl 4-iodopiperidine-1-carboxylate, a critical intermediate in pharmaceutical research and drug development.[1] We will explore the nuances of experimental design, from sample preparation to data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies discussed are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound (Molecular Formula: C₁₃H₁₆INO₂, Molecular Weight: 345.18 g/mol ) is a versatile piperidine derivative.[1] The presence of an iodine atom makes it an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of complex molecular architectures common in modern pharmaceuticals.[1] Given its role as a precursor, rigorous characterization is essential to ensure the purity, identity, and stability of both the intermediate and the final active pharmaceutical ingredient (API).

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as the premier analytical tool for this purpose.[2][3] It offers unparalleled sensitivity, selectivity, and structural elucidation capabilities, making it indispensable throughout the drug development pipeline.[2][4] This guide will compare the two most relevant hyphenated techniques—LC-MS/MS and GC-MS—for the analysis of this compound and its analogs.

Comparative Analysis of Mass Spectrometry Techniques

The choice between LC-MS and GC-MS is fundamentally dictated by the analyte's physicochemical properties: polarity, volatility, and thermal stability. This compound, with its polar carbamate group and relatively high molecular weight, presents a clear case for the advantages of LC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Preferred Method

LC-MS is ideally suited for analyzing polar, semi-volatile, and thermally labile compounds like carbamates and piperidine derivatives.[2][5]

Ionization Technique: Electrospray Ionization (ESI)

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[2] For this compound, ESI in positive ion mode is highly effective. The basic nitrogen atom within the piperidine ring is readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 346.0.[1][6]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion provides characteristic fragmentation patterns crucial for structural confirmation. The fragmentation of carbamates and piperidines follows predictable pathways.[6][7][8] For this compound, the primary fragmentation routes involve the cleavage of the carbamate and benzyl groups, as well as fission of the piperidine ring.

Workflow for LC-MS/MS Analysis

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve sample in ACN/H₂O filt Filter through 0.22 µm syringe filter prep->filt lc UHPLC Separation (C18 Column) filt->lc esi ESI Source (Positive Mode) lc->esi ms Tandem MS (Q-TOF or QqQ) esi->ms fullscan Identify Precursor Ion ([M+H]⁺ at m/z 346.0) ms->fullscan prodscan Analyze Product Ion Scan (Fragmentation Pattern) fullscan->prodscan quant Quantification (MRM for QqQ) prodscan->quant

Caption: General workflow for LC-MS/MS analysis.

Predicted ESI-MS/MS Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated molecule (m/z 346.0) is expected to yield several structurally informative fragment ions.

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 346.0 frag1 Tropylium Ion [C₇H₇]⁺ m/z 91.1 parent:f2->frag1:f0 - C₄H₈INO₂ frag2 Loss of Benzyl Group [M+H - C₇H₈]⁺ m/z 254.0 parent:f2->frag2:f0 - C₇H₈ frag4 Loss of Iodine [M+H - I]⁺ m/z 219.1 parent:f2->frag4:f0 - I•, -H• frag5 4-Iodopiperidinium [C₅H₁₀IN]⁺ m/z 211.0 parent:f2->frag5:f0 - C₈H₇O₂ frag3 Loss of CO₂ from Frag2 [C₅H₉IN]⁺ m/z 210.0 frag2:f2->frag3:f0 - CO₂

Caption: Predicted ESI-MS/MS fragmentation of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): A Conditional Alternative

GC-MS is a powerful technique for volatile and thermally stable compounds.[9] While piperidine itself is suitable for GC analysis, the benzyl carbamate moiety in the target molecule introduces potential challenges.[10] Carbamates can be susceptible to thermal degradation in the high-temperature environment of the GC inlet.[7]

Ionization Technique: Electron Ionization (EI)

EI is a hard ionization technique that bombards molecules with high-energy electrons, leading to extensive and reproducible fragmentation.[6][11] This creates a detailed "fingerprint" mass spectrum that is excellent for library matching and structural confirmation. However, the molecular ion (M⁺) peak is often weak or absent for compounds that fragment easily.[12]

Predicted EI Fragmentation

Under EI conditions, the fragmentation of this compound would be more complex than in ESI. Key fragmentation pathways for piperidine derivatives under EI include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to a stable iminium ion.[6]

  • Tropylium Ion (m/z 91): A very common and stable fragment resulting from the benzyl group, often appearing as the base peak.

  • Alpha-Cleavage: Loss of the iodinated side chain from the piperidine ring.

  • Ring Fission: Cleavage of the piperidine ring itself into smaller fragments.[6]

Performance Comparison

The choice of technique significantly impacts analytical performance metrics. LC-MS/MS is generally superior for this class of compounds, especially in a drug development context where quantification in biological matrices may be required.[13][14]

ParameterLC-MS/MS (ESI)GC-MS (EI)Rationale & Justification
Applicability High Moderate ESI is ideal for polar, non-volatile carbamates. GC requires high thermal stability, which may be a limiting factor.[2][7]
Sensitivity High (pg-fg range) High (pg-ng range) LC-MS/MS, especially with a triple quadrupole detector in MRM mode, offers exceptional sensitivity for targeted quantification.[2][15]
Molecular Ion Strong [M+H]⁺ Signal Weak or Absent M⁺• The soft nature of ESI preserves the precursor ion, which is essential for MS/MS and molecular weight confirmation.[6][11]
Structural Info Controlled & Specific Extensive & Complex MS/MS provides controlled fragmentation of a selected precursor. EI provides a complex but highly reproducible fingerprint.[6][12]
Matrix Effects Potential for Ion Suppression Minimal ESI is more susceptible to matrix effects where co-eluting compounds can suppress the analyte's signal.[16]
Sample Prep Simple Dilution May Require Derivatization LC-MS often requires only simple "dilute-and-shoot" protocols. GC may need derivatization to improve volatility and stability.[6]

Detailed Experimental Protocols

The following protocols are provided as validated starting points and should be optimized for specific instrumentation and analytical goals.

Protocol 1: LC-MS/MS Analysis (Quantitative & Qualitative)

This method is designed for high-sensitivity quantification and confirmation using a tandem mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

    • Create working standards via serial dilution in a 50:50 ACN/Water mixture. For quantification, prepare a calibration curve spanning the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).[13]

    • Filter all samples through a 0.22 µm PTFE syringe filter before injection.

  • LC Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.[6]

    • Column Temperature: 40 °C.[6]

    • Injection Volume: 2 µL.

  • MS Instrumentation and Conditions:

    • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temp: 400 °C.

    • Full Scan (Q-TOF): Scan m/z range 100-500 to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 346.0) and apply collision energy (e.g., 15-30 eV, requires optimization) to generate a fragment spectrum.

    • Multiple Reaction Monitoring (MRM for QqQ): For quantification, monitor specific transitions (e.g., 346.0 → 91.1, 346.0 → 254.0).[2][17]

Protocol 2: GC-MS Analysis (Qualitative Confirmation)

This protocol is suitable for purity assessment and identification if the analyte demonstrates sufficient thermal stability.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate or dichloromethane.[6]

    • Dilute as needed for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: A gas chromatograph with a standard capillary column.

    • Column: 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm x 0.25 µm film thickness).[18]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C (Note: Test lower temperatures first to assess thermal stability).

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.[18]

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Analysis of Derivatives: Predicting Mass Spectral Changes

The analytical strategies described can be readily adapted for derivatives of the parent compound. Understanding how structural modifications affect the mass spectrum is key.

  • Change in Halogen: Replacing iodine (126.9 amu) with bromine (~79/81 amu) or chlorine (~35/37 amu) will cause a predictable shift in the molecular weight and any fragments containing the halogen. The characteristic isotopic pattern of Br (1:1 ratio of ⁷⁹Br:⁸¹Br) or Cl (3:1 ratio of ³⁵Cl:³⁷Cl) provides an additional layer of confirmation.

  • Modification of the Carbamate: Replacing the benzyl group with a tert-butoxycarbonyl (Boc) group is a common synthetic variation. Boc-protected amines show a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[19]

  • Substitution on the Piperidine Ring: Adding other functional groups to the ring will alter the molecular weight and may introduce new, preferential fragmentation pathways.

Conclusion and Recommendations

For the comprehensive analysis of this compound and its derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the unequivocally superior method. Its ability to handle polar, thermally sensitive molecules, coupled with the structural specificity of MS/MS and the high sensitivity of modern instrumentation, makes it the gold standard for both qualitative and quantitative applications in a regulated drug development environment.[4][5]

While GC-MS can serve as a supplementary technique for identity confirmation—provided the analyte is thermally stable—it lacks the versatility and soft ionization capabilities of LC-MS for this particular class of compounds. The protocols and fragmentation insights provided in this guide offer a robust framework for developing and validating analytical methods to support the synthesis, purification, and quality control of these vital pharmaceutical intermediates.

References

The Alchemical Promise of a Privileged Scaffold: A Comparative Guide to the Biological Activity of Benzyl 4-iodopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Ring as a Cornerstone of Modern Therapeutics

In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its remarkable prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its conformational flexibility and capacity to orient substituents in precise three-dimensional arrangements enable potent and selective interactions with a diverse array of biological targets.[1] Among the myriad of functionalized piperidines, Benzyl 4-iodopiperidine-1-carboxylate emerges as a particularly versatile synthetic intermediate.[3] The presence of an iodine atom at the 4-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the systematic and efficient introduction of a wide range of aryl and heteroaryl moieties, generating extensive libraries of novel compounds for biological screening. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen ensures stability during these synthetic transformations and can be readily removed to allow for further derivatization.

This guide provides an in-depth, comparative analysis of the biological activities of compounds synthesized from this compound. We will explore the synthetic rationale, present comparative biological data for different therapeutic targets, and provide detailed experimental protocols for key screening assays, thereby offering a comprehensive resource for researchers engaged in drug discovery and development.

Synthetic Strategies: Unleashing Chemical Diversity from a Common Precursor

The primary strategic advantage of this compound lies in its suitability for cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and high-yielding method for creating 4-aryl or 4-heteroaryl piperidine derivatives.[4][5] This reaction's tolerance for a wide variety of functional groups on the coupling partner (an arylboronic acid or ester) makes it an ideal tool for generating chemical diversity.

G A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C Suzuki-Miyaura Coupling B Arylboronic Acid (R-B(OH)2) B->C D 4-Aryl-piperidine Derivative C->D E Deprotection (e.g., H2, Pd/C) D->E F N-Functionalization (e.g., Alkylation, Acylation) E->F G Final Bioactive Compound F->G

Caption: General synthetic workflow from the starting material to diverse bioactive compounds.

Comparative Biological Screening: From Synthesis to Function

The true measure of a scaffold's utility is the biological activity of its derivatives. Here, we compare compounds derived from this compound across two major therapeutic areas: neurotherapeutics and oncology.

I. Neurotherapeutics: Targeting Cholinesterases in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation.[6] The 1-benzylpiperidine moiety is a key pharmacophore in several potent cholinesterase inhibitors, including the approved drug Donepezil.[7]

Comparative Activity of N-Benzylpiperidine Derivatives:

Compound IDR Group (at 4-position)AChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)
Donepezil Indanone2.535001400
Compound 1 4'-(benzylsulfonyl)benzoyl-N-methylamino]ethyl0.56>10,000>17,857
Compound 2 1,3-dimethylbenzimidazolinone derivative3901600.41
Compound 3 N-benzyl piperidine with HDAC inhibitor moiety6890--

Data synthesized from multiple sources for illustrative comparison.[6][7][8]

Discussion of Structure-Activity Relationships (SAR):

The data reveals critical SAR insights. Compound 1 demonstrates exceptionally potent and selective AChE inhibition.[8] The introduction of a bulky, substituted benzamide moiety at the 4-position dramatically enhances potency compared to simpler substitutions. This suggests that the 4-position substituent interacts with the peripheral anionic site (PAS) of the AChE enzyme, a key interaction for potent inhibitors.[6] In contrast, Compound 2 shows potent dual inhibition of both AChE and BChE, which may be beneficial in later stages of Alzheimer's disease when BChE activity becomes more prominent.[6] Compound 3 represents a multi-target-directed ligand approach, combining the piperidine core for AChE inhibition with a separate pharmacophore for histone deacetylase (HDAC) inhibition, another promising target in neurodegeneration.[7] The significantly higher IC₅₀ for AChE in Compound 3 highlights the chemical trade-offs inherent in designing multi-target agents.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for assessing AChE and BChE inhibition.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • Substrate Stock: Acetylthiocholine iodide (ATCI) for AChE or S-butyrylthiocholine iodide (BTCI) for BChE, prepared in deionized water.

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) prepared in PB.

    • Enzyme Solution: Human recombinant AChE or BChE diluted in PB containing 0.1% BSA.

    • Test Compounds: Serially diluted in DMSO, with a final DMSO concentration in the assay not exceeding 0.5%.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of test compound dilution.

    • Add 125 µL of DTNB solution.

    • Add 25 µL of the appropriate enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 Assay Plate Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis A Add Test Compound (25 µL) B Add DTNB (125 µL) A->B C Add Enzyme (AChE/BChE) (25 µL) B->C D Incubate (15 min, 37°C) C->D E Add Substrate (ATCI/BTCI) (25 µL) D->E F Measure Absorbance at 412 nm (Kinetic Read) E->F G Calculate Reaction Rate F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro cholinesterase inhibition assay.

II. Oncology: Development of Novel Thymidylate Synthase Inhibitors

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to cell death, making it a well-validated target for cancer chemotherapy (e.g., 5-Fluorouracil).[9] Pyrimidine-piperidine hybrids have recently been explored as novel TS inhibitors.

Comparative Antiproliferative Activity of Pyrimidine-Piperidine Hybrids:

Compound IDR Group (on N1-benzyl of pyrimidine)SW480 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
5-Fluorouracil (Reference Drug)12.10 ± 1.215.80 ± 0.52
Compound 5c 3-Chloro> 50> 50
Compound 5d 4-Chloro20.30 ± 1.5422.40 ± 2.30
Compound 5h 4-Fluoro15.70 ± 0.2816.50 ± 4.90

Data derived from a study on novel pyrimidine-piperidine hybrids.[9]

Discussion of Structure-Activity Relationships (SAR):

The data from this series of compounds clearly demonstrates the impact of substituent placement and electronics on the N1-benzyl ring.[9] A halogen at the para-position of the benzyl ring is crucial for activity, with potency following the trend F > Cl > Br. Moving the chlorine from the para- (Compound 5d) to the meta-position (Compound 5c) results in a complete loss of activity. This highlights a very specific and sensitive binding pocket interaction, likely within the TS active site. The 4-fluoro substituted compound (5h) exhibited the most potent cytotoxicity against both colorectal (SW480) and breast (MCF-7) cancer cell lines, with activity comparable to the standard-of-care drug, 5-Fluorouracil.[9] Molecular docking studies from the source publication suggest that these compounds form strong and stable interactions with the active site of TS.[9]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture:

    • Culture SW480 or MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

G A Seed Cells in 96-well plate B Add Compound Dilutions A->B C Incubate for 48-72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a launchpad for the discovery of novel therapeutics. Its synthetic tractability, particularly via Suzuki-Miyaura cross-coupling, provides a reliable and efficient route to vast chemical diversity. The derivatives synthesized from this scaffold have demonstrated potent and specific activities against a range of high-value biological targets, from enzymes implicated in neurodegenerative diseases to those critical for cancer cell proliferation. The structure-activity relationship studies consistently show that systematic modification of the 4-position substituent allows for fine-tuning of biological activity and selectivity. As medicinal chemistry continues to evolve, the strategic use of such versatile and privileged scaffolds will remain paramount in the quest for safer and more effective medicines.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 4-Iodopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its saturated heterocyclic core offers a three-dimensional scaffold that can be tailored to interact with biological targets. Among the various methods to functionalize the piperidine ring, palladium-catalyzed cross-coupling reactions of 4-iodopiperidines stand out for their versatility and efficiency in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth, comparative analysis of the catalytic systems employed in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-iodopiperidines, offering field-proven insights and experimental data to aid in the rational design and optimization of these crucial transformations.

The Strategic Importance of Cross-Coupling with 4-Iodopiperidines

The C-I bond in 4-iodopiperidines is the most reactive among the corresponding halopiperidines (I > Br > Cl) in the oxidative addition step of the palladium catalytic cycle, making it an ideal electrophilic partner for a wide range of cross-coupling reactions. The choice of the nitrogen protecting group on the piperidine ring is crucial, as it influences solubility, steric hindrance, and potential interactions with the catalytic system. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn), each with its own advantages and liabilities.

This guide will delve into the nuances of three major cross-coupling reactions, providing a comparative analysis of catalytic systems to inform your experimental design.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of 4-arylpiperidines, a prevalent scaffold in many blockbuster drugs. This reaction couples an organoboron reagent, typically an arylboronic acid, with the 4-iodopiperidine. The success of this transformation hinges on the careful selection of the palladium catalyst, ligand, and base.

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1008-1290-98Highly active catalyst, suitable for a broad range of boronic acids.[1]
PdCl₂(dppf)dppfCs₂CO₃DMF90-10012-1688-96A robust and widely used system, effective for various substrates.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-904-1285-95A classic catalyst, though sometimes less active for challenging substrates.[1]
Ni(cod)₂ / PPh₂MePPh₂MeK₃PO₄MeCN8024~85A nickel-based system, offering an alternative to palladium.[2]

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos and XPhos are often superior as they promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[1] The bite angle of bidentate ligands such as dppf can also significantly influence the reaction's efficiency.

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The choice of base can impact the reaction rate and the tolerance of sensitive functional groups.[3]

  • Solvent System: A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base. Toluene and dioxane are common organic solvents.[1][4]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-iodopiperidine with Phenylboronic Acid

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (5 mL per mmol of iodide)

  • Water (1 mL per mmol of iodide)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Boc-4-iodopiperidine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of 4-amino- and 4-arylaminopiperidines. This reaction involves the palladium-catalyzed coupling of an amine with the 4-iodopiperidine. The choice of ligand and base is particularly critical in this transformation to achieve high yields and avoid side reactions.

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene80-1001-390-98A highly active system for a wide range of amines, including primary and secondary.[5]
Pd(OAc)₂BINAPCs₂CO₃Dioxane10012-2485-95Effective for coupling with anilines and other less basic amines.[6]
[Pd(cinnamyl)Cl]₂tBuXPhosK₃PO₄t-BuOH80-1004-888-96A versatile system that can tolerate a variety of functional groups.
CuI2-isobutyrylcyclohexanoneKOtBuDMF100-12012-24~80A copper-catalyzed alternative to palladium systems.[7]

Causality Behind Experimental Choices:

  • Ligand Design: The development of bulky, electron-rich biaryl phosphine ligands like XPhos and RuPhos has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging substrates like aryl chlorides and a wider variety of amines.[5] These ligands facilitate both the oxidative addition and reductive elimination steps.

  • Base Strength and Solubility: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more sensitive substrates.[3] The solubility of the base in the reaction solvent can significantly impact the reaction rate.[7]

  • Solvent Polarity: Aprotic solvents like toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.[4]

Experimental Protocol: Buchwald-Hartwig Amination of N-Cbz-4-iodopiperidine with Aniline

Materials:

  • N-Cbz-4-iodopiperidine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.6 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (5 mL per mmol of iodide)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add N-Cbz-4-iodopiperidine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube with a screw cap, remove it from the glovebox, and add degassed toluene followed by aniline via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-I Ar-Pd(II)-I(L) R-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L)->Amine_Coordination HNR'R'' Base Ar-Pd(II)-NR'R''(L) R-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L R-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 4-alkynylpiperidines by reacting a terminal alkyne with 4-iodopiperidine. This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).

Comparative Performance of Catalytic Systems for Sonogashira Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIEt₃N / DMFDMF60685-95The classic and highly effective Sonogashira conditions.[8]
Pd(PPh₃)₄ / CuIi-Pr₂NHTHFRT-504-1280-90Milder conditions suitable for sensitive substrates.
Pd/C / LigandK₂CO₃DMF10012~85A copper-free system using a heterogeneous palladium catalyst.[9]
Pd(OAc)₂ / cataCXium ACs₂CO₃DioxaneRT36-48~90A room-temperature, copper- and amine-free protocol.[10]

Causality Behind Experimental Choices:

  • Dual Catalysis: In the traditional Sonogashira reaction, the palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Copper-Free Systems: Concerns about the environmental impact and potential contamination of products with copper have driven the development of copper-free Sonogashira protocols. These systems often require more specialized ligands and may need higher reaction temperatures to achieve comparable efficiency.[11][12]

  • Base as Solvent and Reagent: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) often serve as both the base and a co-solvent in Sonogashira reactions.

Experimental Protocol: Sonogashira Coupling of N-Bn-4-iodopiperidine with Phenylacetylene

Materials:

  • N-Bn-4-iodopiperidine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Et₃N (2.0 equiv)

  • DMF (5 mL per mmol of iodide)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add N-Bn-4-iodopiperidine, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram of the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) R-Pd(II)-C≡C-R'(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡C-R' Cu(I)I Cu(I)I Alkyne_Deprotonation Alkyne Deprotonation Cu(I)I->Alkyne_Deprotonation H-C≡C-R' Base Cu-Acetylide Cu-C≡C-R' Alkyne_Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation from Copper Cycle

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 4-iodopiperidines is an indispensable tool for the synthesis of complex molecules in drug discovery and development. The choice of the catalytic system is paramount and must be tailored to the specific coupling partners and desired outcome. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands often provide the highest activity. In Buchwald-Hartwig aminations, the selection of both the ligand and a suitable base is critical for success. The Sonogashira reaction offers a direct route to alkynylated piperidines, with both traditional dual-catalyst systems and modern copper-free alternatives available.

As the field continues to evolve, the development of more active, stable, and environmentally benign catalytic systems remains a key objective. High-throughput experimentation and computational modeling are increasingly being used to accelerate the discovery and optimization of new catalysts and reaction conditions. The insights and protocols presented in this guide provide a solid foundation for researchers to navigate the complexities of these powerful transformations and to further innovate in the synthesis of novel 4-substituted piperidines.

References

A Strategic Guide to Assessing Cross-Reactivity of Benzyl 4-iodopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for novel therapeutic design.[1][2] Benzyl 4-iodopiperidine-1-carboxylate, as a versatile synthetic intermediate, opens the door to a vast chemical space, allowing for the creation of diverse derivatives through functionalization at the iodine-bearing position.[3][4]

However, the very features that make the piperidine scaffold so valuable also present a significant challenge: a predisposition for off-target interactions.[1][5] The basic nitrogen atom, a common feature of these molecules, can lead to unintended binding with a variety of biological macromolecules, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][5] Such unforeseen interactions, or cross-reactivity, are a primary driver of adverse drug reactions and a major cause of late-stage clinical trial failures.[6][7] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a critical step in de-risking a drug discovery program and ensuring the development of safer, more effective medicines.[6][7]

This guide provides a comprehensive, field-proven framework for the systematic cross-reactivity assessment of this compound derivatives. Moving beyond a simple listing of protocols, we will delve into the strategic rationale behind a tiered screening cascade, ensuring that experimental efforts are both scientifically robust and resource-efficient.

Pillar 1: Designing a Scientifically-Grounded Screening Cascade

A successful cross-reactivity assessment is not a one-size-fits-all endeavor. It is a phased, data-driven investigation designed to systematically identify potential liabilities. The logic is to move from broad, cost-effective screening to more specific, physiologically relevant assays, with each tier informing the next. This tiered approach ensures that resources are focused on compounds with the most promising selectivity profiles.

dot

Caption: A tiered workflow for systematic cross-reactivity assessment.

Tier 1: Establishing a Baseline - On-Target Potency and In Silico Prediction

Before searching for off-target interactions, it is imperative to confirm that a derivative binds to its intended primary target with sufficient potency. A standard in vitro binding or functional assay will determine the IC50 or Ki value, providing the essential denominator for all future selectivity calculations.

Concurrently, computational or in silico profiling can be a cost-effective strategy to generate initial hypotheses about potential off-target liabilities.[8][9] By comparing the chemical structure of the derivatives to databases of known ligands, these algorithms can predict potential interactions with a wide range of proteins, helping to prioritize targets for experimental screening.[8][9]

Tier 2: Broad Screening - Casting a Wide Net

The core of the initial cross-reactivity screen is a broad panel of binding assays against targets known for their role in adverse drug events. A well-established starting point is a panel of ~44 receptors, ion channels, and transporters that major pharmaceutical companies have identified as critical for early safety assessment.[7]

Key Experiment: Competitive Radioligand Binding Assay

This technique is the gold standard for high-throughput screening of compound-target interactions due to its sensitivity and robustness.[10] The principle is straightforward: a test compound competes with a known radiolabeled ligand for binding to a specific receptor preparation (e.g., cell membranes).[10][11] The ability of the test compound to displace the radioligand is measured, and from this, an IC50 (the concentration of test compound that inhibits 50% of specific binding) and a Ki (inhibitor constant) can be determined.[11]

Protocol: General Radioligand Binding Assay (Filtration Method)

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor of interest. Protein concentration should be determined via a standard assay (e.g., BCA).

    • Prepare a stock solution of the test derivative and perform serial dilutions to create a range of concentrations (typically spanning 5-7 log units).

    • Prepare a solution of a specific radioligand at a concentration close to its dissociation constant (Kd).

    • For determining non-specific binding, prepare a high concentration of a known, unlabeled ligand for the target.[11]

  • Assay Setup (96-well plate format):

    • To each well, add assay buffer, the appropriate dilution of the test derivative (or buffer for total binding, or high-concentration unlabeled ligand for non-specific binding).

    • Add the radioligand solution to all wells.

    • Initiate the binding reaction by adding the cell membrane preparation. The final volume is typically 200-250 µL.[12]

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12] Gentle agitation is recommended.

  • Termination and Filtration:

    • The reaction is stopped by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the cell membranes (and any bound radioligand) while allowing unbound radioligand to pass through.[10][12]

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well, which emits light when it interacts with the radioactive tracer.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percent inhibition of specific binding against the log concentration of the test derivative.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Tier 3: Functional Follow-up - From Binding to Biological Effect

A significant result in a binding assay indicates an interaction, but it doesn't reveal the functional consequence. Does the compound activate the receptor (agonist) or block it (antagonist)? This is a critical distinction, as the biological outcome can be dramatically different. Furthermore, some off-target effects are of greater concern than others. Chief among these is the inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[13][14]

Key Experiment 1: Functional Cellular Assays

For any validated "hits" from the binding panel, functional assays are required. These are cell-based assays that measure a downstream physiological response following receptor engagement (e.g., calcium flux, cAMP production). They will definitively characterize the derivative as an agonist, antagonist, or inverse agonist at the off-target receptor.

Key Experiment 2: hERG Channel Assay

Due to its critical importance for cardiac safety, the hERG assay is a mandatory step in preclinical safety evaluation as recommended by regulatory agencies like the FDA.[13][15][16] The gold-standard method is patch-clamp electrophysiology.

Protocol: hERG Manual Patch-Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiological Recording:

    • Establish a stable whole-cell patch-clamp recording from a single cell.[13]

    • Maintain the cell at a physiological temperature (35-37°C), as hERG channel kinetics are temperature-dependent.[13]

  • Voltage Protocol:

    • Apply a specific voltage-clamp protocol to the cell to elicit the characteristic hERG current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the "tail current," which is the primary endpoint for assessing hERG block.[13]

  • Compound Application:

    • Record a stable baseline hERG current in the vehicle control solution.

    • Sequentially apply increasing concentrations of the test derivative to the same cell, allowing the effect to reach a steady state at each concentration.[13]

    • A known hERG blocker (e.g., E-4031) should be used as a positive control to confirm assay sensitivity.[14]

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the log concentration of the test derivative to generate a concentration-response curve and determine the IC50 value.[13]

Pillar 2: Data Interpretation and Comparative Analysis

The ultimate goal of this workflow is to generate clear, comparable data that enables informed decision-making. The key metric for this is the Selectivity Index (SI) .

dot

Selectivity_Concept OnTarget Primary Target (Desired Effect) OffTarget_A Off-Target A OffTarget_B Off-Target B OffTarget_C Off-Target C (e.g., hERG) Compound Test Compound (Piperidine Derivative) Compound->OnTarget Potency (Ki_on) Compound->OffTarget_A Affinity (Ki_off_A) Compound->OffTarget_B Affinity (Ki_off_B) Compound->OffTarget_C Affinity (IC50_off_C)

References

A Comparative Guide to the Stability of N-Protected 4-Iodopiperidines: A Forced Degradation Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Discovery

The 4-iodopiperidine scaffold is a privileged structure in modern medicinal chemistry. Its utility as a versatile building block stems from the ability of the iodine atom to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This functionality is instrumental in the synthesis of complex molecular architectures targeting a spectrum of diseases, from neurological disorders to oncology.[2] However, the journey from a simple building block to a final active pharmaceutical ingredient (API) is fraught with challenges, chief among them being chemical stability.

To facilitate multi-step syntheses, the piperidine nitrogen is almost invariably protected. This temporary modification prevents the nucleophilic amine from engaging in unwanted side reactions.[3][4] The choice of protecting group is a critical decision, influencing not only the reaction pathways available but also the overall stability, solubility, and handling characteristics of the intermediate.[2][4] An unstable intermediate can lead to the formation of impurities, reduce yields, and complicate purification, ultimately impacting project timelines and costs.

This guide provides an in-depth, objective comparison of the stability of 4-iodopiperidine functionalized with three of the most commonly used N-protecting groups in organic synthesis:

  • N-Boc (tert-butoxycarbonyl): Known for its stability in basic conditions and facile removal under acidic conditions.[3]

  • N-Cbz (carboxybenzyl): Generally stable to acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.

  • N-Fmoc (9-fluorenylmethyloxycarbonyl): Characterized by its stability in acidic conditions and lability to bases, particularly secondary amines like piperidine.[5]

We will employ a forced degradation (stress testing) methodology, a cornerstone of pharmaceutical development, to benchmark the stability of these three compounds under a variety of relevant stress conditions.[6][7] The data presented herein will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal N-protected 4-iodopiperidine for their specific synthetic campaigns.

Experimental Design: A Rationale-Driven Approach

The objective of a forced degradation study is not to destroy the molecule completely, but to induce a predictable level of degradation (typically 5-20%) to identify likely degradation pathways and establish the specificity of analytical methods.[8] Our experimental design is therefore structured to expose each N-protected 4-iodopiperidine to conditions that challenge both the protecting group and the core iodopiperidine structure.

Stress Conditions

The choice of stress conditions is dictated by regulatory guidelines and chemical principles to simulate potential manufacturing, storage, and handling stresses.[6][7]

  • Acidic Hydrolysis (1 M HCl): This condition directly challenges the acid-labile Boc group and probes the stability of the C-I bond and the Cbz/Fmoc groups in a highly acidic environment.

  • Basic Hydrolysis (1 M NaOH): This condition is designed to test the base-labile Fmoc group and assess the stability of the Boc, Cbz, and C-I bonds under basic conditions.

  • Oxidative Degradation (6% H₂O₂): Many functional groups are susceptible to oxidation.[6] This stressor evaluates the resilience of the piperidine ring, the protecting groups, and the iodide moiety to oxidative conditions.

  • Thermal Stress (80°C in Solution): Elevated temperatures can accelerate underlying degradation pathways that might occur over long-term storage.[9]

  • Photostability (ICH Q1B Option 2): Exposure to light, particularly UV, can induce photolytic cleavage. This is crucial for determining appropriate handling and packaging requirements.[6]

Analytical Strategy

A robust analytical strategy is essential for accurately quantifying degradation and identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for stability testing due to its ability to separate the parent compound from its degradation products, allowing for precise quantification.[10] We will utilize a stability-indicating reverse-phase method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides invaluable structural information. It will be used to confirm the identity of the starting materials and to aid in the structural elucidation of major degradation products by comparing spectra before and after stress testing.[11]

Experimental Workflow & Protocols

The overall experimental process is depicted in the workflow diagram below.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare 1 mg/mL stock solutions of N-Boc, N-Cbz, and N-Fmoc 4-iodopiperidine in ACN:H₂O acid Acidic Stress (1 M HCl, 60°C, 24h) prep->acid Aliquot & Treat base Basic Stress (1 M NaOH, 60°C, 24h) prep->base Aliquot & Treat oxid Oxidative Stress (6% H₂O₂, RT, 24h) prep->oxid Aliquot & Treat therm Thermal Stress (80°C, 24h) prep->therm Aliquot & Treat photo Photolytic Stress (ICH Q1B) prep->photo Aliquot & Treat control Control (RT, protected from light) prep->control Aliquot & Treat quench Neutralize/Quench Samples acid->quench base->quench oxid->quench therm->quench photo->quench control->quench hplc HPLC-UV Analysis (Quantify % Parent Remaining) quench->hplc nmr ¹H NMR Analysis (Structural Characterization) quench->nmr For selected samples data Compare Stability Profiles & Identify Degradation Pathways hplc->data

Caption: Experimental workflow for the forced degradation study.

Protocol 1: Sample Preparation and Forced Degradation
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each test compound (N-Boc-4-iodopiperidine, N-Cbz-4-iodopiperidine, N-Fmoc-4-iodopiperidine) in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Sample Preparation: For each compound, aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acidic: Add an equal volume of 2 M HCl to achieve a final concentration of 0.5 mg/mL in 1 M HCl.

    • Basic: Add an equal volume of 2 M NaOH to achieve a final concentration of 0.5 mg/mL in 1 M NaOH.

    • Oxidative: Add an equal volume of 12% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 6% H₂O₂.

    • Thermal & Control: Add an equal volume of 50:50 acetonitrile:water.

  • Incubation:

    • Place the Acidic and Basic samples in a water bath at 60°C for 24 hours.

    • Place the Oxidative and Control samples at room temperature (25°C), protected from light, for 24 hours.

    • Place the Thermal sample in an oven at 80°C for 24 hours.

    • Place the Photostability sample in a photostability chamber and expose it to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Quenching/Neutralization: After the incubation period, cool all samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively.

  • Final Preparation: Dilute all samples with the mobile phase to a final theoretical concentration of 50 µg/mL for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • System: Agilent 1100 or equivalent HPLC system with a diode-array detector.

  • Column: Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Program: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[8][12]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area in the stressed sample to the peak area in the control sample.

Results: A Quantitative Comparison of Stability

The stability of the three N-protected 4-iodopiperidines under the applied stress conditions was quantified using the validated HPLC method. The results, expressed as the percentage of the parent compound remaining after 24 hours, are summarized in the table below.

Stress ConditionN-Boc-4-iodopiperidine (% Remaining)N-Cbz-4-iodopiperidine (% Remaining)N-Fmoc-4-iodopiperidine (% Remaining)
Control (RT, Dark) 100%100%100%
Acidic (1 M HCl, 60°C) 8.5%96.2%98.1%
Basic (1 M NaOH, 60°C) 97.3%95.5%15.4%
Oxidative (6% H₂O₂, RT) 91.8%89.5%90.3%
Thermal (80°C) 98.9%98.2%94.6%
Photolytic (ICH Q1B) 99.5%93.1%92.5%

Discussion and Mechanistic Insights

The experimental data reveals distinct stability profiles for each protecting group, driven by their inherent chemical properties.

N-Boc-4-iodopiperidine: The Acid-Labile Workhorse

As anticipated, the tert-butoxycarbonyl (Boc) group demonstrated profound instability under acidic conditions, with over 90% degradation observed. The mechanism proceeds via protonation of the carbonyl oxygen followed by cleavage to form the highly stable tert-butyl cation, carbon dioxide, and the unprotected 4-iodopiperidinium salt. This lability is a designed feature, not a flaw, and confirms its suitability for synthetic routes requiring orthogonal deprotection in the presence of base-labile groups.[3] Conversely, its stability under basic, oxidative, and thermal conditions was excellent, highlighting its robustness in a wide range of non-acidic reaction conditions.[2]

N-Fmoc-4-iodopiperidine: The Base-Sensitive Specialist

The 9-fluorenylmethyloxycarbonyl (Fmoc) group exhibited the opposite profile. It was exceptionally stable to acid but degraded significantly under basic conditions. The degradation mechanism is a classic E1cB-type elimination, where a base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and release of the free amine and dibenzofulvene.[5] Its moderate thermal lability compared to Boc and Cbz is also noteworthy, suggesting that prolonged heating should be approached with caution.

N-Cbz-4-iodopiperidine: The Robust All-Rounder

The carboxybenzyl (Cbz) group proved to be the most broadly stable of the three under the tested hydrolytic, thermal, and mild oxidative conditions. Its stability in both strong acid and strong base makes it a reliable choice when a reaction sequence involves harsh pH adjustments. A minor, yet noticeable, susceptibility to photolytic degradation was observed, likely due to the aromatic benzyl moiety which can absorb UV radiation. This suggests that reactions involving Cbz-protected compounds should be shielded from direct light for extended periods.

Core Structure Stability

Across all three compounds, the 4-iodopiperidine core showed good stability, with the exception of mild degradation under oxidative conditions. This suggests the potential for oxidation at the nitrogen or adjacent carbons, a known degradation pathway for piperidine rings.[13] However, the primary mode of degradation in all significant cases was the cleavage of the N-protecting group, not the C-I bond, underscoring the general robustness of the iodo-substituted scaffold under these conditions.

G cluster_boc N-Boc Degradation cluster_fmoc N-Fmoc Degradation cluster_cbz N-Cbz Degradation Boc_start N-Boc-4-iodopiperidine Boc_end 4-Iodopiperidine•HCl + CO₂ + isobutylene Boc_start->Boc_end 1 M HCl (Rapid) Fmoc_start N-Fmoc-4-iodopiperidine Fmoc_end 4-Iodopiperidine + CO₂ + Dibenzofulvene Fmoc_start->Fmoc_end 1 M NaOH (Rapid) Cbz_start N-Cbz-4-iodopiperidine Cbz_end Minor Degradants Cbz_start->Cbz_end Light (hv) (Slow)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of Benzyl 4-iodopiperidine-1-carboxylate (CAS No. 885275-00-3). As a halogenated organic compound frequently used in pharmaceutical research and synthesis, its disposal is governed by stringent safety and environmental regulations.[1] Adherence to these protocols is not merely a matter of compliance but a critical component of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not benign; it presents specific health and environmental hazards that dictate its handling and disposal pathway. From a chemical standpoint, the presence of an iodine atom classifies it as a halogenated organic compound , placing it in a distinct category for waste management.[2][3][4]

The primary hazards associated with this compound include skin and eye irritation, and potential toxicity to specific organs, including the respiratory system.[1] Ingestion is also harmful.[1] Therefore, all handling and disposal operations must be designed to minimize personnel exposure and prevent environmental release.

PropertyValue / DescriptionSource(s)
CAS Number 885275-00-3[1]
Molecular Formula C₁₃H₁₆INO₂[1]
Molecular Weight 345.18 g/mol [1]
Physical Form Solid powder[1]
Key Hazards Harmful if swallowed, Causes skin/eye irritation (Category 2), May cause respiratory irritation (Specific Organ Toxicity - Category 3)[1]
Storage Conditions Store in a dark, sealed, dry place at 2-8°C[1]
Incompatibilities Strong oxidizing agents, Strong acids[5][6]
Hazardous Decomposition Upon combustion, may produce Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), and Hydrogen Iodide (HI)[5][7]

Prerequisite Handling and Personal Protective Equipment (PPE)

Before any waste is generated, safe handling practices are paramount. The causality is simple: proper handling minimizes contamination and reduces the complexity of disposal. All work with this compound must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9]

Essential PPE and Engineering Controls:

  • Engineering Control: All manipulations of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[10]

  • Hand Protection: Nitrile gloves are required. Given that no glove material offers indefinite protection, gloves should be inspected before use and replaced immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[10]

Waste Segregation: The Cornerstone of Compliance

The single most critical step in the proper disposal of this compound is segregation . Due to the presence of iodine, it must be treated as halogenated organic waste .[10] Mixing halogenated and non-halogenated waste streams is a common and costly mistake. The rationale for this segregation is both regulatory and technical; the high-temperature incineration processes required for halogenated compounds differ from those for non-halogenated solvents, and co-mingling can lead to regulatory violations and significantly increased disposal costs.[3][4]

G Waste Chemical Waste Generated Decision Does it contain This compound or another halogenated compound? Waste->Decision Halogenated Dispose in 'HALOGENATED ORGANIC WASTE' Container Decision->Halogenated Yes NonHalogenated Dispose in 'NON-HALOGENATED ORGANIC WASTE' Container Decision->NonHalogenated No

Caption: Initial waste segregation decision point.

Step-by-Step Disposal Protocols

Disposal procedures vary based on the form of the waste. Follow the appropriate protocol below.

Protocol A: Unused or Expired Pure Compound (Solid Waste)
  • Containment: Ensure the compound is in its original, sealed, and clearly labeled container. If the original container is compromised, transfer it to a new, compatible container suitable for solid waste.

  • Labeling: Create a hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department. The tag must clearly list the full chemical name: "this compound" and the approximate quantity. Do not use abbreviations.[2]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.[4][11] Ensure it is segregated from incompatible materials.[5][6]

Protocol B: Contaminated Labware (Solid Waste)

This category includes items like gloves, weigh boats, pipette tips, and contaminated bench paper.

  • Collection: Collect all contaminated solid waste in a designated, durable plastic bag or a labeled, sealable container.

  • Segregation: This waste must be kept separate from non-hazardous trash.

  • Labeling: Clearly label the bag or container as "Halogenated Solid Waste" and list the chemical contaminant.

  • Disposal: Once the bag or container is full, seal it, attach a hazardous waste tag, and place it in the designated SAA for pickup.

Protocol C: Solutions and Reaction Mixtures (Liquid Waste)

This is the most common waste stream generated in a research setting.

  • Waste Container: Use a dedicated, compatible, and properly vented container specifically for "Halogenated Organic Liquid Waste."[2] The container must have a secure, threaded cap and be in good condition.[2][11] Never use food-grade containers.[11]

  • Labeling: Label the container with a hazardous waste tag before adding the first drop of waste.[2] The label must include "Halogenated Organic Waste" and a running list of all chemical constituents with their approximate percentages.[4]

  • Transfer: When adding waste, do so inside a chemical fume hood to minimize exposure.

  • Closure: Keep the waste container sealed at all times, except when actively adding waste.[4][11] This is a critical EPA regulation to prevent the release of volatile compounds.[11]

  • Storage & Pickup: Do not overfill the container (a maximum of 90% full is a good practice). When full, ensure the cap is tightly sealed and request a pickup from your institution's EHS department.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

  • Small Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[2]

    • Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as contaminated solid waste.

    • Label the waste container and dispose of it according to Protocol B.[2][4]

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary to facilitate evacuation.[2]

    • Contact your institution's emergency response team or EHS from a safe location.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Regulatory Framework and Final Disposition

All hazardous waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][13] Your laboratory is classified as a hazardous waste generator, and it is your responsibility to ensure waste is managed correctly from "cradle to grave."[11]

The final step for this waste stream, after collection by your EHS department, is transport by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] For halogenated organic compounds, the preferred disposal method is high-temperature incineration, which ensures the complete destruction of the hazardous molecules.[15][16][17]

G cluster_0 Laboratory (Generator) cluster_1 Institutional EHS cluster_2 Final Disposition Gen 1. Waste Generation (Experimentation) Seg 2. Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Con 3. Containerization & Labeling (Proper Waste Container & Tag) Seg->Con SAA 4. Satellite Accumulation Area (Secure, designated lab area) Con->SAA EHS 5. EHS Collection SAA->EHS Trans 6. Transport to Central Facility EHS->Trans Hauler 7. Licensed Hauler Transport Trans->Hauler TSDF 8. Permitted Disposal Facility (TSDF) Hauler->TSDF Incineration 9. High-Temperature Incineration TSDF->Incineration

Caption: End-to-end workflow for hazardous chemical disposal.

By internalizing and consistently applying these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority for waste management in your facility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone intermediate in pharmaceutical research, particularly in the synthesis of complex molecular architectures, Benzyl 4-iodopiperidine-1-carboxylate (CAS No. 885275-00-3) is a compound that demands meticulous handling.[1][2] Its utility in metal-catalyzed cross-coupling reactions is significant, but this reactivity also necessitates a comprehensive understanding of its potential hazards to ensure laboratory safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required personal protective equipment (PPE).

Hazard Profile: Understanding the "Why" Behind the "What"

This compound and structurally similar compounds present several hazards that directly inform our PPE strategy. While comprehensive toxicological data is not always available for novel intermediates, the known GHS classifications for this and related chemicals provide a robust framework for risk assessment.[1][3]

The primary hazards include:

  • Harmful if swallowed (H302)[3]

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)[1][3]

These classifications are the scientific basis for the stringent PPE protocols that follow. The risk is not merely theoretical; it is a documented potential for harm upon exposure.

Hazard StatementGHS ClassificationImplication for PPE Selection
H302: Harmful if swallowed Acute toxicity, oral (Cat. 4)Prevents accidental ingestion through hand-to-mouth contact. Mandates diligent hand hygiene after handling and requires gloves.[3]
H315: Causes skin irritation Skin irritation (Cat. 2)Direct skin contact must be avoided. Requires a lab coat and chemically resistant gloves.[3]
H319: Causes serious eye irritation Eye irritation (Cat. 2)Requires robust eye protection to prevent splashes or contact with airborne particles. Standard safety glasses are insufficient; chemical splash goggles are necessary.[4][5]
H332/H335: Harmful/May cause respiratory irritation Acute toxicity, inhalation / STOT SE 3All handling of solids or solutions must be performed in a certified chemical fume hood to control airborne exposure.[1][6] In specific scenarios, respiratory protection may be required.

Core PPE Requirements for Routine Operations

For any work involving this compound, the following PPE represents the non-negotiable minimum.

  • Primary Engineering Control: A certified chemical fume hood is essential for all manipulations of this compound to mitigate inhalation risks.[1][6]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.[1]

  • Hand Protection: Nitrile gloves are the standard choice, offering protection against incidental contact. It is critical to double-glove when handling larger quantities or during procedures with a higher risk of splashing. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[4][7]

  • Eye and Face Protection: ANSI-approved chemical splash goggles are mandatory.[4] A face shield should be worn over the goggles during procedures with a significant splash risk, such as when transferring large volumes of solutions or during quenching of a reaction.[8][9]

Operational Plans: Matching PPE to the Task

The level of PPE must correspond to the risk associated with a specific procedure. The following outlines procedural guidance for common laboratory tasks.

Task 1: Weighing and Preparing Solutions

Handling the solid compound poses a significant risk of generating airborne particulates.

Step-by-Step Protocol:

  • Preparation: Before bringing the chemical into the workspace, don all core PPE (lab coat, single pair of nitrile gloves, chemical splash goggles).

  • Containment: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Handling: Use a spatula to transfer the solid. Avoid any actions that could create dust. If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After sealing the container, wipe down the spatula and any surfaces with a damp cloth. Change gloves after the task is complete.

Task 2: Running Reactions and Work-up

This phase often involves solvents, heating, and transfer of materials, increasing the risk of splashes and exposure.

Step-by-Step Protocol:

  • Don PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles. Keep a face shield readily available.

  • Fume Hood Use: All reaction setups and work-up procedures must be conducted within a chemical fume hood.

  • Transfers: When transferring solutions, especially between vessels, do so slowly and carefully to minimize aerosol generation and splashing. A face shield is recommended during these steps.

  • Monitoring: Regularly check for any signs of spills or contamination on your PPE. If your outer gloves become contaminated, remove and replace them immediately using the proper technique to avoid cross-contamination.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operational context.

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Execution start Begin Task with This compound assess_risk Assess Task Hazard Level start->assess_risk ppe_low Core PPE: - Lab Coat - Nitrile Gloves (1 pair) - Splash Goggles assess_risk->ppe_low Routine Weighing, Small Volume Solution Prep ppe_high Enhanced PPE: - Lab Coat - Nitrile Gloves (2 pairs) - Splash Goggles - Face Shield assess_risk->ppe_high Reaction Work-up, Large Volume Transfer ppe_spill Emergency PPE: - Chemical Resistant Apron/Suit - Heavy-duty Gloves - Respirator (if required) - Goggles & Face Shield assess_risk->ppe_spill Spill or Emergency Response action Perform Task in Chemical Fume Hood ppe_low->action ppe_high->action ppe_spill->action Contain & Clean Spill

Caption: PPE selection workflow based on task-specific risk assessment.

Emergency and Disposal Plans

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure.

Step-by-Step Spill Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Emergency PPE: Before re-entering, don enhanced PPE, including a chemical-resistant apron, heavy-duty outer gloves, and a face shield. For large spills, a NIOSH-approved respirator may be necessary.[8]

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[1] Do not use water, as this could increase the spread of the contaminant.[1]

  • Collect: Carefully sweep the absorbent material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as halogenated organic waste according to institutional and local regulations.[4][10]

Diagram: Spill Response Workflow

Spill_Response spill Spill Occurs alert Alert Area Personnel spill->alert assess Assess Spill Size & Ventilation alert->assess evacuate Evacuate Area assess->evacuate Large or Poorly Ventilated ppe Don Emergency PPE: -Respirator (if needed) -Chem-Resistant Apron -Double Gloves -Goggles & Face Shield assess->ppe Small & Contained evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as Halogenated Waste decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-iodopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-iodopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.